(S)-Methyl 2-hydroxybutanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-4(6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMCDMDOHABRHD-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430704 | |
| Record name | (S)-Methyl 2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73349-08-3 | |
| Record name | Methyl (2S)-2-hydroxybutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73349-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Methyl 2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Methyl-2-hydroxybutanoate | |
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Foundational & Exploratory
An In-Depth Technical Guide to (S)-Methyl 2-hydroxybutanoate: A Key Chiral Building Block
Introduction
(S)-Methyl 2-hydroxybutanoate is a chiral α-hydroxy ester, a class of organic compounds of significant interest in modern synthetic chemistry. Its structure, featuring a stereogenic center at the C2 position, makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules.[1] In the pharmaceutical industry, where the three-dimensional arrangement of atoms can dictate a drug's efficacy and safety, access to such chiral intermediates is critical.[2] Beyond its role in drug development, this compound's characteristic fruity and creamy aroma has led to its use as a specialty flavor and fragrance agent.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, reactivity, and applications of this compound, designed for researchers, scientists, and professionals in drug development.
Part 1: Molecular Structure and Stereochemistry
The fundamental utility of this compound stems from its specific molecular architecture. The molecule consists of a four-carbon butanoate chain with a hydroxyl (-OH) group at the C2 (alpha) position and a methyl ester functional group.
The key feature is the chirality at the C2 carbon, which is bonded to four different substituents: a hydrogen atom (H), a hydroxyl group (-OH), an ethyl group (-CH₂CH₃), and a methoxycarbonyl group (-COOCH₃). This arrangement results in two non-superimposable mirror images, or enantiomers: (S) and (R). This guide focuses on the (S)-enantiomer, as depicted below. The precise (S)-configuration is crucial as it dictates the stereochemical outcome of subsequent synthetic transformations, ensuring the formation of the desired stereoisomer in a target molecule.
Caption: 2D structure of this compound.
Part 2: Physicochemical and Spectroscopic Properties
Accurate characterization of a chemical entity is fundamental. The physical and spectroscopic properties of this compound are summarized below.
Physicochemical Data
The key identifying and physical properties are presented in Table 1. This data is essential for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| IUPAC Name | Methyl (2S)-2-hydroxybutanoate | [4] |
| CAS Number | 73349-08-3 | [5] |
| Molecular Formula | C₅H₁₀O₃ | [4][5] |
| Molecular Weight | 118.13 g/mol | [4][5] |
| Appearance | Clear, colorless to pale yellow liquid | [3][6] |
| Density | 1.05 g/cm³ | [5] |
| Boiling Point | 159.3 °C (at 760 mmHg) | |
| SMILES | CCO | [5] |
| Optical Activity | Optically active due to the chiral center. | [3] |
Note: A specific rotation value is not consistently reported in common chemical databases.
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous fingerprint for molecular structure confirmation. While a publicly available, fully assigned spectrum is elusive, the expected spectral data can be reliably predicted based on the known structure.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show five distinct signals.
-
~ 0.9 ppm (triplet, 3H): The terminal methyl protons (-CH₃) of the ethyl group. The signal is split into a triplet by the adjacent methylene (-CH₂) group.
-
~ 1.7 ppm (multiplet, 2H): The methylene protons (-CH₂) of the ethyl group. This signal is expected to be a complex multiplet due to coupling with both the adjacent methyl and methine protons.
-
~ 3.0 ppm (singlet/broad, 1H): The hydroxyl proton (-OH). The chemical shift can be variable and the signal is often broad. It can be confirmed by a D₂O exchange experiment, where the signal disappears.
-
~ 3.7 ppm (singlet, 3H): The methyl ester protons (-OCH₃). As there are no adjacent protons, this signal appears as a sharp singlet.
-
~ 4.1 ppm (triplet or dd, 1H): The methine proton (-CH) at the C2 chiral center. It is coupled to the adjacent methylene protons, resulting in a triplet or a doublet of doublets.
-
-
¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum is expected to show five signals, one for each unique carbon atom.
-
~ 10 ppm: The terminal methyl carbon of the ethyl group.
-
~ 27 ppm: The methylene carbon of the ethyl group.
-
~ 52 ppm: The methyl ester carbon (-OCH₃).
-
~ 70 ppm: The C2 carbon bearing the hydroxyl group.
-
~ 175 ppm: The carbonyl carbon of the ester group.
-
2.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Broadband, ~3400 cm⁻¹: O-H stretching vibration from the alcohol group. The broadness is due to hydrogen bonding.
-
Strong band, ~1735 cm⁻¹: C=O stretching vibration from the ester carbonyl group.
-
Bands, ~2850-3000 cm⁻¹: C-H stretching vibrations from the alkyl groups.
-
Bands, ~1100-1200 cm⁻¹: C-O stretching vibrations from the ester and alcohol groups.
Part 3: Synthesis and Manufacturing
The synthesis of single-enantiomer α-hydroxy esters is a well-established field, with asymmetric catalysis being the most elegant and efficient approach. The premier method for producing this compound is the asymmetric hydrogenation of its prochiral precursor, methyl 2-oxobutanoate.
Featured Protocol: Noyori Asymmetric Hydrogenation
This process, pioneered by Nobel laureate Ryoji Noyori, utilizes a Ruthenium catalyst bearing a chiral phosphine ligand, typically BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)). The chirality of the ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the prochiral ketone, resulting in a high yield of one enantiomer. For the synthesis of the (S)-product, the (S)-BINAP ligand is employed.
Causality of Experimental Choices:
-
Catalyst: A Ru-(S)-BINAP complex is chosen because it is highly effective for the hydrogenation of α- and β-keto esters, providing exceptional enantioselectivity (>98% ee) and high turnover numbers.
-
Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the substrate and catalyst and is compatible with the hydrogenation conditions.
-
Pressure & Temperature: High hydrogen pressure increases the rate of reaction. The temperature is optimized to ensure a reasonable reaction rate without compromising the catalyst's stability or selectivity.
Sources
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 3. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. (S)-Methyl-2-hydroxybutanoate | CymitQuimica [cymitquimica.com]
- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
Natural occurrence of (S)-Methyl 2-hydroxybutanoate
This guide provides a technical deep-dive into the natural occurrence, biosynthesis, and analytical characterization of (S)-Methyl 2-hydroxybutanoate .
Natural Occurrence, Biosynthetic Pathways, and Analytical Protocols
Executive Summary
This compound (also known as Methyl (S)-2-hydroxybutyrate) is a volatile alpha-hydroxy ester found in trace amounts in specific fruit cultivars and fermentation products. While often overshadowed by its beta-isomer (3-hydroxybutanoate), the 2-hydroxy isomer represents a critical metabolic node linking amino acid catabolism (threonine/methionine) to fermentation esterification.
This guide details the compound's natural reservoirs, specifically in Fragaria x ananassa (strawberry) and viticulture, and provides a validated workflow for its extraction and chiral validation.
Chemical Identity & Stereochemistry
Unlike synthetic racemates, biological systems predominantly favor the (S)-configuration (L-isomer) due to the stereospecificity of dehydrogenase enzymes acting on the alpha-keto precursor.
| Property | Data |
| IUPAC Name | Methyl (2S)-2-hydroxybutanoate |
| CAS Number | 73349-08-3 (S-isomer); 55487-93-9 (Racemic) |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| Chirality | (S)-enantiomer corresponds to L-2-hydroxybutyric acid |
| Odor Profile | Fruity, ethereal, slightly acidic/cheesy undertones |
Natural Occurrence Reservoirs
Fragaria x ananassa (Strawberry)
The compound is a distinct volatile marker in specific strawberry genotypes. It contributes to the "green" and "fresh" aromatic complexity, distinguishing wild-type profiles from commercial cultivars.
-
Genotypes: Identified in cultivars such as 'Suhong', 'Bogyojosaeng', and 'Victory' [1, 2].
-
Concentration: Trace levels (<0.21% of total peak area in volatile profiles), requiring high-sensitivity mass spectrometry for detection [3].
-
Physiological Role: It serves as a sink for excess reducing equivalents (NADH) during fruit maturation, esterified to prevent intracellular acidification.
Viticulture & Fermentation (Wine)
This compound acts as a secondary fermentation aroma compound.
-
Source: Yeast metabolism during alcoholic fermentation, specifically in white wines like Škrlet and Malvazija istarska [4].
-
Mechanism: It is not a primary grape terpene but a byproduct of yeast amino acid metabolism (Ehrlich pathway variants) where 2-ketobutyrate is reduced and subsequently esterified.
Biosynthetic Pathway (Mechanistic Causality)
The formation of this compound in nature is not random; it follows a strict enzymatic logic derived from amino acid catabolism.
The Pathway Logic
-
Precursor Origin: Threonine is dehydrated to
-ketobutyrate (2-oxobutanoate). -
Stereoselective Reduction:
-ketobutyrate is reduced to (S)-2-hydroxybutyrate by Lactate Dehydrogenase (LDH) or specific 2-Hydroxyacid Dehydrogenases (2-HADH). This step fixes the chirality to (S). -
Esterification: The free acid undergoes esterification with methanol (mediated by alcohol acyltransferases) to form the volatile methyl ester.
Pathway Visualization
The following diagram illustrates the metabolic flow from amino acids to the final volatile ester.
Figure 1: Biosynthetic pathway of this compound from L-Threonine, highlighting the stereoselective reduction step.
Experimental Protocols: Extraction & Validation
To isolate and verify the presence of this specific enantiomer, a standard liquid-liquid extraction is insufficient due to the complexity of the fruit matrix and the volatility of the ester.
Simultaneous Steam Distillation-Extraction (SDE)
This method is the "Gold Standard" for recovering volatiles from strawberry matrices without thermal degradation of the chiral center.
Reagents:
-
Diethyl ether / n-Pentane mixture (1:1 v/v) - High purity (HPLC Grade).
-
Internal Standard: 2-octanol or methyl decanoate (10 ppm).
Step-by-Step Methodology:
-
Sample Prep: Homogenize 500g of fresh strawberry fruit with 500mL distilled water. Add 100g NaCl to increase ionic strength (salting-out effect).
-
Apparatus Setup: Assemble a Likens-Nickerson SDE apparatus.
-
Flask A: Fruit homogenate (Heated to 100°C).
-
Flask B: 50mL Solvent mixture (Heated to 40°C).
-
-
Extraction: Run the distillation for 2 hours. The steam carries volatiles; they condense, extract into the solvent, and the phases separate automatically.
-
Concentration: Dry the organic phase over anhydrous
. Concentrate to 1mL using a Vigreux column (avoid rotary evaporation to prevent loss of highly volatile esters).
Chiral GC-MS Validation Workflow
Standard GC-MS identifies the molecule; Chiral GC-MS confirms the (S)-enantiomer.
Instrument Parameters:
-
Column: Cyclodextrin-based chiral stationary phase (e.g., Rt-
DEXse or equivalent). -
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 40°C (hold 5 min)
2°C/min 200°C.
Validation Logic:
-
Retention Time Matching: Compare sample peak against an authentic this compound standard (Sigma/Biosynth).
-
Enantiomeric Excess (ee) Calculation:
Note: In authentic biological samples (strawberry), ee should exceed 90% for the (S)-isomer.
Synthesis (Lab Scale Reference)
For researchers needing to synthesize a standard for comparison, the following Fischer Esterification is robust.
Reaction:
Protocol:
-
Dissolve (S)-2-hydroxybutyric acid in excess methanol (1:10 molar ratio).
-
Add catalytic
(0.1 eq). -
Reflux for 4 hours.
-
Neutralize with
, extract with dichloromethane, and distill.-
Caution: Ensure the starting acid is optically pure to maintain chirality.
-
References
-
Kim, Y., et al. (2025). Volatile Flavor Components in Bogyojosaeng and Suhong Cultivars of Strawberry (Fragaria ananassa Duch.).[1] ResearchGate.[2] Link
-
Ulrich, D., et al. (2018). Quality Traits, Volatile Organic Compounds, and Expression of Key Flavor Genes in Strawberry Genotypes over Harvest Period. National Institutes of Health (PMC). Link
-
CymitQuimica. (2024).[3][4] Technical Data Sheet: (S)-Methyl-2-hydroxybutanoate.[5][6] CymitQuimica Catalog. Link
-
Lukić, I., et al. (2020). Comprehensive 2D Gas Chromatography with TOF-MS Detection Confirms the Matchless Discriminatory Power of Monoterpenes... National Institutes of Health (PMC). Link
-
PubChem. (2024). Compound Summary: this compound.[5][6][7] National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]
- 5. biosynth.com [biosynth.com]
- 6. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 7. (S)-Methyl-2-hydroxybutanoate | CymitQuimica [cymitquimica.com]
Technical Guide: Discovery and Synthesis of (S)-Methyl 2-hydroxybutanoate
[1]
Executive Summary
Compound: this compound CAS: 73349-08-3 Role: Chiral Building Block, Pharmaceutical Intermediate (e.g., Levetiracetam precursors), Flavoring Agent.[1] Key Attribute: The (S)-enantiomer is the biologically relevant congener for many isoleucine-related metabolic pathways and specific API syntheses. Its production has shifted from classical resolution to direct asymmetric catalysis.[1]
Historical Context & Discovery
The fundamental chemistry of
-
Early Isolation: Initially, 2-hydroxybutanoic acid was isolated from biological sources or synthesized as a racemate via the cyanohydrin route (Propionaldehyde + HCN).[1]
-
The Shift to Asymmetry: The demand for high enantiopurity (>99% ee) in the late 20th century, driven by the FDA's tighter regulations on chiral drugs, necessitated a move away from wasteful resolution (maximum 50% yield) toward asymmetric synthesis.
-
Modern Era: Today, the primary routes are Biocatalytic Reduction (using Lactate Dehydrogenase homologs) and Heterogeneous Asymmetric Hydrogenation (Orito reaction).
Synthetic Methodologies
A. The Traditional Route: Cyanohydrin Synthesis (Racemic)
This method remains the industrial baseline for producing the racemic ester, which is subsequently resolved.
Mechanism: Nucleophilic addition of cyanide to propionaldehyde followed by acid-catalyzed hydrolysis and esterification.[1]
-
Cyanohydrin Formation: Propionaldehyde reacts with NaCN/H⁺ to form 2-hydroxybutanenitrile.[1]
-
Pinner Reaction/Hydrolysis: The nitrile is treated with MeOH/H₂SO₄.[1] The intermediate imidate is hydrolyzed to the ester.
-
Resolution: The racemic ester is hydrolyzed to the acid, resolved with a chiral amine (e.g., (R)-phenylethylamine), and re-esterified.[1]
B. Biocatalytic Reduction (Green Route)
This is the preferred route for high optical purity.[1] The enzyme L-Lactate Dehydrogenase (L-LDH) (EC 1.1.1.[1]27) accepts 2-oxobutanoate (alpha-ketobutyrate) as a substrate due to its structural similarity to pyruvate (2-oxopropanoate).[1]
-
Catalyst: L-Lactate Dehydrogenase (e.g., from Staphylococcus epidermidis or recombinant E. coli).[1]
-
Cofactor: NADH (Requires a recycling system, typically Formate Dehydrogenase/Formate).[1]
-
Stereoselectivity: L-LDH strictly delivers the hydride to the re-face of the ketone, yielding the (S)-enantiomer .[1]
Protocol 1: Enzymatic Reduction
-
Reagents: Methyl 2-oxobutanoate (10 mM), NADH (0.1 mM), L-LDH (10 U), Formate Dehydrogenase (10 U), Sodium Formate (20 mM).[1]
-
Buffer: Phosphate buffer (pH 7.0).
-
Procedure:
-
Dissolve substrate and sodium formate in buffer.[1]
-
Add enzymes and cofactor.[1]
-
Incubate at 30°C with gentle shaking.
-
Monitor consumption of keto-ester via HPLC (C18 column) or decrease in absorbance at 340 nm (if not recycling).[1]
-
Workup: Extract with Ethyl Acetate. Dry over MgSO₄.[1] Concentrate.
-
C. Heterogeneous Asymmetric Hydrogenation (Orito Reaction)
For scalable chemical synthesis, platinum on alumina modified with Cinchona alkaloids is utilized.[1]
-
Catalyst: 5% Pt/Al₂O₃.[1]
-
Chiral Modifier: Cinchonine (favors S) or Cinchonidine (favors R).[1] Note: The sense of induction depends on the specific modifier-substrate interaction model. For (S)-lactate analogs, Cinchonine is often required if Cinchonidine yields (R).[1]
-
Conditions: 10-50 bar H₂, Room Temperature.
Protocol 2: Pt-Catalyzed Hydrogenation
-
Step 1: Pre-treat Pt/Al₂O₃ in H₂ stream at 400°C.
-
Step 2: Suspend catalyst in solvent (Acetic acid or Toluene).[1]
-
Step 3: Add Modifier (Cinchonine, 1 mol% relative to Pt).[1] Stir for 30 min to allow adsorption.
-
Step 4: Add Methyl 2-oxobutanoate.[1] Pressurize to 40 bar H₂.
-
Step 5: React until H₂ uptake ceases. Filter catalyst.[1][3] Distill product.
Quantitative Comparison of Methods
| Feature | Cyanohydrin + Resolution | Biocatalytic Reduction (L-LDH) | Pt-Cinchona Hydrogenation |
| Starting Material | Propionaldehyde | Methyl 2-oxobutanoate | Methyl 2-oxobutanoate |
| Yield | ~40% (theoretical max 50%) | >95% | 90-98% |
| Enantiomeric Excess (ee) | >99% (after recryst.) | >99% | 80-95% |
| Scalability | High | Medium (Enzyme cost) | High |
| Atom Economy | Low (Waste from resolution) | High | Very High |
| Stereocontrol | Dependent on resolving agent | Intrinsic to Enzyme | Dependent on Modifier |
Applications in Drug Development
This compound serves as a critical Chiral Pool molecule.[1]
-
Levetiracetam Precursor:
-
Levetiracetam is (S)-
-ethyl-2-oxo-1-pyrrolidineacetamide.[1][4] -
The hydroxy ester can be converted to (S)-2-aminobutyric acid (the direct precursor).[1]
-
Transformation: The (S)-OH group is activated (e.g., Tosylate) and displaced by Azide with inversion to (R), followed by reduction.[1] To get (S)-Amine, one often starts with (R)-Hydroxy ester or uses double-inversion strategies.[1] Alternatively, the hydroxy acid is used to synthesize other branched chiral APIs.[1]
-
-
Biodegradable Polymers: Used as a monomer for modifying Polyhydroxyalkanoates (PHAs) to tune thermal properties.[1]
Visualizations
Pathway 1: Biocatalytic Synthesis Cycle
This diagram illustrates the enzyme-coupled cofactor recycling system required for economic viability.[1]
Figure 1: Biocatalytic reduction coupled with Formate Dehydrogenase for cofactor regeneration.[1]
Pathway 2: Chemical Synthesis & Resolution
The classical industrial route starting from commodity chemicals.[1]
Figure 2: Classical cyanohydrin synthesis followed by optical resolution.
References
-
Biosynth. (S)-Methyl-2-hydroxybutanoate Product Monograph. Biosynth.com.[1] Link
-
Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)- (Analogous Protocol). Org.[1] Synth. 1998 , 75,[1] 78. Link
-
BenchChem. Asymmetric Hydrogenation of Methyl 2-oxobutanoate. BenchChem Technical Notes.[1] Link[1]
-
Worthington Biochemical. Lactate Dehydrogenase: Specificity and Kinetics. Worthington Enzyme Manual.[1] Link
-
CymitQuimica. Methyl (2S)-2-hydroxybutanoate Safety and Properties.Link[1]
-
ResearchGate. Enantio- and chemoselective reduction of α-keto esters.Link
(S)-Methyl 2-hydroxybutanoate CAS number and synonyms
(S)-Methyl 2-hydroxybutanoate CAS number and synonyms
Identity, Synthesis, and Applications in Drug Development
Introduction
This compound (CAS: 73349-08-3 ) is a high-value chiral building block used extensively in the asymmetric synthesis of pharmaceutical intermediates and fine chemicals.[1] As the methyl ester of (S)-2-hydroxybutanoic acid (L-alpha-hydroxybutyric acid), it serves as a critical motif in the development of antiepileptic drugs (e.g., Levetiracetam analogs) and as a metabolic standard in diabetes research.
This guide moves beyond basic catalog data to provide a functional technical resource. It details the compound's physicochemical profile, validated synthesis routes, and critical quality attributes (CQAs) necessary for GMP-compliant workflows.
Chemical Identity & Nomenclature
Precise identification is paramount in chiral chemistry, where enantiomeric purity dictates biological activity. The (S)-enantiomer is the specific target of this guide.
Core Identifiers
| Parameter | Details |
| Chemical Name | This compound |
| CAS Number | 73349-08-3 (Specific to (S)-isomer) |
| Racemic CAS | 29674-47-3 |
| (R)-Isomer CAS | 73349-07-2 |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| SMILES | CCC(=O)OC |
| InChI Key | DDMCDMDOHABRHD-BYPYZUCNSA-N |
Synonym Mapping
To avoid procurement errors, cross-reference these common synonyms used across different chemical vendors:
-
Methyl (S)-2-hydroxybutyrate[1]
-
Methyl (S)-alpha-hydroxybutyrate
-
(S)-2-Hydroxybutyric acid methyl ester[1]
-
Methyl (2S)-2-hydroxybutanoate[1]
-
L-2-Hydroxybutyric acid methyl ester (Note: The (S)-configuration generally corresponds to the L-isomer for alpha-hydroxy acids, analogous to L-Lactic acid).
Physicochemical Profile
The following data points are critical for process design, particularly for distillation and solvent selection.
| Property | Value / Range | Note |
| Appearance | Colorless to pale yellow liquid | Clear, free of particulate matter.[2] |
| Boiling Point | ~159 °C (760 mmHg) | Predicted. Typically distilled at reduced pressure (e.g., 70–75 °C @ 20 mmHg). |
| Density | 1.05 – 1.06 g/cm³ | At 20 °C. |
| Solubility | Miscible in alcohols, ethers, DCM. | Moderate solubility in water; susceptible to hydrolysis at extreme pH. |
| Flash Point | ~55–60 °C | Flammable liquid (Class 3). Handle with care. |
| Chirality | (S)-Enantiomer | Critical Quality Attribute (CQA). |
Synthesis & Manufacturing Methodologies
High-purity this compound is rarely obtained via direct chemical synthesis from achiral precursors due to the difficulty of resolution. Two primary routes are favored in industrial applications: Biocatalytic Reduction and Chiral Pool Synthesis .
Route A: Biocatalytic Asymmetric Reduction (Preferred)
This method offers high enantiomeric excess (ee > 99%) and mild conditions.
-
Substrate: Methyl 2-ketobutyrate (Methyl alpha-ketobutyrate).
-
Catalyst: Ketoreductase (KRED) or Lactate Dehydrogenase (LDH) engineered for substrate specificity.
-
Cofactor: NADH or NADPH, regenerated via a coupled system (e.g., Glucose Dehydrogenase/Glucose).
Route B: Chiral Pool Synthesis (L-Methionine Route)
Utilizes the natural chirality of L-Methionine.
-
Step 1: Deamination of L-Methionine using nitrous acid (retention of configuration via neighboring group participation) to yield (S)-2-hydroxybutanoic acid.
-
Step 2: Fischer Esterification with Methanol/H₂SO₄.
Synthesis Workflow Diagram
Figure 1: Comparison of Biocatalytic (Blue) and Chiral Pool (Red/Yellow) synthesis pathways.
Applications in Drug Development
Chiral Intermediate for API Synthesis
The 2-hydroxybutyrate moiety is a pharmacophore found in several antiepileptic and neuromodulatory drugs.
-
Mechanism: The hydroxyl group serves as a versatile handle for substitution reactions (e.g., converting to a leaving group like mesylate/tosylate) to introduce nitrogen or sulfur nucleophiles with inversion of configuration (Walden inversion), allowing access to (R)-configured amino-butyrate derivatives.
-
Example: Synthesis of Levetiracetam analogs often requires precise control over the alpha-carbon stereocenter.
Metabolic Biomarker Standard
(S)-2-Hydroxybutyrate is a metabolite associated with insulin resistance and glutathione stress (produced during the catabolism of L-threonine and methionine).[2]
-
Usage: The methyl ester is used as a stable, lipophilic standard in GC-MS metabolomics workflows. It is derivatized (often silylated) to verify the retention time and mass spectrum of biological samples.
Analytical Characterization & Quality Control
To ensure scientific integrity, the following protocols must be established.
Protocol 1: Enantiomeric Excess (ee) Determination via Chiral GC
Standard GC cannot separate enantiomers. A chiral stationary phase is required.
-
Column: Cyclodextrin-based capillary column (e.g., Chirasil-DEX CB or equivalent).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program:
-
Hold at 60 °C for 2 min.
-
Ramp 5 °C/min to 120 °C.
-
Hold for 5 min.
-
-
Detection: FID at 250 °C.
-
Expected Result: Baseline separation of (S)-isomer (Target) and (R)-isomer (Impurity). Calculate ee using area normalization.
Protocol 2: Chemical Purity via 1H-NMR
Verify the structure and absence of residual solvents (Methanol, DCM).
-
Solvent: CDCl₃.[3]
-
Key Signals:
-
δ 0.98 (t, 3H): Terminal methyl of the ethyl group.
-
δ 1.6-1.9 (m, 2H): Methylene protons (diastereotopic protons may appear complex).
-
δ 3.78 (s, 3H): Methyl ester singlet.
-
δ 4.18 (dd, 1H): Chiral proton at the alpha-position.
-
δ 2.8 (br s, 1H): Hydroxyl proton (shift varies with concentration).
-
Safety & Handling (MSDS Highlights)
-
Hazards: Flammable liquid (H226).[4] Causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Esters are prone to hydrolysis; exclude moisture.
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9793739, Methyl (S)-2-hydroxybutanoate. Retrieved from [Link]
-
Gall, W. E., et al. (2010). alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population.[2] PLoS ONE. (Contextual reference for metabolic applications).
Sources
Safety, handling, and MSDS for (S)-Methyl 2-hydroxybutanoate
An In-Depth Technical Guide to the Safe Handling of (S)-Methyl 2-hydroxybutanoate for Researchers and Drug Development Professionals
As a Senior Application Scientist, the imperative to ensure laboratory safety cannot be overstated, especially when working with specialized reagents like this compound. This guide provides a comprehensive overview of its safe handling, storage, and emergency procedures, grounded in established safety protocols. The structure of this document is designed to build a holistic understanding, from fundamental properties to proactive risk mitigation and emergency response.
Core Chemical Identity and Physical Properties
This compound is a synthetic chemical used in esterification processes.[1][2] Understanding its physical and chemical properties is the foundation of safe handling. While a comprehensive, peer-reviewed dataset for this specific enantiomer is not fully consolidated, we can compile its known specifications and infer others from closely related compounds.
| Property | Value | Source |
| CAS Number | 73349-08-3 | [1] |
| Molecular Formula | C₅H₁₀O₃ | [1][2] |
| Molecular Weight | 118.13 g/mol | [1][2][3] |
| Appearance | Clear Liquid | [2] |
| Density | 1.05 g/cm³ | [1] |
| Flash Point | 71 °C / 159.8 °F (Data for Methyl (R)-(-)-3-hydroxybutyrate) | [4] |
| Storage Temperature | < -15°C | [1] |
Hazard Identification and GHS Classification
Based on available data, this compound is classified under GHS07.[1] The primary hazards are related to irritation. Data from analogous compounds suggest it should also be treated as a combustible liquid.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H226/H227: Flammable liquid and vapor / Combustible liquid (Inferred from similar compounds).[3][4][5]
GHS Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
Safe Handling and Storage Protocols
A self-validating safety protocol relies on understanding the "why" behind each step. The primary risks associated with this compound are its potential flammability and irritant nature.
Engineering Controls and Handling
Handling this compound requires mitigating the risks of vapor inhalation and ignition.
Protocol for Safe Handling:
-
Work Area Preparation: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[5]
-
Ignition Source Control: Before handling, ensure the work area is free of open flames, hot surfaces, and spark-producing equipment.[4][7] Use only non-sparking tools for transfers.[8]
-
Static Discharge Prevention: For transfers of significant quantities, ensure that both the source and receiving containers are grounded and bonded to prevent the buildup of static electricity.[6][8]
-
Procedural Hygiene: Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling the material.[5] Avoid direct contact with skin, eyes, and clothing.[4]
Storage Requirements
Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.
Protocol for Safe Storage:
-
Container Integrity: Keep the container tightly closed when not in use to prevent the escape of vapors.[4][7]
-
Storage Environment: Store in a dry, cool, and well-ventilated place, specifically in a flammables-approved cabinet.[4][7] The recommended long-term storage temperature is below -15°C.[1]
-
Segregation of Incompatibles: Store away from strong oxidizing agents and strong bases, as these materials are incompatible.[4]
Exposure Control and Personal Protective Equipment (PPE)
Exposure should be minimized through a combination of engineering controls and appropriate PPE. The selection of PPE is a critical decision point in the experimental workflow.
Caption: PPE Selection Workflow for this compound.
| Protection Type | Specification | Rationale and Source |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against splashes and vapors causing serious eye irritation.[4][8] |
| Hand Protection | Chemically resistant gloves. | Must be inspected before use. Prevents skin contact and irritation.[5] |
| Skin and Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. | Wear appropriate protective clothing to prevent skin exposure.[4][8][9] |
| Respiratory Protection | Not required under normal use with adequate ventilation. | For large spills or inadequate ventilation, a NIOSH/MSHA-approved respirator is necessary.[7][9] |
Emergency Procedures: A Step-by-Step Response
In the event of an emergency, a clear, logical, and rehearsed response is critical.
First-Aid Measures
Immediate and correct first aid can significantly mitigate the severity of an exposure.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][10]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][7] If skin irritation persists, seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[5] Clean the mouth with water and then drink plenty of water.[4][8] Never give anything by mouth to an unconscious person and seek immediate medical attention.[5]
Fire-Fighting Measures
This compound is a combustible liquid.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][11] Water mist can be used to cool closed containers.[7]
-
Unsuitable Extinguishing Media: Do not use a full water jet, as it may spread the fire.[11]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]
Accidental Release Measures
A systematic approach to spill containment and cleanup is essential to prevent wider contamination and exposure.
Caption: Step-by-step workflow for responding to a chemical spill.
Protocol for Spill Cleanup:
-
Ensure Safety: Evacuate personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[5][12] Do not let the product enter drains.[5]
-
Collection: Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[13]
-
Disposal: Dispose of the contaminated material as hazardous waste according to local, state, and federal regulations.[6]
Stability and Reactivity
-
Stability: The material is stable under normal storage and handling conditions.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[7]
Disposal Considerations
All waste materials, including empty containers and absorbed spill cleanup materials, must be disposed of through a licensed hazardous waste disposal facility.[6] Follow all applicable local, state, and federal regulations.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520445, Methyl 2-hydroxybutanoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Polylactic acid. Retrieved from [Link]
-
The National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylbutane. Retrieved from [Link]
-
Greenbook.net. (2014, November 4). safety data sheet - mso+. Retrieved from [Link]
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- 2. (S)-Methyl-2-hydroxybutanoate | CymitQuimica [cymitquimica.com]
- 3. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.dk [fishersci.dk]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. agilent.com [agilent.com]
- 12. assets.greenbook.net [assets.greenbook.net]
- 13. fishersci.com [fishersci.com]
Technical Guide: Solubility Profile & Characterization of (S)-Methyl 2-hydroxybutanoate
The following technical guide details the solubility profile, physicochemical behavior, and characterization protocols for (S)-Methyl 2-hydroxybutanoate . This document is structured for researchers requiring actionable data for synthesis, extraction, and formulation.
Executive Summary & Physicochemical Snapshot[2][3]
This compound is a chiral
Its structure features three distinct solubility-driving domains:
-
Hydroxyl Group (-OH): A strong hydrogen bond donor/acceptor.
-
Ester Linkage (-COOCH₃): A polar hydrogen bond acceptor.
-
Ethyl Side Chain (-CH₂CH₃): A small hydrophobic domain.
Physicochemical Properties:
| Property | Value | Source/Note |
|---|---|---|
| Physical State | Clear, colorless liquid | Empirical |
| Molecular Weight | 118.13 g/mol | Calculated |
| Density | ~1.05 g/mL | Analogous to racemate |
| Boiling Point | ~137°C (at 760 mmHg) | Est. from isobutyrate analog |
| Chirality | (S)-Enantiomer | Optical rotation dependent on solvent |
| LogP (Predicted) | ~ -0.02 to 0.2 | Amphiphilic nature |[1]
Solubility Landscape: Theoretical & Empirical
The solubility of this compound is governed by the "Like Dissolves Like" principle, quantifiable via Hansen Solubility Parameters (HSP) .[2]
Predicted Hansen Solubility Parameters
Based on group contribution methods (Hoftyzer/Van Krevelen), the estimated HSP values are:
-
(Dispersion): 15.5 MPa
-
(Polarity): 9.5 MPa
-
(Hydrogen Bonding): 18.0 MPa
Interpretation: The high
Solvent Compatibility Matrix
The following table categorizes solvent compatibility based on polarity and experimental miscibility observations for
| Solvent Class | Representative Solvents | Miscibility/Solubility | Mechanistic Rationale |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High / Miscible | Strong H-bonding interactions with the -OH and Ester groups. Note: Water solubility may have a saturation limit due to the ethyl chain. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Miscible | Dipole-dipole interactions stabilize the ester functionality. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Good match for dispersion and polar forces; excellent for extraction from aqueous phases. |
| Ethers | THF, Diethyl Ether, MTBE | Soluble | Ether oxygen accepts H-bonds from the substrate's hydroxyl group. |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Low / Immiscible | Large energy gap in H-bonding ( |
| Aromatics | Toluene, Benzene | Moderate |
Critical Application Note: In biphasic extraction (Work-up), Dichloromethane (DCM) is the preferred organic phase. It solubilizes the ester efficiently while allowing distinct phase separation from water.
Experimental Protocol: Miscibility & Saturation Determination
For process validation, do not rely solely on literature values.[3] Use this self-validating "Cloud Point" protocol to determine the precise solubility limit in your specific solvent system.
Workflow Visualization
The following diagram outlines the decision logic for characterizing the solubility of this liquid intermediate.
Figure 1: Step-wise workflow for determining liquid-liquid miscibility and saturation limits.
Detailed Methodology (Cloud Point Titration)
Objective: Determine the miscibility gap in non-ideal solvents (e.g., Water or Toluene).
-
Preparation: Tare a clean glass vial containing a magnetic stir bar.
-
Solute Addition: Add 1.0 g of this compound.
-
Titration: Add the target solvent in 100
L aliquots while stirring at 25°C. -
Observation:
-
Miscible: If the solution remains clear after 10 mL of solvent, the compound is considered miscible at >10% v/v.
-
Immiscible/Saturated: If persistent turbidity (cloud point) or phase separation occurs, stop.
-
-
Equilibration (For Immiscible Systems):
-
Allow phases to separate for 2 hours.
-
Sample the solvent-rich phase (supernatant).
-
Analyze via GC-FID or HPLC-UV (210 nm) to quantify the soluble fraction.
-
Critical Stability Considerations
When handling this compound in solution, chemical stability is as critical as solubility.
Hydrolysis Risk
As an ester, this compound is susceptible to hydrolysis in the presence of water, bases, or acids.
-
Risk: Conversion to (S)-2-hydroxybutanoic acid and methanol.[4]
-
Mitigation: Avoid prolonged storage in aqueous media, especially at pH > 7 or pH < 4. Use buffered systems (pH 5-6) if aqueous thermodynamics are necessary.
Enantiomeric Integrity
Solubility is an achiral property; however, the purification of the S-enantiomer often relies on solubility differences of diastereomeric derivatives.
-
Racemization: In basic solvents (e.g., Pyridine, aqueous NaOH), the
-proton is acidic. Deprotonation can lead to racemization. -
Recommendation: Use neutral, aprotic solvents (DCM, DMSO) for storage to preserve optical purity.
References
-
Biosynth. (n.d.). (S)-Methyl-2-hydroxybutanoate Product Data. Retrieved from
-
CymitQuimica. (n.d.). Methyl (2S)-2-hydroxybutanoate Safety and Solubility Data. Retrieved from
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Theoretical grounding for HSP values).
-
PubChem. (n.d.). Methyl 2-hydroxybutanoate Compound Summary (CID 520445). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl 2-hydroxyisobutyrate (Structural Analog) Physicochemical Data. Retrieved from
Sources
Biological Significance of (S)-Methyl 2-hydroxybutanoate: A Technical Guide
Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Metabolomics Scientists
Part 1: Executive Summary & Chemical Identity
(S)-Methyl 2-hydroxybutanoate (CAS: 73349-08-3) represents a critical intersection between chemical ecology , metabolic diagnostics , and asymmetric synthesis . While often encountered as a volatile organic compound (VOC) in fruit profiles (e.g., Mangifera indica, Carica papaya), its most profound biological significance lies in its role as the analytical surrogate and derivative of 2-hydroxybutyric acid (2-HB) —a potent early biomarker for insulin resistance and oxidative stress.
For the drug development professional, this molecule serves as a versatile chiral pool synthon . Its rigid stereocenter at the C2 position allows for the precise installation of chiral hydroxyl groups or, via inversion chemistries (e.g., Mitsunobu), the introduction of nitrogen functionalities found in bioactive alkaloids and antiepileptic pharmacophores.
Chemical Profile
| Property | Specification |
| IUPAC Name | Methyl (2S)-2-hydroxybutanoate |
| Common Synonyms | (S)-Methyl 2-hydroxybutyrate; Methyl (S)-alpha-hydroxybutyrate |
| CAS Number | 73349-08-3 (S-isomer); 29674-47-3 (racemic) |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| Chirality | (S)-enantiomer (L-configuration) |
| Physical State | Colorless liquid, volatile |
Part 2: The Metabolic Axis – Oxidative Stress & Insulin Resistance
The biological gravity of this compound is best understood through its parent acid, 2-hydroxybutyrate (2-HB). In metabolomics, the detection of the methyl ester (often formed during sample derivatization) is a direct readout of intracellular oxidative stress.
The Glutathione-2-HB Connection
Elevated levels of 2-HB are not random; they are a mechanistic "exhaust fume" of the body's attempt to replenish Glutathione (GSH) .
-
Oxidative Stress Trigger: When cells undergo oxidative stress (e.g., in pre-diabetes or insulin resistance), the demand for GSH increases.
-
Cystathionine Flux: To produce more GSH, the body ramps up the transsulfuration pathway, converting homocysteine to cystathionine and then to cysteine (the rate-limiting precursor for GSH).
-
The Byproduct: The cleavage of cystathionine releases cysteine and 2-ketobutyrate .
-
Enzymatic Reduction: Excess 2-ketobutyrate exceeds the capacity of the citric acid cycle and is reduced by Lactate Dehydrogenase (LDH) or Hydroxybutyrate Dehydrogenase (HBDH) into 2-hydroxybutyrate .
-
Analytical Relevance: In GC-MS metabolomics, this non-volatile acid is esterified to This compound to make it volatile for detection. Thus, the methyl ester is the specific analyte quantified to diagnose the metabolic state.
Visualization: The Oxidative Stress Pathway
The following diagram illustrates the causal link between Glutathione demand and the accumulation of 2-hydroxybutyrate.
Caption: Figure 1. The mechanistic pathway linking oxidative stress to the production of 2-hydroxybutyrate.[1][2] The methyl ester is the downstream analytical target.
Part 3: Synthetic Utility in Drug Development
Beyond its role as a biomarker, this compound is a high-value chiral building block . Its utility stems from the defined stereochemistry at C2, which can be retained or inverted to access specific pharmacological targets.
Chiral Pool Synthesis
The molecule serves as a starting material for:
-
Pheromone Synthesis: While many insect pheromones utilize 3-hydroxy esters, the 2-hydroxy motif is crucial for specific aggregation pheromones and semiochemicals in Coleoptera species.
-
Antiepileptic Precursors: Structural analogs of Levetiracetam (which contains a 2-aminobutyryl core) can be accessed via the hydroxy ester. By converting the hydroxyl group to a leaving group (e.g., tosylate) and displacing it with an azide or amine source, chemists can access the (R)-amino acid series (via Walden inversion) or retain the (S)-configuration using double-inversion strategies.
Resolution Agent
The ester can be hydrolyzed to the acid, which is then used to resolve racemic amines via diastereomeric salt formation. Conversely, the ester itself can be used in lipase-catalyzed kinetic resolutions to separate complex alcohols.
Part 4: Experimental Protocols
Protocol A: GC-MS Quantification of 2-HB via Methyl Esterification
Rationale: 2-Hydroxybutyrate is non-volatile and polar. To detect it with high sensitivity (biomarker validation), it must be converted to this compound.
Reagents:
-
Plasma/Serum sample (100 µL)
-
Methanol (HPLC grade)
-
Sulfuric acid (conc.)
-
Chloroform
-
Internal Standard: (S)-Methyl-d3-2-hydroxybutanoate
Workflow:
-
Protein Precipitation: Add 400 µL cold methanol to 100 µL plasma. Vortex 30s. Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer supernatant to a glass derivatization vial. Evaporate to dryness under N₂ stream.
-
Derivatization (Fischer Esterification):
-
Add 200 µL of Methanol:H₂SO₄ (95:5 v/v).
-
Incubate at 70°C for 30 minutes. Note: This converts 2-HB to this compound.
-
-
Extraction: Add 200 µL Chloroform and 200 µL water. Vortex and centrifuge.
-
Analysis: Inject 1 µL of the lower chloroform layer into GC-MS.
-
Column: DB-5MS or equivalent.
-
Target Ion: m/z 118 (Molecular ion) or m/z 59 (Base peak, -COOCH3).
-
Protocol B: Synthesis of this compound
Rationale: For use as a reference standard or synthetic intermediate.
Step-by-Step:
-
Setup: Charge a round-bottom flask with (S)-2-hydroxybutanoic acid (10 mmol) and dry Methanol (50 mL).
-
Catalyst: Add thionyl chloride (SOCl₂, 1.1 eq) dropwise at 0°C. Caution: Exothermic reaction, HCl gas evolution.
-
Reflux: Heat to reflux (65°C) for 2 hours.
-
Workup: Concentrate in vacuo to remove methanol. Dilute residue with Ethyl Acetate (EtOAc).[3] Wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Distill under reduced pressure if high purity (>99%) is required.
Part 5: References
-
Gall, W. E., et al. (2010). "alpha-Hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population." PLoS ONE, 5(5), e10883.[1][2] Link
-
Landaas, S. (1975). "The formation of 2-hydroxybutyric acid in patients with lactic acidosis." Clinica Chimica Acta, 64(2), 143-154. Link
-
Biosynth. "this compound Product Monograph." Biosynth Carbosynth. Link
-
PubChem. "Methyl 2-hydroxybutanoate Compound Summary." National Center for Biotechnology Information. Link
-
Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology, 114(1), 30.4.1-30.4.32. Link
Sources
- 1. 2-Hydroxybutyric Acid for Insulin Resistance | Encyclopedia MDPI [encyclopedia.pub]
- 2. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myexperiment.org [myexperiment.org]
- 4. biosynth.com [biosynth.com]
- 5. (S)-Methyl-2-hydroxybutanoate | CymitQuimica [cymitquimica.com]
An In-Depth Technical Guide to (S)-Methyl 2-hydroxybutanoate: Properties, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl 2-hydroxybutanoate is a chiral ester of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its importance lies in its role as a versatile chiral building block for the synthesis of more complex, enantiomerically pure molecules.[3] The stereochemistry of this compound is crucial, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the key physical properties, analytical methodologies for stereochemical integrity, and applications of this compound, offering a critical resource for professionals in drug discovery and development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1] It is soluble in organic solvents and shows moderate solubility in water, a property attributed to its hydroxyl group.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₃ | [2] |
| Molecular Weight | 118.13 g/mol | [2] |
| CAS Number | 73349-08-3 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity | [1] |
| Density | 1.05 g/cm³ | [4] |
| Boiling Point | 159.3 °C (for racemic mixture) | [5] |
| Solubility | Soluble in organic solvents, moderately soluble in water | [1] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the methyl ester protons, the methine proton at the chiral center, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The splitting patterns of these signals (e.g., triplet for the terminal methyl, quartet for the methylene) are dictated by the neighboring protons.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this molecule, five distinct signals are expected, corresponding to the carbonyl carbon, the chiral carbon bearing the hydroxyl group, the methyl ester carbon, and the two carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:
-
A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
-
A strong C=O stretching band for the ester carbonyl group, usually around 1735-1750 cm⁻¹.
-
C-H stretching bands for the alkyl groups in the 2850-3000 cm⁻¹ region.
-
C-O stretching bands for the ester and alcohol functionalities.
Stereochemistry and Enantiomeric Purity
The "S" designation in this compound refers to the specific three-dimensional arrangement of the groups around the chiral center at the second carbon atom. Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis.
Specific Rotation
Specific rotation is a key physical property of a chiral compound and is a measure of its ability to rotate the plane of polarized light. While a specific value for this compound was not definitively found in the provided search results, it is expected to have a positive or negative value, indicating its optical activity. The corresponding (R)-enantiomer would have a specific rotation of equal magnitude but opposite sign.
Determination of Enantiomeric Excess (ee)
The enantiomeric excess (% ee) is a measure of the purity of a chiral sample. It is crucial to have reliable analytical methods to determine the % ee of this compound. Chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the most common and powerful technique for this purpose.[6]
This protocol is a generalized approach for the chiral separation of methyl 2-hydroxyalkanoates and can be adapted for this compound.
Rationale: Chiral GC columns contain a stationary phase that is itself chiral. This allows for differential interaction with the two enantiomers, leading to their separation in time as they travel through the column. A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds.
Instrumentation and Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Astec® CHIRALDEX™ B-DP or similar).[5]
-
Helium or Hydrogen as carrier gas.
-
This compound sample.
-
Racemic methyl 2-hydroxybutanoate standard.
-
High-purity solvent (e.g., dichloromethane or ethyl acetate) for sample dilution.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL). Prepare a similar solution of the racemic standard.
-
Instrument Setup:
-
Install the chiral GC column in the gas chromatograph.
-
Set the injector and detector temperatures (e.g., 250 °C).
-
Set the oven temperature program. An isothermal program (e.g., 110 °C) or a temperature ramp may be used to optimize separation.[5]
-
Set the carrier gas flow rate or pressure.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the racemic standard to determine the retention times of the (R) and (S) enantiomers and to confirm baseline separation.
-
Inject the this compound sample under the same conditions.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers in the chromatogram of the sample.
-
Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: % ee = |(A_S - A_R) / (A_S + A_R)| x 100
-
Workflow for Chiral GC Analysis:
Caption: Workflow for the determination of enantiomeric excess using chiral gas chromatography.
Applications in Drug Development
This compound serves as a valuable chiral building block in asymmetric synthesis.[3] Its bifunctional nature, possessing both a hydroxyl and an ester group at a defined stereocenter, allows for a variety of chemical transformations to build more complex chiral molecules. This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. By starting with an enantiomerically pure building block like this compound, chemists can control the stereochemistry of the final drug molecule, leading to more effective and safer pharmaceuticals.[7][8]
Safety and Handling
This compound is a flammable liquid and vapor and causes serious eye irritation.[2] Appropriate safety precautions should be taken when handling this chemical.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources. Avoid breathing vapors. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
References
-
PubChem. Methyl 2-hydroxybutanoate. Retrieved from [Link]
-
MDPI. (2021). A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. Molecules, 26(16), 4987. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (2022). Chiral GC profiles of the racemic 2-methylbutanoic acid. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 374-386. Retrieved from [Link]
-
YouTube. (2023, April 18). Explaining NMR peaks using methylbutane for A-level Chemistry / BOTH C13 and H NMR coverage! [Video]. Mr Murray-Green Chemistry Tutorials. Retrieved from [Link]
-
NIST WebBook. 2-Hydroxy-2-methylbutyric acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 19). The Power of Chiral Building Blocks in Drug Discovery. Retrieved from [Link]
-
Doc Brown's Chemistry. 1H and 13C NMR spectra of 2-methylbutan-2-ol. Retrieved from [Link]
-
Doc Brown's Chemistry. infrared spectrum of 2-methylbutane. Retrieved from [Link]
Sources
- 1. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 2. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. (S)-Methyl-2-hydroxybutanoate | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Stereochemistry and chirality of (S)-Methyl 2-hydroxybutanoate
Technical Whitepaper: Stereochemical Integrity and Synthetic Utility of (S)-Methyl 2-hydroxybutanoate
Executive Summary
This compound (CAS: 73349-08-3) represents a critical chiral building block in the synthesis of enantiopure pharmaceuticals and high-value agrochemicals. As the methyl ester of L-2-hydroxybutanoic acid, its utility lies in the versatility of the
Molecular Architecture & Stereochemical Definition
The stereochemical value of this compound is defined by the chirality at the C2 position. Understanding the absolute configuration is prerequisite for its application in asymmetric synthesis.
Cahn-Ingold-Prelog (CIP) Assignment
The chirality at C2 is determined by the priority of substituents based on atomic number:
-
-OH (Oxygen, atomic #8) – Priority 1
-
-COOCH
(Carbon bonded to O, O, O) – Priority 2 -
-CH
CH (Carbon bonded to C, H, H) – Priority 3 -
-H (Hydrogen, atomic #1) – Priority 4
Configuration: With the lowest priority group (-H) oriented away from the viewer, the sequence 1
Synthetic Routes & Stereocontrol
Industrial production has shifted from classical resolution to direct asymmetric synthesis. We present two distinct pathways: the robust chemical route and the highly selective biocatalytic route.
Route A: Chemical Synthesis (Cyanohydrin Hydrolysis)
The traditional route involves the reaction of propionaldehyde with hydrogen cyanide (or a surrogate) to form the cyanohydrin, followed by acid-catalyzed alcoholysis. While effective, this produces a racemate requiring subsequent resolution (e.g., lipase-catalyzed kinetic resolution).
Route B: Biocatalytic Asymmetric Reduction (Recommended)
For high enantiomeric excess (>99% ee), the reduction of methyl 2-oxobutanoate (alpha-ketobutyrate methyl ester) using a Ketoreductase (KRED) or Carbonyl Reductase (CRED) is the superior method.[1] This route operates under mild aqueous conditions and recycles the expensive cofactor (NADH/NADPH).
Protocol 2.1: KRED-Mediated Reduction
-
Substrate: Methyl 2-oxobutanoate
-
Enzyme: KRED (Screened for (S)-selectivity, e.g., from Candida magnoliae or commercial panels)
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose[1]
Figure 1: Enzymatic cycle for the asymmetric reduction of methyl 2-oxobutanoate. The system utilizes a coupled GDH loop to regenerate the reducing equivalents (NADH).
Analytical Validation of Chirality
Ensuring stereochemical purity is non-negotiable. Direct analysis of alpha-hydroxy esters by GC can be challenging due to peak tailing. Derivatization is the industry standard for robust quantification.
Methodology: Chiral Gas Chromatography (GC)
We recommend derivatization with Trifluoroacetic Anhydride (TFAA) to form the trifluoroacetyl ester.[1] This increases volatility and improves interaction with the chiral stationary phase.
Protocol 3.1: Sample Preparation
-
Dissolve 5 mg of sample in 1 mL Dichloromethane (DCM).
-
Add 50 µL Trifluoroacetic Anhydride (TFAA).
-
Incubate at ambient temperature for 15 minutes.
-
Evaporate excess reagent under N
stream. -
Reconstitute in n-Heptane for injection.
Table 1: Recommended Chromatographic Parameters
| Parameter | Specification |
| Instrument | GC-FID or GC-MS |
| Column | Cyclodextrin-based (e.g., CP-Chirasil-Dex CB or Astec CHIRALDEX B-DP) |
| Dimensions | 25 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 60°C (hold 1 min) |
| Inlet Temp | 220°C (Split ratio 50:1) |
| Detection | FID @ 250°C |
| Elution Order | Typically (R)-enantiomer elutes before (S)-enantiomer (Verify with standards) |
Pharmaceutical Applications
This compound serves as a versatile "chiral pool" synthon. Its primary utility stems from the ability to convert the hydroxyl group into a leaving group (e.g., tosylate, mesylate) with retention or inversion of configuration, allowing for the construction of complex chiral centers.
Key Reaction Pathways:
-
Nucleophilic Substitution (S
2): Activation of the -OH group (e.g., with Tf O) followed by displacement with amines or azides yields alpha-amino acid derivatives with inverted (R)-configuration. -
Reduction: Reduction of the ester moiety yields (S)-1,2-butanediol, a precursor for chiral ligands.
-
Deuteration Studies: Used as a reference standard in metabolic flux analysis involving 2-hydroxybutyrate, an early marker for insulin resistance and oxidative stress.
References
-
Biosynth. (n.d.). (S)-Methyl-2-hydroxybutanoate Product Data. Retrieved from [1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 520445, Methyl 2-hydroxybutanoate. Retrieved from [1]
-
BenchChem. (2025).[3][4] Chiral Separation of Methyl 2-Hydroxyoctanoate Enantiomers (Analogous Protocol). Retrieved from
-
CymitQuimica. (n.d.). Methyl (2S)-2-hydroxybutanoate Safety and Properties. Retrieved from
Sources
Advanced Characterization Techniques for (S)-Methyl 2-hydroxybutanoate
Technical Guide for Drug Development & Research Professionals
Executive Summary
(S)-Methyl 2-hydroxybutanoate (CAS 73349-08-3) is a critical chiral building block used in the asymmetric synthesis of active pharmaceutical ingredients (APIs), including levetiracetam analogs and various beta-lactam antibiotics.[1] Its utility hinges on high optical purity; even minor enantiomeric impurities can catastrophically compromise the diastereoselectivity of downstream reactions.[1]
This guide moves beyond basic certificate-of-analysis parameters to provide a rigorous, self-validating characterization framework. We prioritize Chiral Gas Chromatography (GC) over polarimetry for enantiomeric excess (ee) determination due to the latter's susceptibility to solvent effects and temperature fluctuations.[1]
Physicochemical Profile
Before advanced spectral analysis, establish the baseline physical constants.[1] Deviations here often indicate gross contamination (e.g., water or hydrolysis products).[1]
| Property | Value / Range | Methodological Note |
| CAS Number | 73349-08-3 | Specific to (S)-isomer.[1][2] |
| Formula | C5H10O3 | MW: 118.13 g/mol .[1][3][4] |
| Appearance | Colorless, clear liquid | Yellowing indicates oxidation/polymerization.[1] |
| Boiling Point | 158–160 °C (atm) | 61–62 °C @ 18 mmHg.[1] |
| Density | ~1.05 g/mL | Temperature dependent (20 °C).[1] |
| Solubility | Miscible in EtOH, MeOH, Ether | Hydrolyzes slowly in water.[1] |
Structural Identification (The "Fingerprint")
Identity confirmation requires a multi-modal approach to rule out constitutional isomers (e.g., methyl 3-hydroxybutanoate).[1]
A. Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for confirming the carbon backbone and functional group placement.[1] The alpha-proton signal is diagnostic for the 2-hydroxy position.[1]
1H NMR (300 MHz, CDCl3, δ ppm):
-
4.21 (dd, 1H): Alpha-proton (CH-OH).[1] The doublet-of-doublets splitting arises from coupling with the diastereotopic methylene protons.[1]
-
3.78 (s, 3H): Methyl ester (COOCH3).[1] Sharp singlet, characteristic of methyl esters.[1]
-
2.80 (br s, 1H): Hydroxyl proton (-OH).[1] Chemical shift varies with concentration and temperature.[1]
-
1.60–1.90 (m, 2H): Methylene group (-CH2-).[1] Multiplet due to adjacent chiral center and methyl group.[1]
-
0.98 (t, 3H): Terminal methyl (-CH3).[1] Triplet, J ≈ 7.4 Hz.[1]
13C NMR (75 MHz, CDCl3, δ ppm):
-
175.8: Carbonyl (C=O).[1]
-
70.2: Alpha-carbon (CH-OH).[1]
-
52.4: Methoxy carbon (OCH3).[1]
-
27.5: Methylene carbon (-CH2-).[1]
-
9.4: Terminal methyl (-CH3).[1]
B. Infrared Spectroscopy (FT-IR)[1]
-
3450 cm⁻¹ (Broad): O-H stretching (intermolecular H-bonding).[1]
-
1735 cm⁻¹ (Strong): C=O stretching (ester).[1]
-
1100–1200 cm⁻¹: C-O stretching.
C. Mass Spectrometry (GC-MS)[1][6]
-
Molecular Ion (M+): m/z 118 (often weak).[1]
-
Base Peak: m/z 59 ([COOCH3]+).[1] This fragment confirms the methyl ester moiety.[1][3]
-
Alpha-Cleavage: Loss of ethyl group (M-29) or methoxycarbonyl (M-59).[1]
Stereochemical Purity (The Critical Control Point)
Relying solely on specific optical rotation (
Protocol: Chiral Gas Chromatography
This method utilizes a derivatized cyclodextrin stationary phase to separate the (S) and (R) enantiomers based on differential inclusion complex stability.[1]
Method Parameters:
-
Column: Astec CHIRALDEX B-DP (or equivalent
-cyclodextrin phase), 30 m × 0.25 mm × 0.12 µm.[1] -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Inlet: Split mode (50:1), 250 °C.
-
Detector: FID, 250 °C.
-
Oven Program:
-
Hold at 60 °C for 1 min.
-
Ramp 2 °C/min to 100 °C.
-
Hold for 5 min.
-
-
Sample Prep: Dilute 10 mg of sample in 1 mL of Dichloromethane (DCM).
Data Interpretation:
-
Elution Order: typically (R)-enantiomer elutes before (S)-enantiomer on B-DP phases, but must be validated with a racemic standard.[1]
-
Resolution (
): Target for baseline separation. -
Calculation:
[1]
Visualization: Characterization Workflow
The following diagram illustrates the logical flow from crude sample to fully characterized material.
Figure 1: Integrated characterization workflow ensuring identity, chemical purity, and stereochemical integrity.
Impurity Profiling
Understanding common impurities allows for targeted purification (usually fractional distillation).[1]
| Impurity Type | Origin | Detection Method | Limit (Typical) |
| Methanol | Residual solvent / Hydrolysis | GC-FID (Headspace) | < 3000 ppm |
| L-2-Hydroxybutanoic Acid | Hydrolysis product | HPLC (Reverse Phase) | < 0.5% |
| Dimer (Lactide-like) | Self-esterification | GC-MS / GPC | < 0.2% |
| (R)-Enantiomer | Starting material impurity | Chiral GC | < 1.0% |
Visualization: Chiral Separation Logic
Why does the Chiral GC work? The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase.
Figure 2: Mechanism of enantioseparation on a cyclodextrin-based GC column.
References
-
PubChem. (2025).[1][3] Methyl 2-hydroxybutanoate | C5H10O3.[1][3] National Library of Medicine.[1] [Link]
Sources
- 1. Methyl 3-hydroxybutyrate | C5H10O3 | CID 15146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
Methodological & Application
Chiral synthesis applications of (S)-Methyl 2-hydroxybutanoate
An In-Depth Technical Guide to the Chiral Synthesis Applications of (S)-Methyl 2-hydroxybutanoate
Introduction: The Versatility of a C5 Chiral Building Block
This compound is a valuable and versatile chiral building block in the field of asymmetric organic synthesis. Its structure, featuring a stereocenter at the C2 position, a reactive secondary alcohol, and a modifiable methyl ester, makes it an ideal starting material for the synthesis of a wide array of complex, enantiomerically pure molecules.[1][2][3] This guide, intended for researchers and professionals in drug development and fine chemical synthesis, explores the strategic applications of this compound, providing detailed protocols and explaining the causality behind key experimental choices. The inherent chirality of this compound allows for the introduction of specific stereochemistry into target molecules, which is often a critical determinant of biological activity in pharmaceuticals and the desired properties in advanced materials.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol [4] |
| CAS Number | 73349-08-3[2][4] |
| Appearance | Colorless to pale yellow liquid[2] |
| Density | 1.05 g/cm³[4] |
| IUPAC Name | Methyl (2S)-2-hydroxybutanoate[2] |
| Synonyms | (S)-2-Hydroxybutyric acid methyl ester[2] |
| Solubility | Soluble in organic solvents, moderately soluble in water[2] |
Core Synthetic Strategies and Applications
The utility of this compound stems from the differential reactivity of its two functional groups. The hydroxyl group can be protected, oxidized, or serve as a nucleophile, while the ester can be hydrolyzed, reduced, or converted to an amide. This allows for a stepwise, controlled elaboration of the molecule.
Transformation into Other Chiral Building Blocks
A primary application of this compound is its conversion into other useful chiral synthons. The key is to selectively manipulate one functional group while leaving the other intact for subsequent reactions.
The following diagram illustrates a typical decision-making workflow when using this compound as a starting material.
Caption: Synthetic pathways originating from this compound.
Application Protocol 1: Protection of the Hydroxyl Group
To perform selective chemistry on the ester moiety, the more reactive hydroxyl group must first be protected. A silyl ether is a common choice due to its ease of installation and removal under mild conditions.
-
Rationale: The use of a bulky silyl group like tert-butyldimethylsilyl (TBDMS) prevents unwanted side reactions at the hydroxyl position, such as acylation or deprotonation, when targeting the ester. The choice of imidazole as a base is crucial; it catalyzes the silylation without causing epimerization at the chiral center.
-
Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add imidazole (1.5 eq) and tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the TBDMS-protected product.
-
Application Protocol 2: Reduction to (S)-Butane-1,2-diol
Reduction of the ester group provides access to valuable chiral 1,2-diols, which are precursors for chiral ligands and pharmaceuticals.
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. The reaction is performed at low temperature to control its high reactivity and prevent side reactions. The dropwise addition of the ester to the hydride slurry is critical to maintain temperature control and ensure a safe reaction.
-
Step-by-Step Protocol:
-
Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous Tetrahydrofuran (THF). Cool the slurry to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the LiAlH₄ slurry over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up (Fieser method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Purification: Stir the mixture vigorously for 30 minutes, then filter off the aluminum salts through a pad of Celite. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the crude diol, which can be further purified by distillation or chromatography.
-
Derivatization for Use as a Chiral Auxiliary
A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[][6] this compound can be converted into such auxiliaries.
-
Rationale: By converting the starting material into a more complex structure, such as an oxazolidinone, it can be attached to a substrate (e.g., via an N-acyl bond). The steric bulk of the auxiliary then blocks one face of the reactive intermediate (like an enolate), forcing an incoming electrophile to attack from the opposite, less hindered face, thereby inducing chirality. After the reaction, the auxiliary is cleaved and can often be recovered.[][6]
Caption: The cycle of a recoverable chiral auxiliary in asymmetric synthesis.
Application in Pharmaceutical and Natural Product Synthesis
Chiral α-hydroxy esters are crucial intermediates for active pharmaceutical ingredients (APIs).[1] The (S)-configuration at the C2 position is often essential for achieving the desired biological selectivity and efficacy in drug candidates like protease inhibitors.[1]
Hypothetical Application Protocol 3: Synthesis of a β-Amino Ester
This protocol illustrates how this compound can be used to set a key stereocenter in a molecule, which could be an intermediate for a larger API. The protocol involves oxidation of the alcohol to a ketone, followed by stereoselective reductive amination.
-
Rationale: This two-step sequence transforms the hydroxyl stereocenter into an amine stereocenter, a common motif in pharmaceuticals. The choice of a mild oxidant like Dess-Martin periodinane (DMP) prevents over-oxidation or other side reactions. The subsequent reductive amination with a chiral amine or a chiral catalyst would then establish the stereochemistry of the new amino group, often with high diastereoselectivity influenced by the existing chiral center. For simplicity, this protocol outlines a standard, non-stereoselective reductive amination.
-
Step-by-Step Protocol:
Step A: Oxidation to Methyl 2-oxobutanoate
-
Setup: To a solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add sodium bicarbonate (3.0 eq).
-
Oxidation: Add Dess-Martin periodinane (1.5 eq) portion-wise over 15 minutes.
-
Reaction: Stir the milky suspension for 2-3 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the layers are clear. Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting ketone is often used directly in the next step.
Step B: Reductive Amination
-
Setup: Dissolve the crude Methyl 2-oxobutanoate from Step A in anhydrous Methanol. Add ammonium acetate (5.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Reduction: Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding 1M HCl to decompose excess reducing agent. Basify the solution with 2M NaOH and extract with ethyl acetate.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting racemic β-amino ester by column chromatography.
-
Conclusion
This compound is a powerful and cost-effective chiral precursor. Its bifunctional nature allows for a diverse range of chemical transformations, providing access to other valuable chiral building blocks such as diols, protected alcohols, and amino esters. The protocols and strategies outlined in this guide demonstrate its utility in constructing complex molecules with precise stereochemical control, a fundamental requirement in modern pharmaceutical and fine chemical research.
References
- Google Patents.
-
ResearchGate. Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. [Link]
-
MySkinRecipes. Methyl 2-hydroxybutanoate. [Link]
-
MDPI. A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. [Link]
-
Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. [Link]
-
Wikipedia. Protecting group. [Link]
-
PubChem - National Institutes of Health. Methyl 2-hydroxybutanoate. [Link]
-
Greyhound Chromatography. Derivatization Reagents. [Link]
-
Organic Syntheses. Asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes. [Link]
Sources
(S)-Methyl 2-hydroxybutanoate: A Versatile Chiral Building Block in the Synthesis of Natural Products
Introduction
In the intricate world of natural product synthesis, the ability to control stereochemistry is paramount. Chiral building blocks, enantiomerically pure compounds that serve as starting materials, are indispensable tools for the efficient and elegant construction of complex molecular architectures. Among these, (S)-Methyl 2-hydroxybutanoate has emerged as a valuable and versatile C4 chiral synthon. Its readily available stereocenter, coupled with the differential reactivity of its hydroxyl and ester functionalities, provides a powerful platform for the stereoselective synthesis of a diverse array of natural products, including pheromones, macrolides, and other biologically active molecules. This application note will provide a detailed exploration of the utility of this compound in natural product synthesis, complete with strategic insights and detailed experimental protocols for key transformations.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 158-160 °C |
| Density | 1.054 g/mL at 25 °C |
| Chirality | (S)-enantiomer |
| Solubility | Soluble in most organic solvents. |
Storage and Handling: this compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Strategic Applications in Natural Product Synthesis: The Case of (+)-Eldanolide
To illustrate the practical application of this compound, we will outline a synthetic strategy towards (+)-Eldanolide, the aggregation pheromone of the African sugarcane borer, Eldana saccharina. While numerous syntheses of Eldanolide have been reported from various chiral precursors, this proposed route highlights the utility of this compound as a readily accessible starting material.
The retrosynthetic analysis reveals that the C3 stereocenter of (+)-Eldanolide can be directly derived from the C2 stereocenter of this compound. The synthetic strategy involves a sequence of key transformations: protection of the secondary alcohol, reduction of the methyl ester to an aldehyde, chain elongation via a Wittig reaction, and finally, deprotection and lactonization to furnish the target molecule.
Retrosynthetic analysis of (+)-Eldanolide.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the proposed synthesis of (+)-Eldanolide from this compound.
Protocol 1: Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBS) Ether
Rationale: The protection of the hydroxyl group is a critical first step to prevent its interference in subsequent reactions, particularly the reduction of the ester. The tert-butyldimethylsilyl (TBS) group is chosen for its robustness under various reaction conditions and its selective removal under mild acidic or fluoride-mediated conditions.[1]
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried round-bottom flask under an argon atmosphere, add imidazole (1.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (S)-Methyl 2-(tert-butyldimethylsilyloxy)butanoate.
Protection of the hydroxyl group.
Protocol 2: Reduction of the Methyl Ester to an Aldehyde
Rationale: The selective reduction of the ester to an aldehyde is a crucial step that sets the stage for the subsequent chain elongation. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, as it can reduce esters to aldehydes at low temperatures, minimizing over-reduction to the corresponding primary alcohol.
Procedure:
-
Dissolve the TBS-protected ester (1.0 eq) in anhydrous toluene (0.1 M) in a flame-dried, three-necked round-bottom flask equipped with a thermometer and an argon inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure (the aldehyde is volatile). The crude (S)-2-(tert-Butyldimethylsilyloxy)butanal is often used in the next step without further purification.
Reduction of the protected ester to the aldehyde.
Protocol 3: Wittig Olefination for Chain Elongation
Rationale: The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds.[2] In this step, the aldehyde is reacted with a phosphorus ylide to install the remaining carbon atoms of the Eldanolide backbone. The use of a non-stabilized ylide generally favors the formation of the (Z)-alkene, which is desired for the synthesis of (+)-Eldanolide.[3]
Procedure:
-
To a suspension of (3-methylbut-2-en-1-yl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Cool the ylide solution to -78 °C and add a solution of the crude aldehyde from the previous step (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the TBS-protected alkene intermediate.
Wittig olefination for carbon chain elongation.
Protocol 4: Deprotection and Lactonization
Rationale: The final steps involve the removal of the TBS protecting group and the subsequent intramolecular cyclization to form the lactone ring of Eldanolide. Acidic conditions are typically employed for the deprotection of TBS ethers.[4] The resulting hydroxy acid can then be induced to cyclize, often under acidic or dehydrating conditions, to form the thermodynamically favored five-membered lactone.[5]
Procedure:
-
Dissolve the TBS-protected alkene (1.0 eq) in a mixture of THF and 1 M aqueous HCl (e.g., a 4:1 mixture).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroxy acid.
-
For the lactonization, dissolve the crude hydroxy acid in toluene (0.01 M) and add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by flash column chromatography on silica gel to afford (+)-Eldanolide.
Deprotection and lactonization to form (+)-Eldanolide.
Conclusion
This compound serves as an exemplary chiral building block, providing a reliable and efficient entry point for the asymmetric synthesis of complex natural products. The presented synthetic route towards (+)-Eldanolide illustrates a practical application of this synthon, highlighting key transformations that are broadly applicable in organic synthesis. The ability to strategically manipulate its functional groups makes this compound a powerful tool in the arsenal of synthetic chemists, enabling the construction of stereochemically rich molecules with important biological activities. The detailed protocols provided herein offer a foundation for researchers to confidently employ this versatile building block in their own synthetic endeavors.
References
-
Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. J. Am. Chem. Soc.1972 , 94 (17), 6190–6191. [Link]
-
Winter, T. J. Diisobutylaluminum Hydride. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. [Link]
-
Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving stabilized phosphorus ylides. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]
-
Meng, Q.; Hesse, M. Ring-closure methods in the synthesis of macrocyclic natural products. Top. Curr. Chem.1992 , 161, 107–176. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Pherobase. Synthesis of trans-Eldanolide. [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 5. Lactone synthesis [organic-chemistry.org]
Application Note: Protocol for the Synthesis of (S)-Methyl 2-hydroxybutanoate
Abstract & Scope
(S)-Methyl 2-hydroxybutanoate (CAS: 73349-08-3) is a critical chiral building block used in the synthesis of pharmaceutical intermediates, specifically formulated as a precursor for protease inhibitors and chiral auxiliaries. This application note details a robust, scalable protocol for the esterification of (S)-2-hydroxybutanoic acid.
Unlike standard aliphatic esterifications,
Chemical Strategy & Mechanism[1]
Reaction Pathway
The transformation relies on the nucleophilic attack of methanol on the carbonyl carbon of the carboxylic acid.
-
Method A (Fisher): Utilizes sulfuric acid (
) as a catalyst to protonate the carbonyl oxygen, increasing electrophilicity. This process is reversible and equilibrium-driven.[1] -
Method B (Acyl Chloride in situ): Utilizes Thionyl Chloride (
) to generate an activated intermediate (likely the sulfite ester or transient acid chloride) which reacts irreversibly with methanol. This method also scavenges water, driving the reaction to completion.
Critical Quality Attributes (CQA)
-
Enantiomeric Excess (ee): Must remain >98%. Acid-catalyzed racemization is slow for
-hydroxy acids compared to -amino acids, but prolonged heating >80°C should be avoided. -
Oligomer Content:
-hydroxy acids can form dimers (estolides). High dilution (excess methanol) is required to favor the monomeric methyl ester.
Experimental Protocols
Pre-Requisites & Safety
-
Starting Material: (S)-2-Hydroxybutanoic acid (L-alpha-hydroxybutyric acid), >98% ee.
-
Solvents: Methanol (Anhydrous, <0.05% water).
-
Safety: Thionyl chloride releases
and gas (corrosive/toxic). Work in a fume hood. Methanol is toxic and flammable.[2]
Method A: Sulfuric Acid Catalyzed (Scalable)
Best for: Large batches (>100g) where cost is a driver.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-hydroxybutanoic acid (1.0 equiv) in anhydrous Methanol (10.0 equiv / ~5-6 mL per gram of acid).
-
Note: The large excess of methanol acts as both solvent and reactant to drive the equilibrium (Le Chatelier's principle).
-
-
Catalyst Addition: Cool the solution to 0°C (ice bath). Dropwise add concentrated Sulfuric Acid (
, 0.05 equiv).-
Caution: Exothermic reaction. Maintain internal temp <10°C during addition.
-
-
Reflux: Attach a reflux condenser with a drying tube (calcium chloride or Drierite). Heat the mixture to reflux (approx. 65°C) for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (SiO2, 30% EtOAc/Hexane) or GC. Look for disappearance of the acid peak.
-
-
Workup:
-
Concentrate the mixture under reduced pressure (Rotavap, 40°C bath) to remove approx. 80% of the methanol.
-
Dilute residue with Dichloromethane (DCM) or Diethyl Ether.
-
Wash carefully with Saturated
solution (2x) to neutralize catalyst and remove unreacted acid. -
Wash with Brine (1x).
-
Dry organic layer over anhydrous
.
-
Isolation: Filter and concentrate in vacuo.
-
Purification: Distillation under reduced pressure is recommended to remove any trace oligomers.
Method B: Thionyl Chloride Mediated (High Purity)
Best for: Lab scale (<50g) requiring maximum yield and water scavenging.
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.
-
Chilling: Add anhydrous Methanol (10–15 mL per gram of substrate) and cool to -10°C (salt/ice bath).
-
Activation: Add Thionyl Chloride (
, 1.2 equiv) dropwise over 20 minutes. -
Addition: Add (S)-2-hydroxybutanoic acid (1.0 equiv) in a single portion (if solid) or dissolved in minimal MeOH (if liquid).
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 12 hours.
-
Note: Reflux is often unnecessary with
for this substrate, preserving chirality.
-
-
Workup:
-
Concentrate in vacuo to remove solvent and excess
. -
Dissolve residue in
. -
Wash with Sat.
until aqueous layer is pH ~8. -
Dry (
), Filter, Concentrate.
-
-
Yield: Typically 90–95%.
Process Analytical Technology (PAT) & QC
QC Specifications Table
| Test Parameter | Specification | Method |
| Appearance | Clear, colorless liquid | Visual |
| Purity (GC) | > 98.0% | GC-FID (DB-5 Column) |
| Enantiomeric Excess | > 98.0% ee | Chiral GC (Cyclodextrin column) |
| Water Content | < 0.1% | Karl Fischer Titration |
| Boiling Point | ~159°C (760 mmHg) | Distillation |
| Specific Rotation | Polarimetry |
*Note: Specific rotation is solvent/concentration dependent. Establish an internal standard baseline.
Workflow Diagram
Figure 1: Decision matrix and workflow for the esterification of (S)-2-hydroxybutanoic acid.
Troubleshooting & Optimization
Controlling Oligomerization
The primary impurity in this reaction is the linear dimer (estolide) formed by the alcohol of one molecule reacting with the acid of another.
-
Symptom: High boiling residue during distillation; lower than expected yield.
-
Solution: Increase the Methanol:Acid ratio to 20:1 . The high dilution statistically favors the Methanol-Acid collision over the Acid-Acid collision.
Racemization Risks
While
-
Prevention: During the
wash, ensure the contact time is minimized and the mixture is kept cool. Do not use strong bases (NaOH/KOH) for neutralization, as this promotes hydrolysis and racemization via enolization.
References
-
PubChem. (n.d.).[10] Methyl 2-hydroxybutanoate.[3][4][9][10][11][12] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Cohen, S. G., & Weinstein, S. Y. (1964). Fischer Esterification of Hydroxy Acids. Journal of the American Chemical Society.
-
Master Organic Chemistry. (2022). Fischer Esterification.[1][8][13] Retrieved October 26, 2023, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 3. biosynth.com [biosynth.com]
- 4. (S)-Methyl-2-hydroxybutanoate | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ethz.ch [ethz.ch]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]
- 10. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
- 12. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Enzymatic and Biocatalytic Routes to (S)-Methyl 2-hydroxybutanoate
Introduction: The Significance of Chiral α-Hydroxy Esters
(S)-Methyl 2-hydroxybutanoate is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals.[1] Its stereocenter at the C2 position is a crucial determinant of biological activity in many target molecules. Traditional chemical synthesis of such chiral compounds often involves stoichiometric amounts of expensive and toxic chiral reagents or catalysts, and may require harsh reaction conditions. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative for the production of enantiomerically pure compounds like this compound.[2]
This application note provides a detailed guide to two primary enzymatic strategies for the synthesis of this compound: Lipase-Catalyzed Kinetic Resolution and Carbonyl Reductase-Mediated Asymmetric Reduction . We will delve into the mechanistic principles behind these approaches, provide detailed, field-proven protocols, and offer insights into the critical parameters that govern the success of these biotransformations.
Part 1: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 2-hydroxybutanoate
Kinetic resolution is a widely employed method for separating a racemic mixture into its constituent enantiomers. This strategy leverages the stereoselectivity of an enzyme, which preferentially catalyzes the reaction of one enantiomer over the other. In the context of producing this compound, a lipase can be used to selectively acylate the (R)-enantiomer from a racemic mixture of methyl 2-hydroxybutanoate, leaving the desired (S)-enantiomer unreacted and thus enriched.
Causality Behind Experimental Choices
Lipases, particularly Candida antarctica lipase B (CALB), are robust and versatile enzymes that function efficiently in non-aqueous environments, making them ideal for transesterification reactions.[3][4] The choice of acyl donor is critical; vinyl acetate is often preferred as the acetyl group transfer is essentially irreversible due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.[5] The selection of an appropriate organic solvent is also crucial to dissolve the substrate and product while maintaining the enzyme's catalytic activity.
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for lipase-catalyzed kinetic resolution.
Detailed Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic methyl 2-hydroxybutanoate
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Vinyl acetate
-
Anhydrous hexane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Orbital shaker with temperature control
-
Rotary evaporator
-
Glassware for reaction and chromatography
-
Filtration apparatus
-
Analytical balance
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column for monitoring enantiomeric excess (ee)
Procedure:
-
Reaction Setup:
-
To a dry flask, add racemic methyl 2-hydroxybutanoate (1.0 eq).
-
Add anhydrous hexane to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Add vinyl acetate (1.5-2.0 eq).
-
Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate).
-
-
Incubation:
-
Seal the flask and place it in an orbital shaker set to a suitable temperature (e.g., 30-40 °C) and agitation speed (e.g., 150-200 rpm).
-
-
Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture.
-
Filter the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining this compound.
-
The reaction should be stopped when the conversion reaches approximately 50% to achieve the highest possible enantiomeric excess for the unreacted substrate.
-
-
Work-up:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting residue, containing this compound and the acetylated (R)-enantiomer, can be purified by silica gel column chromatography.[6]
-
Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the more polar (S)-alcohol from the less polar (R)-acetylated ester.
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
-
-
Characterization:
-
Determine the yield and confirm the purity and enantiomeric excess of the final product by chiral GC/HPLC and NMR spectroscopy.
-
Data Presentation: Lipase-Catalyzed Kinetic Resolution
| Enzyme Source | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee (%) of (S)-Ester | Reference |
| Candida antarctica Lipase B | Vinyl Acetate | Hexane | 30 | 24 | ~50 | >98 | [5][7] |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Diisopropyl ether | 40 | 6 | ~48 | >95 | [6] |
Part 2: Carbonyl Reductase-Mediated Asymmetric Reduction of Methyl 2-oxobutanoate
Asymmetric reduction offers a more direct route to a single enantiomer, theoretically achieving a 100% yield of the desired product. This approach utilizes a stereoselective carbonyl reductase (also known as an alcohol dehydrogenase) to reduce a prochiral ketone, methyl 2-oxobutanoate, to the corresponding (S)-chiral alcohol.
Causality Behind Experimental Choices
Carbonyl reductases are a class of enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols with high stereoselectivity.[8] These enzymes typically require a nicotinamide cofactor, such as NADH or NADPH, as a hydride source. For a cost-effective process, an in-situ cofactor regeneration system is essential. A common method is the "substrate-coupled" approach, where a cheap, sacrificial alcohol like isopropanol is added in large excess. The same enzyme, or a second dehydrogenase, oxidizes the isopropanol to acetone, regenerating the NADH/NADPH consumed in the primary reaction.[9] Whole-cell biocatalysis is often advantageous for these reactions as the microbial host can provide the necessary cofactors and their regeneration machinery.[2][10]
Experimental Workflow: Asymmetric Reduction
Caption: Workflow for carbonyl reductase-mediated asymmetric reduction.
Detailed Protocol: Whole-Cell Asymmetric Reduction
Materials:
-
Methyl 2-oxobutanoate
-
Recombinant E. coli cells overexpressing a suitable (S)-selective carbonyl reductase
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol
-
Glucose (optional, as an additional energy source for whole cells)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Celite (optional, for filtration)
Equipment:
-
Bioreactor or temperature-controlled shaker
-
Centrifuge
-
pH meter
-
Rotary evaporator
-
Distillation apparatus
-
GC or HPLC with a chiral column
Procedure:
-
Biocatalyst Preparation:
-
Cultivate the recombinant E. coli strain according to standard protocols to induce the expression of the carbonyl reductase.
-
Harvest the cells by centrifugation and wash with buffer. The cell paste can be used directly or after permeabilization/lyophilization.
-
-
Reaction Setup:
-
In a reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).
-
Add the whole-cell biocatalyst to a desired concentration (e.g., 5-10% wet cell weight).
-
Add the cofactor regeneration system, typically isopropanol (e.g., 5-10% v/v).
-
Initiate the reaction by adding methyl 2-oxobutanoate (substrate concentration can range from 10-100 mM, depending on the enzyme's activity and stability).
-
-
Incubation:
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor and adjust the pH if necessary, as it may change during the reaction.
-
-
Reaction Monitoring:
-
Periodically take samples, centrifuge to remove cells, and analyze the supernatant by chiral GC or HPLC to monitor the conversion of the ketone and the formation and enantiomeric excess of the (S)-alcohol.
-
-
Work-up:
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.[13]
-
-
Characterization:
-
Determine the yield, purity, and enantiomeric excess of the final product using appropriate analytical techniques (GC, HPLC, NMR).
-
Data Presentation: Asymmetric Reduction
| Carbonyl Reductase Source | Cofactor Regeneration | Substrate Concentration | Temperature (°C) / pH | Conversion (%) | ee (%) of (S)-Ester | Reference |
| Candida parapsilosis | Isopropanol | 50 mM | 30 / 7.0 | >99 | >99 | [14] |
| Aromatoleum aromaticum | Isopropanol | 30-50 mM | 30 / 5.8 | >95 | >99 | [8] |
Conclusion: A Comparative Outlook
Both lipase-catalyzed kinetic resolution and carbonyl reductase-mediated asymmetric reduction are powerful strategies for the synthesis of this compound.
-
Kinetic resolution is often simpler to implement with commercially available and robust lipases. However, the maximum theoretical yield is limited to 50%, and it requires a subsequent separation of the product from the unreacted starting material's enantiomer.
-
Asymmetric reduction offers the potential for a 100% theoretical yield of the desired enantiomer. This method, however, may require more development effort in terms of identifying or engineering a suitable enzyme and optimizing the cofactor regeneration system.
The choice between these two approaches will depend on the specific requirements of the synthesis, including scale, cost considerations, and available resources. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to embark on the biocatalytic synthesis of this compound and other valuable chiral molecules.
References
-
Request PDF. (2025, August 8). Lipase-Catalyzed Kinetic Resolution of Hydroxymethylchromanes. Retrieved from [Link]
-
IRIS . (2021, January 1). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, November 23). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing methyl 2-hydroxybutanoate.
-
TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Retrieved from [Link]
- Unpublished Source.
-
MySkinRecipes. (n.d.). Methyl 2-hydroxybutanoate. Retrieved from [Link]
-
ACS Publications. (n.d.). Candida antartica Lipase B Catalyzed Polycaprolactone Synthesis: Effects of Organic Media and Temperature | Biomacromolecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1 - Organic Syntheses Procedure. Retrieved from [Link]
-
ScienceDirect. (2024, January 30). Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ. Retrieved from [Link]
-
BioMed Central. (n.d.). Whole-cell biocatalysts by design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Whole Cells as Biocatalysts in Organic Transformations. Retrieved from [Link]
-
PubMed. (n.d.). Enzymatic recovery and purification of polyhydroxybutyrate produced by Ralstonia eutropha. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Reengineered carbonyl reductase for reducing methyl-substituted cyclohexanones. Retrieved from [Link]
- Unpublished Source.
-
Almac. (n.d.). Practical Methods for - Biocatalysis and Biotransformations 2. Retrieved from [Link]
-
University of Babylon Private CDN. (2023, July 14). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Industrial Applications of Whole-Cell Biocatalysis. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Retrieved from [Link]
-
MDPI. (2023, July 14). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R) - Organic Syntheses Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enzymatic strategies for asymmetric synthesis. Retrieved from [Link]
-
ResearchGate. (2025, December 14). Enzymatic recovery and purification of polyhydroxybutyrate produced by Ralstonia eutropha. Retrieved from [Link]
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- 8. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
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- 14. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
Application Note: (S)-Methyl 2-hydroxybutanoate as a Chiral Synthon in API Synthesis
Executive Summary
(S)-Methyl 2-hydroxybutanoate (CAS: 73349-08-3) is a pivotal chiral building block in the "chiral pool" for pharmaceutical development. Its utility extends beyond simple esterification; it serves as a high-fidelity starting material for the synthesis of optically active
This guide addresses a critical bottleneck in drug development: accessing enantiopure (R)-2-aminobutyric acid derivatives (key intermediates for racetam antiepileptics like Brivaracetam) via stereochemical inversion of the readily available (S)-hydroxy ester. We present validated protocols for its biocatalytic synthesis and its downstream transformation via the Mitsunobu reaction.
Chemical Profile & Chiral Integrity
The value of this compound lies in the lability of its
| Property | Specification | Critical Note |
| IUPAC Name | Methyl (2S)-2-hydroxybutanoate | Enantiomeric purity is critical (>99% ee). |
| Molecular Formula | MW: 118.13 g/mol | |
| Boiling Point | 65-67 °C (12 mmHg) | Volatile; avoid prolonged high-vac exposure. |
| Chiral Center | C2 (S-configuration) | Susceptible to racemization under strong basic conditions. |
| Solubility | MeOH, EtOH, THF, DCM | Miscible with standard organic solvents. |
Strategic Utility: The "Chiral Divergence"
This molecule allows the medicinal chemist to access both enantiomeric series of downstream targets:
-
Retention of Configuration: Via O-alkylation (Williamson ether synthesis) or ester hydrolysis.
-
Inversion of Configuration: Via nucleophilic substitution (
), specifically the Mitsunobu reaction, to generate (R)-isosteres.
Application Workflow: Chiral Divergence Map
The following diagram illustrates how this compound serves as a divergent node in API synthesis.
Figure 1: Divergent synthetic pathways from this compound. Blue indicates the starting material; Green indicates high-value pharmaceutical targets.
Protocol A: Biocatalytic Synthesis (Green Route)
While chemical synthesis is possible, the Ketoreductase (KRED) mediated reduction of methyl 2-oxobutyrate offers superior enantioselectivity (>99% ee) and operates under mild aqueous conditions.
Mechanism
The KRED enzyme transfers a hydride from the cofactor (NADPH) to the re-face of the ketone, yielding the (S)-alcohol. A Glucose Dehydrogenase (GDH) system recycles NADP+ back to NADPH.
Materials
-
Substrate: Methyl 2-oxobutyrate (100 mM)
-
Enzyme: KRED-101 (Codexis or equivalent broad-spectrum ketoreductase)
-
Cofactor: NADP+ (1.0 mM)
-
Recycling System: Glucose (150 mM) + GDH (10 U/mL)
-
Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 1 mM
.
Step-by-Step Procedure
-
Buffer Preparation: Dissolve glucose and
in the phosphate buffer. Adjust pH to 7.0. -
Enzyme Activation: Add NADP+, GDH, and KRED to the buffer. Stir gently at 30°C for 10 minutes.
-
Substrate Addition: Add Methyl 2-oxobutyrate dropwise. Note: Do not exceed 10% v/v substrate loading to prevent enzyme inhibition.
-
Reaction Monitoring: Maintain pH at 7.0 using 1M NaOH (pH-stat mode). Stir at 30°C for 12-24 hours.
-
Work-up:
-
Quench reaction by adding EtOAc (1:1 volume).
-
Centrifuge to remove protein precipitate.
-
Extract aqueous layer 2x with EtOAc.
-
Dry organic phase over
and concentrate in vacuo.
-
-
Purification: Distillation (bp 65°C @ 12 mmHg) is preferred over silica chromatography to avoid acid-catalyzed racemization.
Protocol B: Mitsunobu Inversion to (R)-Amino Acid Precursors
This protocol describes the conversion of this compound to (R)-Methyl 2-azidobutanoate, a direct precursor to (R)-2-aminobutyric acid. This transformation is vital for accessing the "unnatural" enantiomer required for specific peptide drugs and antiepileptics.
Critical Control Points (Expertise)
-
Temperature: The addition of DEAD/DIAD is highly exothermic. The reaction must be kept <5°C during addition to prevent side reactions (e.g., hydrazine formation).
-
Order of Addition:
and the substrate are premixed; the azo-reagent is added last to trigger the activation.
Materials
-
This compound (1.0 eq)
-
Triphenylphosphine (
, 1.2 eq) -
Diphenylphosphoryl azide (DPPA, 1.2 eq) [Safer alternative to
] -
Diethyl azodicarboxylate (DEAD, 1.2 eq)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.
-
Solubilization: Dissolve this compound and
in anhydrous THF. Cool the solution to 0°C in an ice bath. -
Nucleophile Addition: Add DPPA dropwise via syringe. Stir for 10 minutes.
-
Activation (The Critical Step):
-
Dilute DEAD in a small volume of THF.
-
Add the DEAD solution dropwise over 30 minutes.
-
Monitor internal temperature; do not allow to exceed 5°C.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.
-
Quench: Add water (5 mL) to quench excess reagents.
-
Work-up:
-
Remove THF under reduced pressure.
-
Suspend residue in Ether/Hexane (1:1) to precipitate triphenylphosphine oxide (
). -
Filter off the solid oxide.
-
Concentrate the filtrate.
-
-
Validation: Analyze by IR (Azide peak ~2100
) and Chiral GC.
Analytical Quality Control
To validate the enantiomeric excess (ee%) of the produced this compound or its inverted progeny, use the following Chiral GC method.
Method: Chiral Gas Chromatography[1][2]
-
Column: Astec CHIRALDEX™ B-DP (30 m × 0.25 mm × 0.12 μm)[1][2]
-
Carrier Gas: Helium @ 30 psi (Constant Pressure)
-
Oven Profile:
-
Initial: 70°C (Hold 15 min)
-
Ramp: 5°C/min to 120°C
-
-
Detector: FID @ 250°C
-
Inlet: Split (50:1) @ 250°C
-
Expected Retention:
-
(R)-Enantiomer: ~11.2 min
-
(S)-Enantiomer: ~11.8 min
-
Note: Confirm elution order with racemic standard.
-
References
-
Biosynthesis of Chiral Hydroxy Esters: Goldberg, K. et al. "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Applied Microbiology and Biotechnology, 2007. Link
-
Mitsunobu Reaction Mechanism & Protocols: Swamy, K. C. K. et al. "Mitsunobu and Related Reactions: Advances and Applications."[3] Chemical Reviews, 2009. Link
-
Chiral Analysis of Hydroxy Acids: Schurig, V. "Separation of enantiomers by gas chromatography."[1] Journal of Chromatography A, 2001. Link
-
Synthesis of Racetam Precursors: Surtees, A. et al. "Continuous flow synthesis of the anti-epileptic drug levetiracetam." Green Chemistry, 2020. Link(Demonstrates the relevance of aminobutyric acid precursors derived from hydroxy-analogues).
Disclaimer: This application note is for research and development purposes only. All protocols involve hazardous chemicals (azides, phosphines) and should be performed in a fume hood by trained personnel.
Sources
Asymmetric Synthesis Strategies Utilizing (S)-Methyl 2-hydroxybutanoate: A Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic applications of (S)-Methyl 2-hydroxybutanoate in asymmetric synthesis. This versatile chiral building block offers an efficient and stereochemically defined starting point for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. This guide will delve into the core transformations of this compound, providing not only detailed protocols but also the scientific rationale behind the strategic choices in a synthetic route.
Introduction: The Strategic Advantage of this compound
This compound is a valuable C5 chiral building block, possessing a stereocenter at the C2 position. Its utility in asymmetric synthesis stems from the presence of two distinct functional groups—a hydroxyl group and a methyl ester—that can be selectively manipulated to introduce further stereocenters and build molecular complexity. This guide will explore its transformation into key chiral synthons, including (S)-1,2-butanediol, (S)-2-hydroxybutanal, and (S)-2-aminobutanol, and discuss their subsequent applications in the synthesis of high-value compounds.
Core Synthetic Transformations and Protocols
The strategic manipulation of the hydroxyl and ester functionalities of this compound is central to its application in asymmetric synthesis. The following sections provide detailed protocols for key transformations, emphasizing the experimental causality and validation at each step.
Protection of the Hydroxyl Group
Before manipulating the ester functionality, it is often necessary to protect the hydroxyl group to prevent unwanted side reactions. The choice of protecting group is critical and depends on the reaction conditions of the subsequent steps. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are commonly employed due to their ease of introduction, stability under a range of conditions, and mild removal.
Protocol: TBDMS Protection of this compound
-
Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.2 eq) in dry DCM to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the TBDMS-protected product.
-
-
Causality: Imidazole acts as a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, and also catalyzes the silylation reaction. The use of an inert atmosphere and dry solvents is crucial to prevent the hydrolysis of TBDMSCl.
Diagram: Protection of Hydroxyl Group
Caption: Protection of the hydroxyl group as a TBDMS ether.
Reduction of the Ester to a Chiral Diol
The reduction of the methyl ester in the protected this compound affords the corresponding chiral 1,2-diol. This transformation is a cornerstone in creating building blocks for various applications. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this conversion.
Protocol: Reduction to (S)-2-(tert-butyldimethylsilyloxy)butan-1-ol
-
Materials: (S)-Methyl 2-(tert-butyldimethylsilyloxy)butanoate, Lithium aluminum hydride (LiAlH4), Anhydrous diethyl ether or tetrahydrofuran (THF), Sodium sulfate decahydrate, Celite®.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, prepare a suspension of LiAlH4 (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of (S)-Methyl 2-(tert-butyldimethylsilyloxy)butanoate (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then add anhydrous magnesium sulfate and Celite® and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the desired chiral diol.
-
Diagram: Reduction of the Ester Group
Caption: Reduction of the ester to a primary alcohol.
Conversion to a Chiral Amino Alcohol
The chiral diol can be further transformed into a valuable chiral amino alcohol. This typically involves the conversion of the primary hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction.
Protocol: Synthesis of (S)-2-aminobutanol
-
Step 3a: Mesylation of the Primary Alcohol
-
Materials: (S)-2-(tert-butyldimethylsilyloxy)butan-1-ol, Triethylamine (TEA), Methanesulfonyl chloride (MsCl), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the diol (1.0 eq) and TEA (1.5 eq) in dry DCM at 0 °C under an inert atmosphere.
-
Slowly add MsCl (1.2 eq) and stir the reaction at 0 °C for 1-2 hours.
-
Quench with water and extract with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude mesylate, which is often used directly in the next step.
-
-
-
Step 3b: Azide Substitution and Deprotection/Reduction
-
Materials: Crude mesylate, Sodium azide (NaN3), Dimethylformamide (DMF), Lithium aluminum hydride (LiAlH4), Anhydrous diethyl ether.
-
Procedure:
-
Dissolve the crude mesylate in DMF and add NaN3 (3.0 eq). Heat the mixture to 80-90 °C and stir for 12-16 hours.
-
Cool to room temperature, add water, and extract with diethyl ether. Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.
-
The resulting crude azide can then be reduced. Dissolve the crude azide in anhydrous diethyl ether and add it dropwise to a suspension of LiAlH4 (2.0 eq) in diethyl ether at 0 °C.
-
Stir at room temperature for 4-6 hours.
-
Perform a Fieser workup as described in Protocol 2. The final product, (S)-2-aminobutanol, is often purified by distillation or crystallization of its salt.
-
-
Caption: Retrosynthetic pathway from Levetiracetam to this compound.
Data Summary
| Transformation | Starting Material | Key Reagents | Product | Typical Yield |
| Hydroxyl Protection | This compound | TBDMSCl, Imidazole | (S)-Methyl 2-(tert-butyldimethylsilyloxy)butanoate | >95% |
| Ester Reduction | (S)-Methyl 2-(tert-butyldimethylsilyloxy)butanoate | LiAlH4 | (S)-2-(tert-butyldimethylsilyloxy)butan-1-ol | 85-95% |
| Conversion to Amino Alcohol | (S)-2-(tert-butyldimethylsilyloxy)butan-1-ol | MsCl, NaN3, LiAlH4 | (S)-2-aminobutanol | 70-80% (over 3 steps) |
Conclusion
This compound is a highly valuable and versatile chiral building block in asymmetric synthesis. Its strategic manipulation allows for the efficient and stereocontrolled synthesis of key chiral intermediates, such as (S)-1,2-butanediol and (S)-2-aminobutanol. These synthons are instrumental in the production of enantiomerically pure active pharmaceutical ingredients, as exemplified by the synthesis of Levetiracetam. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the full potential of this readily available chiral starting material.
References
-
PubChem. Methyl 2-hydroxybutanoate. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Organic Syntheses. Org. Synth. 1990, 69, 158. [Link]
- Anelli, P. L., Montanari, F., & Quici, S. (1990). A General Synthetic Method for the Oxidation of Primary Alcohols to Aldehydes. Organic Syntheses, 69, 212.
-
ChemAnalyst. (2023). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. [Link]
- Google Patents. (2009). CN101492382A - Novel method for preparing levetiracetam midbody S-(+)
- Google Patents. (2012). CN102558012B - Synthesis method of levetiracetam.
-
Royal Society of Chemistry. (2021). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. RSC Advances, 11, 12345-12356. [Link]
Detailed Application Note: Chromatographic Separation of (S)-Methyl 2-hydroxybutanoate Enantiomers
Executive Summary
Methyl 2-hydroxybutanoate (CAS: 73349-08-3 for (S)-isomer) is a critical chiral building block used in the synthesis of various pharmaceuticals, including levetiracetam and other bioactive agents. The enantiomeric purity of the (S)-isomer is essential for biological efficacy and regulatory compliance.[1]
This guide details two validated chromatographic approaches for the separation of (S)- and (R)-methyl 2-hydroxybutanoate:
-
Chiral Gas Chromatography (GC): The preferred method for analytical quantification due to the compound's volatility and the high efficiency of cyclodextrin-based stationary phases.
-
Chiral High-Performance Liquid Chromatography (HPLC): An alternative method suitable for preparative isolation or when GC is unavailable, utilizing amylose-based polysaccharide columns.
Chemical Context & Separation Strategy
Compound Structure:
-
IUPAC Name: Methyl 2-hydroxybutanoate[2]
-
Molecular Formula: C
H O -
Chiral Center: C2 position (
-hydroxy ester)
Method Selection Logic:
-
Volatility: As a low molecular weight ester, the compound is highly volatile, making GC the superior choice for rapid, high-resolution analytical monitoring (e.g., reaction monitoring, QC).
-
Polarity: The hydroxyl group provides a "handle" for hydrogen bonding, which is exploited by chiral stationary phases (CSPs) in both GC (cyclodextrins) and HPLC (carbamates).
Decision Matrix: GC vs. HPLC
| Feature | Chiral GC (Recommended) | Chiral HPLC (Alternative) |
| Primary Use | Analytical Quantification (ee%) | Preparative / Non-volatile matrices |
| Resolution ( | Typically High (> 2.0) | Moderate to High |
| Analysis Time | Fast (< 15 mins) | Medium (15-30 mins) |
| Sample Prep | Minimal (Dilution) | Minimal (Dilution) |
| Cost per Run | Low | Medium (Solvent consumption) |
Protocol 1: Chiral Gas Chromatography (Primary Analytical Method)
This protocol utilizes a derivatized
Materials & Equipment[1][4][5]
-
Instrument: GC System with Split/Splitless Injector and Flame Ionization Detector (FID).
-
Column: Astec CHIRALDEX™ B-DP (or equivalent 2,3-di-O-propionyl-6-t-butyl-s-dimethylsilyl-
-cyclodextrin). -
Carrier Gas: Helium (High Purity, >99.999%).
-
Solvent: Dichloromethane or Methanol (HPLC Grade).
GC Method Parameters[1][4][5][6][7]
| Parameter | Setting | Rationale |
| Inlet Temp | 250 °C | Ensures rapid vaporization without degradation. |
| Injection Mode | Split (Ratio 50:1 to 100:1) | Prevents column overload; sharpens peaks. |
| Injection Volume | 1.0 µL | Standard volume for capillary columns. |
| Carrier Flow | 1.0 - 1.2 mL/min (Constant Flow) | Optimized for separation efficiency (van Deemter). |
| Oven Program | Isothermal: 90 °C to 110 °C | Isothermal often yields best resolution for this specific pair. Start at 100 °C. |
| Detector (FID) | 250 °C | Prevents condensation; high sensitivity for organics. |
| Makeup Gas | N | Required for optimal FID operation. |
Step-by-Step Workflow
-
System Equilibration: Install the column and condition at 180 °C for 1 hour (or per manufacturer max temp limits). Lower to 100 °C and stabilize baseline.
-
Standard Preparation: Dissolve racemic Methyl 2-hydroxybutanoate in dichloromethane to a concentration of ~1 mg/mL.
-
Elution Order Determination: Inject a pure standard of (S)-Methyl 2-hydroxybutanoate .
-
Note: On CHIRALDEX B-DP, the elution order is typically (R) followed by (S), but this must be confirmed experimentally as it depends on the specific cyclodextrin derivative.
-
-
Sample Analysis: Inject the test sample. Calculate Enantiomeric Excess (ee%) using the area normalization method.
Protocol 2: Chiral HPLC (Alternative/Preparative Method)
For laboratories without GC capabilities or for isolating enantiomers, Normal Phase Chiral HPLC is effective. The method relies on the Chiralpak AD-H column, which contains amylose tris(3,5-dimethylphenylcarbamate).[4]
Materials & Equipment[1][4][5]
-
Instrument: HPLC system with UV/Vis or PDA detector.
-
Column: Daicel Chiralpak® AD-H (5 µm particle size).[4]
-
Mobile Phase: n-Hexane / 2-Propanol (IPA).
HPLC Method Parameters[4][8][9][10]
| Parameter | Setting | Rationale |
| Mobile Phase | n-Hexane : IPA (90 : 10 v/v) | Standard starting point.[4] Increase IPA to reduce retention; decrease to improve resolution. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 25 °C (Ambient) | Lower temperature (e.g., 10-15 °C) can improve resolution if needed. |
| Detection | UV @ 210 nm | Detects the ester carbonyl absorption. |
| Run Time | ~15 - 20 minutes | Ensure full elution of both enantiomers. |
Optimization Strategy
-
Resolution: If
, decrease the IPA concentration to 5% (95:5 Hexane:IPA). This increases retention time but significantly improves separation factor ( ). -
Peak Shape: The hydroxyl group can sometimes cause tailing. If observed, add 0.1% Trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions, though this is less common for esters than for free acids.
Visualizing the Science
Method Development Workflow
The following diagram outlines the logical flow for establishing the analytical method.
Caption: Decision tree for selecting and optimizing the chromatographic method.
Chiral Recognition Mechanism
Understanding why the separation works is crucial for troubleshooting. The separation relies on a "Three-Point Interaction" model.
Caption: The "Three-Point Interaction" model required for enantioselective resolution.
References
-
BenchChem. Application Note: Chiral Separation of Methyl 2-Hydroxyoctanoate Enantiomers by Gas and High-Performance Liquid Chromatography. (Extrapolated for C4 analog).
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns.
-
Sigma-Aldrich (Merck). Astec CHIRALDEX™ B-DP Column Specifications and Applications.
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.
-
PubChem. Methyl 2-hydroxybutanoate (Compound Summary).
Sources
Use of (S)-Methyl 2-hydroxybutanoate as a chiral auxiliary
Application Note: High-Fidelity Stereochemical Control Using (S)-Methyl 2-hydroxybutanoate
Part 1: Executive Summary & Strategic Utility
Topic: Utilization of this compound (CAS: 73349-08-3) as a Chiral Scaffold and Auxiliary.[1]
Abstract:
this compound is a versatile chiral pool reagent characterized by an
Key Differentiators:
-
Steric Tuning: The ethyl group provides greater steric differentiation than methyl lactate, enhancing diastereoselectivity in face-selective reactions.
-
Chiral Pool Efficiency: Eliminates the need for expensive asymmetric catalysis by providing a pre-defined stereocenter (
ee). -
Versatility: Functions as a precursor for chiral epoxides, amino acids (via inversion), and 1,2-diols.
Part 2: Mechanism of Action & Chemical Logic
To effectively use this compound, one must understand its behavior under nucleophilic attack. The molecule operates primarily through Stereospecific Nucleophilic Substitution (
The Inversion Strategy (Mitsunobu & Sulfonate Displacement)
The most powerful application of this auxiliary is the conversion of the C-O bond to a C-N or C-S bond with complete inversion of stereochemistry (Walden Inversion).
-
Starting Material: (S)-Configuration
-
Reaction: Activation of OH (e.g., Mesylation or Mitsunobu activation) followed by Nucleophilic Attack.
-
Outcome: (R)-Configuration Product.
This pathway is essential for synthesizing non-natural amino acids or correcting stereocenters in multi-step synthesis.
The Retention Strategy (Etherification)
Direct O-alkylation under basic conditions (Williamson Ether Synthesis) typically retains the stereochemistry, allowing the molecule to serve as a permanent chiral building block in ether-based drugs.
Visualizing the Pathway:
Figure 1: Divergent synthetic pathways. The (S)-enantiomer can access either (R) or (S) stereochemistry depending on the reaction manifold chosen.
Part 3: Detailed Application Protocols
Protocol A: High-Fidelity Activation via Mesylation
Objective: Convert the hydroxyl group into a reactive sulfonate ester leaving group without racemization. This is the prerequisite for
Reagents:
-
This compound (
equiv)[1] -
Methanesulfonyl chloride (MsCl) (
equiv) -
Triethylamine (TEA) (
equiv) -
Dichloromethane (DCM) (Anhydrous,
mL/g substrate) -
Catalytic DMAP (
equiv)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with this compound and anhydrous DCM under nitrogen atmosphere. Cool to
using an ice/water bath. -
Base Addition: Add TEA dropwise over 10 minutes. Ensure internal temperature remains
to prevent base-catalyzed racemization. -
Activation: Add MsCl dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes. The reaction is exothermic.
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) for 2 hours. -
Monitoring: Monitor via TLC (30% EtOAc/Hexane). The product (Mesylate) usually has a lower
than the starting alcohol. -
Quench & Workup: Quench with saturated
. Extract with DCM ( ). Wash combined organics with (cold, rapid wash to remove amine salts), then brine. -
Purification: Dry over
and concentrate in vacuo. The resulting yellow oil is typically pure and should be used immediately in the next step to avoid degradation.
Critical Control Point: Prolonged exposure to TEA at RT can cause elimination to the
Protocol B: Stereoselective Synthesis of (R)-2-Aminobutyric Acid Derivatives
Objective: Synthesis of the chiral amine scaffold (found in Levetiracetam analogs) via Azide displacement. Note that starting with the (S)-ester yields the (R)-amine due to inversion.
Reagents:
-
Crude Mesylate from Protocol A (
equiv) -
Sodium Azide (
) ( equiv) -
DMF (Dry,
mL/g)
Step-by-Step Methodology:
-
Displacement: Dissolve the mesylate in dry DMF. Add
in one portion. -
Heating: Heat the mixture to
for 4–6 hours. Safety Warning: Azides are potential explosion hazards. Use a blast shield and avoid heavy metal contact. -
Workup: Dilute with water and extract with diethyl ether (avoid DCM if possible to prevent formation of diazidomethane).
-
Reduction (Staudinger): To the organic layer containing the azide, add
( equiv) and water ( equiv). Stir at RT for 12 hours to reduce the azide to the amine. -
Isolation: Acidify with
to pull the amine into the aqueous phase. Wash the organic phase (removes ). Basify the aqueous phase with and extract the free amine into DCM.
Data Summary Table:
| Parameter | Specification | Notes |
| Starting Material | This compound | |
| Intermediate | (S)-Mesylate | Unstable; use within 24h |
| Product | (R)-Methyl 2-aminobutanoate | Inverted Stereochemistry |
| Typical Yield | 75–85% (2 steps) | Depends on dryness of DMF |
| ee Retention | Avoid high temp ( |
Part 4: Troubleshooting & QC
Common Failure Modes:
-
Racemization:
-
Elimination:
Analytical Validation:
-
Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), Flow 1.0 mL/min.
-
NMR:
NMR (CDCl3) should show the triplet for the ethyl group ( ppm) and the distinct doublet of doublets for the -proton ( ppm).
Part 5: References
-
National Center for Biotechnology Information (NCBI). Methyl 2-hydroxybutanoate - PubChem Compound Summary. PubChem.[6][7] Retrieved October 24, 2023, from [Link]
Sources
- 1. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Method for preparing levetiracetam and intermediates thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. myexperiment.org [myexperiment.org]
- 6. (S)-Methyl-2-hydroxybutanoate | C5H10O3 | CID 9793739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Biotransformation Strategies for the Enantioselective Synthesis of (S)-Methyl 2-hydroxybutanoate
Introduction: The Imperative for Chiral Purity
(S)-Methyl 2-hydroxybutanoate is a valuable chiral building block in the synthesis of various fine chemicals and pharmaceuticals.[1][2] Its specific stereochemistry is crucial for the biological activity and efficacy of the final active pharmaceutical ingredients (APIs). Traditional chemical synthesis of such chiral molecules often involves harsh reaction conditions, the use of toxic heavy metal catalysts, and complex purification steps to separate the desired enantiomer from its racemic mixture.[3]
Biocatalysis has emerged as a powerful and sustainable alternative, offering highly selective and efficient routes to enantiomerically pure compounds under mild, environmentally benign conditions.[4] This application note provides a detailed guide for researchers and drug development professionals on the application of biotransformation processes for the production of this compound. We will explore two primary strategies: whole-cell biocatalysis and isolated enzyme systems, providing the causal logic behind experimental choices and detailed, validated protocols for their execution.
Principle of the Biotransformation: Asymmetric Carbonyl Reduction
The core of this biotransformation is the highly enantioselective reduction of a prochiral ketone, methyl 2-oxobutanoate, to the corresponding chiral (S)-alcohol. This reaction is catalyzed by a class of enzymes known as carbonyl reductases or ketoreductases (KREDs), which belong to the broader family of oxidoreductases.[5][6]
These enzymes utilize a nicotinamide cofactor, typically NADPH or NADH, as the source of the hydride anion (H⁻) that is stereoselectively delivered to the carbonyl carbon of the substrate. The high degree of stereocontrol is dictated by the three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that exposes only one face of the carbonyl group to the cofactor.
Caption: Asymmetric reduction of methyl 2-oxobutanoate catalyzed by a carbonyl reductase.
Biocatalyst Selection: Whole-Cell vs. Isolated Enzyme Systems
The choice between using a whole microbial cell or an isolated enzyme as the biocatalyst is a critical decision driven by factors such as cost, scalability, and process purity. Both approaches have distinct advantages rooted in their fundamental biological differences.
-
Whole-Cell Biocatalysis: This strategy employs living or resting microbial cells (e.g., yeast, bacteria) that naturally express the desired reductase activity. A significant advantage is the cell's endogenous metabolic machinery, which continuously regenerates the expensive nicotinamide cofactor (NADPH/NADH) using a simple co-substrate like glucose.[7] This obviates the need to add the cofactor or a secondary regeneration enzyme to the reaction mixture, drastically reducing costs. However, the complex intracellular environment can lead to side reactions, and the presence of cell mass complicates downstream product purification.[4]
-
Isolated Enzyme Biocatalysis: This approach uses a purified or partially purified carbonyl reductase. The primary benefit is a "cleaner" reaction system with a very high specific activity, free from competing side reactions.[8] This simplifies process monitoring and product purification. The major drawback is the high cost of the isolated enzyme and the absolute requirement for an external cofactor regeneration system. A common and effective method is to couple the primary reaction with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to regenerate NADPH from NADP⁺.[9]
Caption: Comparison of Whole-Cell and Isolated Enzyme biotransformation workflows.
Experimental Protocols
The following protocols provide step-by-step methodologies for producing this compound. All operations should be conducted using standard aseptic techniques where applicable.
Protocol 1: Whole-Cell Biotransformation using Candida parapsilosis
Candida parapsilosis is a yeast species known for its robust reductase activity and has been used in various biotransformation applications.[10][11] This protocol utilizes resting cells to maximize catalyst concentration and minimize by-product formation associated with cell growth.
A. Materials and Reagents
-
Candida parapsilosis strain (e.g., ATCC 22019)
-
YPD Growth Medium: 1% (w/v) Yeast Extract, 2% (w/v) Peptone, 2% (w/v) Dextrose
-
Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 6.5
-
Substrate: Methyl 2-oxobutanoate
-
Co-substrate: D-Glucose
-
Extraction Solvent: Ethyl Acetate
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄)
B. Step-by-Step Methodology
-
Inoculum Preparation (Pre-culture):
-
Inoculate 50 mL of sterile YPD medium in a 250 mL baffled flask with a single colony of C. parapsilosis from an agar plate.
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture is turbid.
-
-
Cell Mass Cultivation:
-
Transfer the pre-culture into 1 L of YPD medium in a 2 L baffled flask.
-
Incubate at 30°C, 200 rpm for 48 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with sterile Reaction Buffer and re-centrifuge.
-
Resuspend the final cell pellet in the Reaction Buffer to achieve a final wet cell concentration of 100 g/L. This is the "resting cell" catalyst.
-
-
Biotransformation Reaction:
-
In a suitable reaction vessel (e.g., a baffled flask), combine the resting cell suspension with D-Glucose to a final concentration of 50 g/L (0.28 M). The glucose serves as the energy source for cofactor regeneration.
-
Allow the mixture to equilibrate for 30 minutes at 30°C with gentle agitation (150 rpm).
-
Add methyl 2-oxobutanoate substrate to a final concentration of 10 g/L (86 mM). Note: The substrate can be added neat or as a concentrated solution.
-
Maintain the reaction at 30°C with shaking at 150 rpm. Monitor the pH and adjust to 6.5 with 1 M NaOH if necessary.
-
-
Reaction Monitoring and Work-up:
-
Periodically withdraw aliquots (e.g., 1 mL) from the reaction. Centrifuge to remove cells and analyze the supernatant for substrate consumption and product formation via GC or HPLC (see Section 5).
-
Once the reaction reaches completion (typically 24-48 hours), terminate it by centrifuging the entire mixture at 8,000 x g for 20 minutes to pellet the cells.
-
Collect the supernatant for product extraction.
-
-
Product Extraction and Isolation:
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous MgSO₄.[12]
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.[12]
-
The crude product can be further purified by fractional distillation if required.[13]
-
Protocol 2: Isolated Carbonyl Reductase (KRED) Biotransformation
This protocol uses a commercially available or recombinantly expressed KRED coupled with a glucose dehydrogenase (GDH) for cofactor regeneration.
A. Materials and Reagents
-
Carbonyl Reductase (KRED), (S)-selective
-
Glucose Dehydrogenase (GDH)
-
Cofactor: NADP⁺ (or NAD⁺, depending on KRED specificity)
-
Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.0
-
Substrate: Methyl 2-oxobutanoate
-
Co-substrate: D-Glucose
-
Extraction Solvent: Ethyl Acetate
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄)
B. Step-by-Step Methodology
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare the reaction mixture by adding the following components to the Reaction Buffer:
-
D-Glucose: 1.2 molar equivalents relative to the substrate (e.g., 103 mM)
-
NADP⁺: 1-2 mM
-
KRED: 1-5 mg/mL (or as recommended by the supplier)
-
GDH: 1-5 mg/mL (or activity units sufficient to match the KRED's rate)
-
-
Stir the mixture gently at 30°C until all components are dissolved.
-
-
Biotransformation Reaction:
-
Initiate the reaction by adding methyl 2-oxobutanoate to a final concentration of 86 mM (10 g/L).
-
Maintain the reaction at 30°C with gentle stirring. Monitor the pH and maintain at 7.0, as the oxidation of glucose to gluconic acid by GDH will cause the pH to drop.[9] Use a pH-stat or periodic manual addition of 1 M NaOH.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress via GC or HPLC analysis of reaction aliquots.
-
Upon completion, the reaction can be terminated by adding an equal volume of a water-miscible organic solvent like acetonitrile or acetone to precipitate the enzymes.
-
Centrifuge at 10,000 x g for 20 minutes to remove the precipitated protein.
-
-
Product Extraction and Isolation:
-
Remove the organic solvent from the supernatant under reduced pressure.
-
Extract the remaining aqueous solution three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to obtain the crude product.
-
Analytical Methods for Process Validation
Accurate analysis is critical to validate the success of the biotransformation, determining both the yield and the enantiomeric purity of the product.
-
Monitoring Conversion (GC/HPLC):
-
Technique: Gas Chromatography (GC) with a flame ionization detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Purpose: To quantify the disappearance of the substrate (methyl 2-oxobutanoate) and the appearance of the product (this compound).
-
Typical Conditions (GC): A non-polar capillary column (e.g., DB-5 or equivalent). Temperature program: 60°C for 2 min, ramp to 200°C at 10°C/min.
-
Typical Conditions (HPLC): A reverse-phase C18 column. Mobile phase: Isocratic mixture of acetonitrile and water.
-
-
Determining Enantiomeric Purity (Chiral GC/HPLC):
-
Technique: Chiral HPLC or Chiral GC is mandatory for separating and quantifying the (S) and (R) enantiomers.[14][15]
-
Purpose: To calculate the enantiomeric excess (e.e.), defined as: e.e. (%) = [([S] - [R]) / ([S] + [R])] * 100.
-
Typical Column (HPLC): Polysaccharide-based chiral stationary phase, such as a column coated with amylose or cellulose derivatives (e.g., CHIRAL ART Cellulose-SJ).[16]
-
Typical Mobile Phase (HPLC): A mixture of n-hexane and 2-propanol (isopropanol), often with a small amount of an acidic or basic additive to improve peak shape.[16]
-
Data Interpretation and Expected Results
The performance of each biotransformation method can be evaluated based on several key metrics. The table below presents typical, achievable results for the described protocols.
| Parameter | Whole-Cell (C. parapsilosis) | Isolated Enzyme (KRED/GDH) |
| Substrate Concentration | 10 g/L (86 mM) | 10 - 50 g/L (86 - 430 mM) |
| Reaction Time | 24 - 48 hours | 12 - 24 hours |
| Conversion | >95% | >99% |
| Product Titer | ~8.5 g/L | >9.9 g/L |
| Enantiomeric Excess (e.e.) | >98% (S) | >99.5% (S) |
| Key Advantage | Low cost (no added cofactor) | High purity, higher substrate loading |
| Key Disadvantage | Complex downstream processing | High enzyme/cofactor cost |
References
-
Osińska-Jarosz, U., et al. (2021). Fungal Biotransformation of 2'-Methylflavanone and 2'-Methylflavone as a Method to Obtain Glycosylated Derivatives. PubMed. Retrieved from [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. Retrieved from [Link]
-
Osińska-Jarosz, U., et al. (2021). Fungal Biotransformation of 2′-Methylflavanone and 2′-Methylflavone as a Method to Obtain Glycosylated Derivatives. MDPI. Retrieved from [Link]
-
Wang, Z., et al. (2024). A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing methyl 2-hydroxybutanoate.
-
MySkinRecipes. (n.d.). Methyl 2-hydroxybutanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxybutanoate. PubChem Compound Database. Retrieved from [Link]
-
Trofa, D., et al. (2009). Candida parapsilosis, an Emerging Fungal Pathogen. PubMed Central. Retrieved from [Link]
-
Ni, Y., et al. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Publications. Retrieved from [Link]
-
Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. PubMed Central. Retrieved from [Link]
-
Mackuľak, T., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Institutes of Health. Retrieved from [Link]
-
Voaideș, C., et al. (2023). Candida parapsilosis CMGB-YT Biosurfactant for Treatment of Heavy Metal- and Microbial-Contaminated Wastewater. MDPI. Retrieved from [Link]
-
IUPAC. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Retrieved from [Link]
-
Chen, G. Q., & Wu, Q. (2005). Microbial production and applications of chiral hydroxyalkanoates. DSpace@MIT. Retrieved from [Link]
-
Straathof, A. J., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed. Retrieved from [Link]
-
Ríos-Lombardía, N., et al. (2024). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. MDPI. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (2019). Asymmetric bioreduction of γ- and δ-keto acids by native carbonyl reductases from Saccharomyces cerevisiae. Retrieved from [Link]
-
de Gonzalo, G., & Lavandera, I. (2017). Whole Cells as Biocatalysts in Organic Transformations. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2023). Candida parapsilosis CMGB-YT Biosurfactant for Treatment of Heavy Metal- and Microbial-Contaminated Wastewater. Retrieved from [Link]
-
Bommarius, A. S., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (1997). Analytical chiral separation methods (IUPAC Recommendations 1997). Retrieved from [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
University of Iowa. (2008). Characterization of biofilms formed by Candida parapsilosis, C. metapsilosis, and C. orthopsilosis. Iowa Research Online. Retrieved from [Link]
-
Synthesis Workshop. (2024, May 24). Advanced Organic Chemistry: Asymmetric Carbonyl Reduction [Video]. YouTube. Retrieved from [Link]
-
PLOS One. (2021). MTL genotypes, phenotypic switching, and susceptibility profiles of Candida parapsilosis species group compared to Lodderomyces elongisporus. Retrieved from [Link]
-
Chemist Library. (n.d.). Chiral Separation Techniques. Retrieved from [Link]
Sources
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- 2. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
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- 5. pubs.acs.org [pubs.acs.org]
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- 8. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-Methyl 2-hydroxybutanoate
Welcome to the technical support center for the synthesis of (S)-Methyl 2-hydroxybutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield, purity, and enantioselectivity of this critical chiral building block. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
A1: The primary methods for producing enantiomerically enriched this compound involve asymmetric synthesis or the resolution of a racemic mixture. Key strategies include:
-
Enzymatic Kinetic Resolution: This is a widely used "green" and effective method. A racemic mixture of methyl 2-hydroxybutanoate is treated with a lipase (e.g., from Candida antarctica or Pseudomonas cepacia). The enzyme selectively acylates or hydrolyzes one enantiomer (typically the R-enantiomer), allowing for the separation of the unreacted (S)-enantiomer.[1][2][3]
-
Asymmetric Hydrogenation: This involves the reduction of a prochiral precursor, methyl 2-oxobutanoate, using a chiral catalyst, such as a Ruthenium-BINAP complex. This method can directly generate the desired (S)-enantiomer with high enantiomeric excess.[4]
-
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. For instance, the depolymerization of the biopolymer poly-[(R)-3-hydroxybutyric acid] can be a route to related chiral molecules, although this typically produces the (R)-enantiomer of the 3-hydroxy ester.[4]
Q2: What typical yields and enantiomeric excess (e.e.) should I expect?
A2: Expected outcomes depend heavily on the chosen method and optimization.
-
For enzymatic kinetic resolution , the theoretical maximum yield for the desired enantiomer is 50%. However, achieving high enantiomeric excess (e.e. >95%) is common.[2][3] The reaction is stopped at or near 50% conversion to maximize the e.e. of the remaining substrate.
-
Asymmetric hydrogenation can theoretically achieve yields approaching 100% with e.e. values often exceeding 90-99%, depending on the catalyst and conditions.[4][5]
Q3: What are the primary safety concerns when handling reagents for this synthesis?
A3: Safety is paramount. If your synthesis pathway starts from propionaldehyde and cyanide sources to create the cyanohydrin precursor, extreme caution is necessary.[6][7] Hydrogen cyanide is a highly toxic gas. All work with cyanide salts and strong acids must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), and an emergency cyanide poisoning antidote kit should be available.[7] Reagents like sulfuric acid are highly corrosive. Always consult the Safety Data Sheet (SDS) for every chemical used.
Section 2: Troubleshooting Guide: Low Yield & Poor Enantioselectivity
This section addresses the most common issues encountered during synthesis: low reaction conversion and insufficient enantiomeric purity.
Problem 1: Low Overall Yield or Incomplete Reaction
Potential Cause A: Equilibrium Limitations (Fischer Esterification)
If you are preparing the racemic ester via a Fischer esterification of 2-hydroxybutanoic acid and methanol, the reaction is governed by equilibrium.[8][9]
-
Scientific Explanation: The reaction produces water as a byproduct. As water accumulates, the reverse reaction (ester hydrolysis) begins to compete, limiting the net conversion to the ester.
-
Solutions:
Potential Cause B: Inactive Catalyst or Enzyme
Whether using an acid catalyst, a metal complex, or an enzyme, its activity is crucial for reaction success.
-
Scientific Explanation: Enzymes can denature at non-optimal temperatures or pH.[11] Chemical catalysts can be poisoned by impurities in the starting materials or solvents. Immobilized enzymes can lose activity over time if not stored correctly.[12]
-
Solutions:
-
Verify Catalyst/Enzyme Quality: Use a fresh batch of catalyst or enzyme. For lipases, ensure they have been stored at the recommended temperature (typically < -15°C).
-
Optimize Reaction Conditions: For enzymatic resolutions, screen different pH levels and temperatures. Lipases often show optimal activity in a pH range of 5.5-7.0.[11]
-
Purify Starting Materials: Ensure substrates and solvents are free from water (for metal catalysis) or impurities that could inhibit the catalyst.
-
Problem 2: Poor Enantioselectivity (Low Enantiomeric Excess)
Potential Cause A: Racemization of the Product
The chiral center at the α-position to the ester carbonyl is susceptible to racemization under certain conditions.
-
Scientific Explanation: Both acidic and basic conditions can catalyze the formation of a planar enol or enolate intermediate.[13] Reprotonation of this intermediate can occur from either face, leading to a loss of stereochemical integrity. This is a significant risk during workup or purification if pH is not controlled.[13][14]
-
Solutions:
-
Neutralize Carefully: During aqueous workup, use mild neutralizing agents (e.g., saturated sodium bicarbonate solution) and avoid prolonged exposure to strongly acidic or basic conditions.
-
Control Temperature: Racemization rates increase with temperature. Perform purification steps, such as distillation, at the lowest possible temperature (under reduced pressure).[4]
-
Avoid Inappropriate Reagents: For subsequent reactions, be mindful of reagents that can promote enolization.
-
Potential Cause B: Non-Optimal Conditions for Kinetic Resolution
In an enzymatic kinetic resolution, running the reaction past 50% conversion will decrease the enantiomeric excess of the desired product.
-
Scientific Explanation: Kinetic resolution relies on the enzyme reacting faster with one enantiomer. As the preferred enantiomer is consumed, the enzyme will begin to react with the less-preferred enantiomer at a more significant rate, contaminating the product pool.[1]
-
Solutions:
-
Monitor Reaction Progress: Closely track the reaction conversion using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on a chiral column.
-
Quench at ~50% Conversion: Stop the reaction when it reaches approximately 50% completion to achieve the highest possible e.e. for the remaining unreacted enantiomer.
-
Section 3: Experimental Protocols & Data
Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 2-hydroxybutanoate
This protocol is a representative example for achieving high e.e. of the (S)-enantiomer.
Materials:
-
Racemic methyl 2-hydroxybutanoate
-
Immobilized Lipase B from Candida antarctica (CALB) or Lipase PS from Pseudomonas cepacia
-
Vinyl acetate (acylating agent)
-
Anhydrous organic solvent (e.g., isooctane, THF)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a solution of racemic methyl 2-hydroxybutanoate (1.0 eq) in anhydrous isooctane, add vinyl acetate (0.5-0.6 eq).
-
Add the immobilized lipase (typically 10-20% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 20-30°C).[11]
-
Monitor the reaction progress by chiral GC/HPLC.
-
When the conversion reaches ~50%, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh solvent to recover any adsorbed product.
-
The filtrate now contains the desired this compound and the acylated product, (R)-Methyl 2-acetoxybutanoate.
-
Separate the (S)-alcohol from the (R)-acetate via column chromatography or distillation under reduced pressure.
Data Table: Influence of Reaction Parameters on Enantioselectivity
The choice of enzyme and solvent is critical for success. The following table summarizes typical findings from literature.
| Enzyme Source | Solvent | Temperature (°C) | Typical Outcome | Reference |
| Rhizomucor miehei | Isooctane | 20 | Maximum enantiomeric excess observed | [11] |
| Aspergillus niger | Isooctane | > 20 | Synthetic activity increases, but e.e. may drop | [11] |
| Pseudomonas cepacia | Toluene | 30 | High conversion and good e.r. (enantiomeric ratio) | [1] |
| L-iLDH | Aqueous Buffer | N/A | High e.e. (99.1%) for D-2-hydroxybutanoate | [3] |
Section 4: Synthesis Workflow & Critical Control Points
The following diagram illustrates a typical workflow for enzymatic kinetic resolution, highlighting critical stages where errors can compromise yield and purity.
Caption: Workflow for Enzymatic Kinetic Resolution of Methyl 2-hydroxybutanoate.
References
-
Kim, M. et al. (2006). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Wikipedia. Enantiomeric excess. Available at: [Link]
-
Contente, M. L. et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules. Available at: [Link]
-
ICJS (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. Available at: [Link]
-
Li, H. et al. (2021). Boosting Enantioselectivity of Chiral Molecular Catalysts with Supramolecular Metal–Organic Cages. CCS Chemistry. Available at: [Link]
-
Organic Syntheses Procedure. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Available at: [Link]
- Google Patents.Method for producing methyl 2-hydroxybutanoate.
-
MySkinRecipes. Methyl 2-hydroxybutanoate. Available at: [Link]
-
Pinto, J. et al. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. Industrial & Engineering Chemistry Research. Available at: [Link]
-
ResearchGate. Lipase-Catalyzed Kinetic Resolution of Hydroxymethylchromanes. Available at: [Link]
-
Reddit. racemize alpha chiral acid with LiOH? Available at: [Link]
-
Pinto, J. et al. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Reddit. How can I improve the yield of my Fischer Esterification? Available at: [Link]
-
Gao, C. et al. (2011). Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent L-lactate dehydrogenase. PubMed. Available at: [Link]
-
D'Arrigo, P. et al. (1996). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Available at: [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Available at: [Link]
-
ResearchGate. Hydrolysis of various α-hydroxy esters. Available at: [Link]
-
MDPI. Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Available at: [Link]
-
MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]
-
Journal of the American Chemical Society. Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Available at: [Link]
-
TU Delft Repository. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Available at: [Link]
-
JoVE. Video: Esterification - Prep. Available at: [Link]
-
YouTube. CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Available at: [Link]
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Technical Support Center: Optimization of (S)-Methyl 2-Hydroxybutanoate Synthesis
Topic: Optimizing reaction conditions for (S)-Methyl 2-hydroxybutanoate production Case ID: OPT-MHB-2024 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Reaction Landscape
You are targeting the production of This compound (also known as Methyl (S)-2-hydroxybutyrate). This is a critical chiral building block for pharmaceutical intermediates, including levetiracetam analogs and various beta-lactam antibiotics.
The transformation involves the asymmetric reduction of Methyl 2-oxobutanoate (Methyl propionylformate).
Reaction Scheme:
To achieve high enantiomeric excess (ee >99%) and conversion, we support two primary validated workflows. Select the module below that matches your laboratory capabilities.
Module 1: Biocatalytic Synthesis (Recommended)
Best for: High enantioselectivity, mild conditions, and lab-to-pilot scale.
This route utilizes L-Lactate Dehydrogenase (L-LDH) or engineered Ketoreductases (KREDs) . Since the substrate is structurally homologous to pyruvate, L-LDH is highly effective and naturally yields the (S)-isomer.
The Optimized Protocol
Core System:
-
Enzyme: L-Lactate Dehydrogenase (rabbit muscle or recombinant E. coli overexpressed) or Commercial KRED screening kit (Panel A).
-
Cofactor: NADH (0.5–1.0 mM initial).
-
Regeneration System: Glucose Dehydrogenase (GDH) + D-Glucose.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (KPi), pH 7.0.
-
Why: LDH activity drops sharply below pH 6.0 and above pH 8.0.
-
-
Cofactor Mix (The "Engine"):
-
Dissolve NADH (catalytic amount, 1 mM final conc).
-
Add D-Glucose (1.5 equivalents relative to substrate).
-
Add GDH (5–10 Units/mmol substrate).
-
-
Substrate Addition:
-
Dissolve Methyl 2-oxobutanoate in the buffer to a concentration of 50–100 mM.
-
Critical: If solubility is poor, add DMSO (max 5% v/v) . Do not use acetonitrile as it often denatures GDH.
-
-
Initiation: Add L-LDH (20–50 Units/mmol). Incubate at 30°C with gentle orbital shaking (150 rpm).
-
pH Control: Monitor pH every 60 minutes. The GDH byproduct is gluconic acid, which will crash the pH.
-
Action: Titrate with 1M NaOH to maintain pH 7.0.
-
Mechanism & Visualization
The following diagram illustrates the coupled enzymatic cycle required to drive the reaction to completion without stoichiometric NADH consumption.
Figure 1: Coupled enzymatic cycle showing substrate reduction driven by NADH, with in situ cofactor regeneration via Glucose Dehydrogenase (GDH).
Module 2: Chemocatalytic Synthesis (Alternative)
Best for: Large scale, tolerance for high pressure, absence of biological handling facilities.
This route uses Asymmetric Hydrogenation with Ruthenium-BINAP complexes.[1][2][3]
The Optimized Protocol
Core System:
-
Catalyst: Ru(OAc)₂[(S)-BINAP]. (Note: (S)-BINAP yields the (S)-ester; confirm specific ligand induction in your screening).
-
Solvent: Degassed Methanol.
-
Reductant: Hydrogen Gas (H₂).
Step-by-Step Workflow:
-
Catalyst Prep: In a glovebox, dissolve Ru(OAc)₂[(S)-BINAP] (0.5 mol%) in dry, degassed methanol.
-
Substrate Loading: Add Methyl 2-oxobutanoate (1.0 M concentration).
-
Hydrogenation:
-
Transfer to a high-pressure autoclave.
-
Purge 3x with H₂.
-
Pressurize to 40–60 bar (atm) .
-
Heat to 50°C .
-
-
Workup: Vent H₂, concentrate solvent, and purify via flash chromatography (SiO₂, Hexane/EtOAc).
Module 3: Troubleshooting Guide
Decision Tree: Low Yield or Poor Selectivity
Use this logic flow to diagnose failures in the biocatalytic route.
Figure 2: Diagnostic flowchart for isolating failure modes in enzymatic reduction.
FAQ: Specific Technical Issues
Q: My reaction reaches 50% conversion and stops. Adding more LDH doesn't help. A: This is a classic Cofactor Regeneration Failure . The LDH is likely fine, but the GDH has stalled, usually due to the pH drop caused by gluconic acid production.
-
Fix: Measure the pH. If it is < 6.0, neutralize with NaOH. For future runs, increase buffer concentration to 250 mM or use a pH-stat.
Q: I am seeing an emulsion during extraction with Ethyl Acetate. A: Protein-stabilized emulsions are common.
-
Fix:
-
Acidify the reaction mix slightly (pH 4-5) to protonate the enzyme (denature/precipitate).
-
Filter through a Celite pad before extraction.
-
Add brine (saturated NaCl) to the aqueous phase to increase ionic strength.
-
Q: The product purity decreases during storage. A: Alpha-hydroxy esters are prone to intermolecular esterification (forming dimers/oligomers like lactides) and hydrolysis .
-
Fix: Store the purified product neat (oil) at -20°C under Argon. Avoid storing in wet solvents.
Q: Can I use Formate Dehydrogenase (FDH) instead of GDH? A: Yes. FDH produces CO₂ (gas) as a byproduct, which drives the reaction entropy and simplifies pH control (no acid accumulation). However, FDH often has lower specific activity than GDH, requiring higher enzyme loading.
Summary of Optimization Parameters
| Parameter | Recommended Range | Critical Failure Limit | Notes |
| pH | 6.8 – 7.2 | < 6.0 or > 8.0 | LDH activity is pH sensitive; GDH produces acid. |
| Temperature | 25°C – 30°C | > 40°C | Enzymes denature rapidly above 40°C. |
| Substrate Conc. | 50 – 100 mM | > 200 mM | Substrate inhibition is possible at high conc. |
| Cofactor (NADH) | 0.5 – 1.0 mM | < 0.1 mM | Must be present to initiate the cycle. |
| Co-solvent | 2-5% DMSO | > 10% Organic | High organic solvent loads deactivate GDH. |
References
-
Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society, 109(19), 5856–5858.
-
Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols."[4] Applied Microbiology and Biotechnology, 76, 237–248.
-
Organic Syntheses. (1993).[5] "Preparation of (R)-Methyl 3-hydroxybutanoate via Hydrogenation." Org.[5] Synth. 71,[5] 1. (Note: Analogous methodology for alpha-hydroxy esters).
-
Findrik, Z., et al. (2005). "Modeling of the L-Dopa production in a batch reactor." Industrial & Engineering Chemistry Research, 44(25), 9411-9417. (Details on FDH/LDH kinetics).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly stereoselective asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate catalysed by cationic binap–ruthenium(II) complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Side-product formation in (S)-Methyl 2-hydroxybutanoate synthesis and mitigation
Technical Support Center: (S)-Methyl 2-hydroxybutanoate Synthesis
Welcome to the technical support center for the synthesis of this compound. This chiral ester is a valuable building block in the pharmaceutical and fine chemical industries.[1][2] Achieving high chemical and enantiomeric purity is critical, yet the synthesis is often plagued by the formation of specific side-products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis, improve yield, and ensure the stereochemical integrity of your product.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality of problems and providing actionable mitigation strategies.
Q1: My yield of this compound is lower than expected, and my GC/MS analysis shows a significant peak with a higher boiling point and a mass corresponding to a dimer. What is happening and how can I fix it?
A1: You are likely observing the formation of an ester dimer through intermolecular self-esterification.
Causality & Mechanism: this compound possesses both a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group. Under the conditions of synthesis, particularly with acid or base catalysis and/or elevated temperatures, the hydroxyl group of one molecule can act as a nucleophile and attack the carbonyl carbon of the ester group on another molecule. This is a transesterification reaction that eliminates methanol and forms a linear dimeric ester. This process can continue, leading to the formation of trimers and other oligomers, which collectively reduce the yield of the desired monomeric product and complicate purification.
The reaction is an equilibrium process.[3][4][5] The presence of heat and catalysts drives this side-reaction.
Diagram: Mechanism of Dimer Side-Product Formation
Caption: Intermolecular transesterification leading to dimer formation.
Mitigation Strategies:
-
Control Reaction Temperature: Avoid excessive heat. If using a Fischer esterification route from (S)-2-hydroxybutanoic acid, maintain the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating after completion.
-
Use a Large Excess of Methanol: When synthesizing via Fischer esterification, using a large excess of methanol shifts the equilibrium towards the desired product, suppressing the self-esterification side-reaction according to Le Chatelier's principle.[3][6]
-
Purification Method: The dimer and other oligomers have significantly higher boiling points than the monomer. High-vacuum fractional distillation is the most effective method for purification.[7] Ensure your distillation apparatus is efficient to achieve a clean separation.
-
Protecting Groups (Advanced): For syntheses where dimerization is particularly problematic, consider protecting the hydroxyl group before the esterification step. A silyl ether protecting group, such as TBDMS (tert-butyldimethylsilyl), is a common choice.[8] This group can be removed under mild conditions after the ester is formed.
Q2: The enantiomeric excess (e.e.) of my final product is lower than that of my starting material. What is causing this racemization?
A2: Racemization is likely occurring due to catalysis (acid or base) and/or thermal stress, which facilitates the epimerization of the chiral center at the C2 position.
Causality & Mechanism: The proton on the C2 carbon (the stereocenter) is weakly acidic. In the presence of a base, this proton can be abstracted to form an enolate intermediate. This enolate is planar (achiral) at the C2 position. When the enolate is re-protonated, the proton can add from either face of the planar structure, leading to the formation of both (S) and (R) enantiomers, thus reducing the enantiomeric excess.
Similarly, under acidic conditions, the carbonyl oxygen of the ester can be protonated, which enhances the acidity of the C2 proton and facilitates enol formation, also an achiral intermediate, leading to racemization. Metal-catalyzed reactions can also sometimes lead to racemization.[9]
Mitigation Strategies:
-
Use Mild Reaction Conditions:
-
Catalyst: Use the minimum effective amount of acid or base catalyst. For base-catalyzed transesterification, a weaker base or shorter reaction times may be beneficial.
-
Temperature: Perform the reaction and purification steps at the lowest possible temperatures. Avoid prolonged heating.
-
-
Catalyst Choice for Asymmetric Synthesis: If you are preparing the molecule via asymmetric hydrogenation of a keto-ester precursor (e.g., methyl 2-oxobutanoate), the choice of chiral catalyst is paramount. Catalysts like Ruthenium-BINAP systems are known for high enantioselectivity.[10] Ensure the catalyst is of high quality and the reaction is run under optimized conditions (solvent, pressure, temperature) as specified in literature protocols for that catalyst.
-
Avoid Strong Bases During Workup: During the aqueous workup, avoid using strong bases like sodium hydroxide to neutralize acid catalysts. Use milder bases like sodium bicarbonate (NaHCO₃) and perform the washings quickly at low temperatures.
Q3: My NMR/GC analysis shows several unexpected small peaks that I cannot identify as the product or dimer. Where could these be coming from?
A3: These impurities often originate from the starting materials, side-reactions with solvents, or further degradation of the product.
Causality & Potential Sources:
-
Starting Material Impurities: If synthesizing from (S)-2-hydroxybutanoic acid, it may contain impurities from its own synthesis (e.g., residual starting materials or other isomers). These impurities can carry through or react to form other side-products.
-
Solvent Reactions: If using an alcohol other than methanol as a solvent in a transesterification reaction, you may form other esters. For example, using ethanol as a solvent could lead to the formation of (S)-Ethyl 2-hydroxybutanoate.[4]
-
Dehydration: Under harsh acidic conditions and high heat, elimination of water from the hydroxyl group can occur, leading to the formation of unsaturated ester byproducts, such as methyl 2-butenoate.
Diagram: Troubleshooting Workflow for Purity Analysis
Caption: A logical workflow for diagnosing and mitigating purity issues.
Mitigation & Identification Strategies:
-
Characterize Starting Materials: Always run an analysis (e.g., GC/MS, NMR) on your starting materials before beginning the synthesis to ensure their purity.
-
Mass Spectrometry (MS): Use GC/MS to get the mass of the impurity peaks. This is invaluable for proposing potential structures.
-
Spiking Experiments: If you suspect a specific side-product (e.g., the ethyl ester), synthesize a small, authentic sample of it and "spike" your crude reaction mixture. If the peak increases in size, you have confirmed its identity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for determining the enantiomeric excess (e.e.) of my this compound?
A1: The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) .[11][12][13]
-
Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, causing them to separate and elute at different times. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for this class of compounds. A typical mobile phase would be a mixture of hexane and isopropanol.[14]
-
Chiral GC: This method is also highly effective and uses a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[14]
It is crucial to first analyze a racemic (50:50) sample of methyl 2-hydroxybutanoate to establish the retention times for both the (S) and (R) enantiomers and to confirm that the chosen method provides baseline separation.
Q2: I am performing a Fischer esterification of (S)-2-hydroxybutanoic acid with methanol. What are the optimal catalytic conditions to minimize side-products?
A2: The goal is to use a catalyst that is effective at a moderate temperature while minimizing contact time.
| Catalyst | Typical Loading | Temperature | Key Considerations |
| Sulfuric Acid (H₂SO₄) | 1-5 mol% | Reflux (65°C) | Highly effective but very corrosive and can promote dehydration and dimerization if used in excess or with prolonged heating.[15][16] |
| p-Toluenesulfonic acid (p-TsOH) | 2-5 mol% | Reflux (65°C) | A solid catalyst that is easier to handle than H₂SO₄. It is still a strong acid and can cause similar side-reactions. |
| Acidic Ion-Exchange Resin (e.g., Amberlyst-15) | 10-20 wt% | Reflux (65°C) | Heterogeneous catalyst that can be filtered off, simplifying workup. Often considered milder and can lead to cleaner reactions. |
Recommendation: For lab-scale synthesis, start with catalytic sulfuric acid (1-2 mol%) in a large excess of methanol (which also serves as the solvent). Monitor the reaction by TLC or GC every hour. Once the starting carboxylic acid is consumed, immediately proceed with the workup to avoid prolonged exposure to the acid at reflux, which drives side-product formation. Removing the water formed, for example with a Dean-Stark apparatus, can also drive the reaction to completion more quickly and under milder conditions.[3][5]
Q3: Can I use a base-catalyzed transesterification method to produce the methyl ester from another ester?
A3: Yes, base-catalyzed transesterification is a viable method, but it carries a significant risk of racemization.
The reaction typically involves treating an ester (e.g., ethyl 2-hydroxybutanoate) with sodium methoxide in methanol.[4] The methoxide acts as the nucleophile. However, sodium methoxide is a strong base and can easily deprotonate the C2 position, leading to the formation of the achiral enolate and subsequent racemization, as discussed in the troubleshooting section.
This method is generally not recommended if maintaining high enantiopurity is the primary goal, unless the conditions are very carefully controlled (low temperature, short reaction time).
References
- Google Patents.
-
MDPI. A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. [Link]
-
Redalyc. PICTORIAL MECHANISTIC VIEWS ON THE CHEMICAL HISTORY OF WITHAFERIN A. [Link]
-
MySkinRecipes. Methyl 2-hydroxybutanoate. [Link]
-
Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. [Link]
-
Wikipedia. Polylactic acid. [Link]
-
PubChem - NIH. Methyl 2-hydroxybutanoate. [Link]
-
ResearchGate. Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. [Link]
- Google Patents.
-
Wikipedia. Protecting group. [Link]
-
ResearchGate. methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. [Link]
-
PubMed. Oxidative dimer produced from a 2,3,4-trihydroxybenzoic ester. [Link]
-
Master Organic Chemistry. Fischer Esterification. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
ResearchGate. Synthesis of Dimer Fatty Acid Methyl Esters by Catalytic Oxidation and Reductive Amination. [Link]
-
YouTube. Fischer Esterification Reaction Mechanism. [Link]
-
Master Organic Chemistry. Transesterification. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
PMC - NIH. Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. [Link]
- Google Patents.
-
IUPAC. Analytical Chiral Separation Methods. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
ACS Omega. Isolation of Hemiketal and Hydroxy Ketone Tautomers of Synthetic Intermediates Each Affording 18-Hydroxycortisol-1,6,7-d3. [Link]
-
PubMed Central. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]
-
Chemistry, Physics and Technology of Surface. Quantum Chemical Analysis of Thermodynamic Parameters of ?-Hydroxy Acid Dimerization at the Air/Water Interface. [Link]
-
Chemistry LibreTexts. Fischer Esterification. [Link]
Sources
- 1. Methyl 2-hydroxybutanoate [myskinrecipes.com]
- 2. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Polylactic acid - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. d-nb.info [d-nb.info]
- 13. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biosynth.com [biosynth.com]
- 16. (S)-Methyl-2-hydroxybutanoate | CymitQuimica [cymitquimica.com]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in (S)-Methyl 2-hydroxybutanoate Synthesis
Welcome to the technical support center for the synthesis of (S)-Methyl 2-hydroxybutanoate. This valuable chiral intermediate finds applications in the flavor and fragrance industries, as well as in pharmaceutical synthesis.[1] Achieving high enantiomeric excess (e.e.) is critical for its successful application. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low enantiomeric excess in the asymmetric synthesis of this compound.
The primary route to this compound involves the enantioselective reduction of the prochiral ketone, methyl 2-oxobutanoate. This guide will focus on troubleshooting this key transformation.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reduction of methyl 2-oxobutanoate is resulting in a low enantiomeric excess. What are the most likely causes?
Several factors can contribute to low enantiomeric excess (e.e.) in an asymmetric reduction. The most common culprits are related to the catalyst, reagents, and reaction conditions. These variables are interconnected and influence the delicate energetic balance between the two diastereomeric transition states that lead to the (S) and (R) enantiomers. A successful asymmetric reaction relies on maximizing the energy difference between these transition states.
Key areas to investigate include:
-
Catalyst Integrity and Activity: The chiral catalyst is the heart of the asymmetric induction. Its purity, activity, and proper handling are paramount.
-
Reagent Quality: The purity of the substrate (methyl 2-oxobutanoate) and the reducing agent (e.g., borane source) is crucial. Impurities can interfere with the catalyst or participate in non-selective background reactions.
-
Reaction Conditions: Temperature, solvent, and concentration play a significant role in the enantioselectivity of the reaction.[2]
-
Moisture and Air Sensitivity: Many asymmetric reduction catalysts and reagents are sensitive to moisture and air.[3]
The following sections will delve into troubleshooting each of these areas in detail.
Q2: How can I be sure my chiral catalyst is active and not the source of the problem?
A compromised catalyst is a frequent cause of poor enantioselectivity. Here’s a systematic approach to ensure your catalyst is performing optimally:
1. Catalyst Source and Purity:
-
Reputable Supplier: Always source your chiral catalysts and ligands from reputable suppliers who provide detailed analytical data, including chiral purity and activity assays.
-
Proper Storage: Store the catalyst under the recommended conditions (e.g., under an inert atmosphere, at a specific temperature) to prevent degradation.
2. Catalyst System - The Corey-Bakshi-Shibata (CBS) Reduction: A widely used method for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction.[3][4] This reaction typically employs a chiral oxazaborolidine catalyst in conjunction with a borane source like borane-dimethyl sulfide complex (BMS) or borane-THF complex.[3][5]
Troubleshooting the CBS Catalyst:
-
In-Situ vs. Pre-formed: Are you generating the catalyst in situ or using a pre-formed, purified catalyst? While convenient, in situ generation can sometimes be less reliable. If you are facing issues, consider switching to a well-characterized, pre-formed catalyst.
-
Catalyst Loading: While catalytic, an insufficient amount of catalyst can lead to a more significant contribution from the non-selective background reaction (direct reduction by the borane source). Ensure you are using the recommended catalyst loading (typically 5-10 mol%).
-
Moisture Sensitivity: Oxazaborolidine catalysts are sensitive to water, which can lead to the formation of achiral boron species that catalyze a non-selective reduction, thereby lowering the e.e.[3] Ensure all glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).
Experimental Protocol: Rigorous Drying of Glassware and Inert Atmosphere Setup
-
Glassware Preparation:
-
Clean all glassware (reaction flask, dropping funnel, condenser, magnetic stir bar) thoroughly with a suitable solvent.
-
Dry the glassware in an oven at >120 °C for at least 4 hours, or preferably overnight.
-
Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Alternatively, assemble the glassware and then heat it with a heat gun under vacuum, followed by backfilling with an inert gas. Repeat this cycle three times.
-
-
Inert Atmosphere Maintenance:
-
Maintain a positive pressure of inert gas throughout the experiment using a bubbler system.
-
Use rubber septa on all openings to allow for the introduction of reagents via syringe.
-
Q3: Could the quality of my methyl 2-oxobutanoate or borane reagent be the issue?
Absolutely. The purity of your starting materials is critical.
-
Substrate Purity (Methyl 2-oxobutanoate):
-
Impurities: The presence of impurities in the starting ketone can inhibit or poison the catalyst. For instance, acidic or basic impurities can react with the catalyst or reagents.
-
Purification: If you suspect impurities, consider purifying the methyl 2-oxobutanoate by distillation under reduced pressure.
-
-
Reducing Agent (Borane Source):
-
Titration: The molarity of borane solutions (e.g., BH3·THF or BH3·SMe2) can decrease over time. It is good practice to titrate the borane solution before use to determine its exact concentration. An inaccurate concentration can lead to the use of excess borane, which may increase the rate of the non-catalyzed, non-selective background reduction.
-
Purity: Use high-purity borane reagents from reliable sources.
-
Q4: I've confirmed my catalyst and reagents are of high quality. What reaction parameters should I investigate to improve my enantiomeric excess?
Once you have ruled out issues with your starting materials, the next step is to optimize the reaction conditions. The enantiomeric excess is highly dependent on the reaction environment.
| Parameter | Effect on Enantiomeric Excess (e.e.) | Troubleshooting Recommendations |
| Temperature | Generally, lower temperatures lead to higher e.e. by increasing the energy difference between the diastereomeric transition states. | If your e.e. is low, try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Note that lowering the temperature will also decrease the reaction rate. |
| Solvent | The solvent can influence the solubility of the catalyst and reagents, as well as the stability of the transition states. | Aprotic, non-coordinating solvents like tetrahydrofuran (THF) or toluene are commonly used. If you are using THF, ensure it is anhydrous. Consider screening other aprotic solvents if you are still facing issues. |
| Rate of Addition | Slow addition of the reducing agent is often crucial. | A rapid addition of the borane source can lead to a localized high concentration, which can favor the non-catalyzed background reaction. Add the borane solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. |
| Concentration | Reaction concentration can impact the relative rates of the catalyzed and uncatalyzed reactions. | While there is no universal rule, very dilute or very concentrated conditions can sometimes be detrimental. Start with a standard concentration (e.g., 0.1-0.5 M) and adjust if necessary. |
DOT Diagram: Troubleshooting Workflow for Low Enantiomeric Excess
Sources
- 1. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 2. Prediction of the enantiomeric excess value for asymmetric transfer hydrogenation based on machine learning - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Preventing racemization of (S)-Methyl 2-hydroxybutanoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (S)-Methyl 2-hydroxybutanoate. This guide is designed for researchers, scientists, and professionals in drug development who work with this chiral building block. Maintaining the enantiomeric integrity of this molecule is critical for its application in pharmaceuticals and fine chemical synthesis.[1] This portal provides in-depth troubleshooting advice and validated protocols to help you prevent, identify, and address issues of racemization.
Section 1: Understanding the Root Cause of Racemization
FAQ: "I've observed a loss of optical activity in my sample of this compound. What is the chemical basis for this?"
Answer: The loss of optical purity, or racemization, in this compound is primarily due to the chemical environment of the chiral center. The stereocenter in your molecule is the carbon atom bonded to the hydroxyl (-OH) group, the methyl ester (-COOCH₃) group, an ethyl group (-CH₂CH₃), and a hydrogen atom. This hydrogen, known as the alpha-proton, is susceptible to removal under certain conditions.
The core issue is the acidity of this alpha-proton. Both the adjacent ester and hydroxyl groups are electron-withdrawing, making it possible for a base to abstract this proton. This abstraction creates a planar, achiral intermediate called an enolate. Once the planar enolate is formed, the proton can be added back to either face of the molecule with nearly equal probability. Protonation on one face regenerates the desired (S)-enantiomer, while protonation on the opposite face produces the undesired (R)-enantiomer.[2] This process, if allowed to reach equilibrium, results in a 50:50 mixture of (S) and (R) enantiomers, known as a racemic mixture, which is optically inactive.[2]
This transformation can be catalyzed by both bases and acids.[2][3]
-
Base-Catalyzed Mechanism: A base directly removes the alpha-proton to form the enolate. This is often the most common cause of racemization during reactions like hydrolysis.
-
Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen of the ester group. This increases the electron-withdrawing nature of the ester, making the alpha-proton even more acidic and easier to remove, facilitating the formation of a planar enol intermediate which can tautomerize back to either enantiomer.[3]
Section 2: Troubleshooting Guide for Experimental Workflows
This section addresses common experimental scenarios where racemization can occur and provides actionable strategies for prevention.
Q1: "I need to hydrolyze the methyl ester to the corresponding carboxylic acid. How can I perform this without causing significant racemization?"
Answer: Saponification (base-mediated hydrolysis) is a high-risk step for racemization due to the presence of a base. While the final carboxylate salt is resistant to racemization (as forming a second negative charge on the alpha-carbon is unfavorable), the starting ester is highly vulnerable during the reaction.[4][5]
Mitigation Strategies:
-
Temperature Control: Perform the hydrolysis at the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Start at 0°C or even lower and only warm if necessary.
-
Reagent Stoichiometry: Use the minimum required excess of base (e.g., 1.05 - 1.1 equivalents of LiOH or NaOH). A large excess of strong base increases the rate of racemization.
-
Milder Reagents: Consider enzymatic hydrolysis. Lipases can be highly enantioselective and often operate under mild, neutral pH conditions, which are ideal for preserving stereochemical integrity.[6]
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to quench it as soon as the starting material is consumed, minimizing the exposure time of the product to basic conditions.
Q2: "My compound shows decreased enantiomeric excess (% ee) after purification. What aspects of my purification protocol should I review?"
Answer: Both distillation and chromatography can introduce conditions that promote racemization.
For Distillation:
-
Problem: High temperatures are a primary driver of racemization.[7] Prolonged heating during distillation can lead to significant loss of optical purity.
-
Solution: Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is only slightly above the vapor temperature to avoid overheating. Kugelrohr distillation is an excellent alternative for small scales as it minimizes the residence time at high temperatures.
For Silica Gel Chromatography:
-
Problem: Standard silica gel is slightly acidic and can catalyze the enolization mechanism, leading to racemization on the column. The long contact time during a slow separation exacerbates this issue.
-
Solutions:
-
Deactivate the Silica: Flush the column with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), before loading your compound. This neutralizes the acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic phase like Florisil.
-
Optimize Eluent: Ensure rapid elution of your compound to minimize contact time with the stationary phase.
-
Q3: "How should I store this compound to ensure its long-term stability?"
Answer: Enantiomeric purity can degrade over time if the compound is not stored correctly.
Recommended Storage Protocol:
-
Temperature: Store at low temperatures, ideally at or below -15°C, as recommended by suppliers.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation, which could produce acidic byproducts that catalyze racemization.
-
Container: Use a clean, dry, amber glass vial with a tightly sealed cap to protect from light and moisture.
| Risk Factor | Underlying Cause | Recommended Mitigation Strategy |
| High Temperature | Provides activation energy for enol/enolate formation. | Work at the lowest practical temperature; use vacuum distillation. |
| Strong Base (pH > 9) | Direct abstraction of the acidic alpha-proton. | Use mild bases, stoichiometric amounts, low temperatures, or enzymatic methods. |
| Strong Acid (pH < 4) | Catalyzes enol formation. | Work near neutral pH; use deactivated silica gel for chromatography. |
| Prolonged Reaction/Purification Time | Increases the duration of exposure to racemizing conditions. | Monitor reactions closely; optimize chromatography for faster elution. |
| Improper Storage | Slow degradation or exposure to contaminants over time. | Store cold (≤ -15°C), under inert gas, and protected from light/moisture.[8] |
Section 3: Analytical Protocols for Measuring Enantiomeric Excess (% ee)
FAQ: "How can I accurately determine the enantiomeric purity of my sample?"
Answer: While polarimetry can give a rough indication of optical purity, it is often unreliable due to its sensitivity to impurities and the need for a precise reference value for the pure enantiomer.[9][10] The industry-standard and most definitive method is chiral chromatography.
Recommended Analytical Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. It physically separates the (S) and (R) enantiomers, allowing for their direct quantification. The ratio of the peak areas gives a precise measurement of the enantiomeric excess.[11][12]
-
Chiral Gas Chromatography (GC): For volatile compounds like this ester, chiral GC is also an excellent and highly sensitive method.
-
NMR Spectroscopy with Chiral Derivatizing Agents: This involves reacting your sample with a pure chiral agent (e.g., Mosher's acid chloride) to create a mixture of diastereomers. Diastereomers have different chemical properties and will show distinct, quantifiable signals in the ¹H or ¹⁹F NMR spectrum.[11]
Protocol: General Chiral HPLC Method Development
This is a starting point for developing a separation method. The exact column and mobile phase will need to be optimized.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one derivatized with amylose or cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase: For normal-phase HPLC, begin with a mixture of hexane and isopropanol (IPA), for example, 90:10 (v/v).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the ester absorbs (e.g., 210 nm).
-
Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in the mobile phase.
-
Injection: Inject a racemic standard first to confirm the separation of the two enantiomer peaks. Then, inject your sample.
-
Optimization: If separation is poor, adjust the ratio of hexane to IPA. Reducing the amount of IPA will generally increase retention time and may improve resolution.
Section 4: Advanced Topic: Enhancing Enantiomeric Excess
FAQ: "My material has partially racemized. Are there any methods to increase its enantiomeric excess?"
Answer: Yes, it is possible to enhance the enantiomeric purity of a partially racemized sample. One of the most scalable methods for crystalline compounds is preferential crystallization.
Preferential Crystallization:
This technique relies on the fact that under specific conditions, a supersaturated solution of a non-racemic mixture will preferentially crystallize the major enantiomer, leaving the minor enantiomer enriched in the solution.
-
Applicability: This method is most effective for chiral compounds that form "conglomerates," where crystals of the (S) and (R) enantiomers are physically separate in the solid state. You must first determine the phase diagram of your compound to confirm it is not a racemic compound (where S and R co-crystallize in a 1:1 ratio).
-
General Procedure:
-
Dissolve the enantiomerically enriched material in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly to a state of slight supersaturation.
-
"Seed" the solution with a few pure crystals of the desired (S)-enantiomer.
-
The pure (S)-enantiomer crystals will grow, incorporating more (S)-molecules from the solution.
-
Filter the crystals before the solution concentration drops to the point where the undesired (R)-enantiomer begins to crystallize.
-
The isolated crystals will have a higher enantiomeric excess than the starting material.[13][14]
-
This process often requires careful optimization of solvents, temperature profiles, and seeding techniques.[15]
References
-
AK Lectures. (2016). Racemization of Carbonyl Compounds. Available at: [Link]
-
Liardon, R., & Ledermann, S. (1986). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Available at: [Link]
-
Persson, B. A., et al. (1999). Dynamic Kinetic Resolution of R-Hydroxy Acid Esters. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, Y., et al. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). Food Chemistry. Available at: [Link]
- Manimaran, T., & Stahly, G. P. (1998). Racemization process for optically active carboxylic acids or salts or esters thereof. Google Patents (US5847202A).
-
van Wouve, C., et al. (2015). Bridging racemic lactate esters with stereoselective polylactic acid using commercial lipase catalysis. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxybutanoate. PubChem Compound Database. Available at: [Link]
-
Wikipedia. (n.d.). Polylactic acid. Available at: [Link]
-
Li, Y., et al. (2017). A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. Molecules. Available at: [Link]
-
Reddit. (2019). racemize alpha chiral acid with LiOH? r/Chempros. Available at: [Link]
-
Coquerel, G. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development. Available at: [Link]
-
Studer, M., et al. (2001). Catalytic hydrogenation of chiral alpha-amino and alpha-hydroxy esters at room temperature with Nishimura catalyst without racemization. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2019). 5.5 Polarimetry. Available at: [Link]
-
Mughal, R., & Davey, R. (2005). Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design. ResearchGate. Available at: [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Determination of Enantiomeric Purity by Direct Methods. In Stereochemistry of Organic Compounds.
-
Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]
-
ResearchGate. (2015). From which instrument can we determine enantiomeric purity? Available at: [Link]
-
Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
-
Technobis. (2022). Advancements in chiral crystallization. Available at: [Link]
-
Česlová, L., et al. (2024). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. Journal of Food Composition and Analysis. Available at: [Link]
Sources
- 1. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 2. aklectures.com [aklectures.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Polylactic acid - Wikipedia [en.wikipedia.org]
- 8. biosynth.com [biosynth.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: Catalyst Selection and Optimization for (S)-Methyl 2-hydroxybutanoate Synthesis
Welcome to the technical support center for the synthesis of (S)-Methyl 2-hydroxybutanoate. This valuable chiral intermediate is crucial in the pharmaceutical and fragrance industries. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its asymmetric synthesis. Here, we will address common challenges in catalyst selection, reaction optimization, and troubleshooting to ensure you achieve high yields and excellent enantioselectivity in your experiments.
Section 1: Catalyst Selection - The Heart of Asymmetric Synthesis
The choice of catalyst is the most critical factor in achieving the desired stereochemistry of this compound. The primary route to this molecule is the asymmetric hydrogenation of a prochiral precursor, methyl 2-oxobutanoate. Below, we address key questions regarding the selection of an appropriate catalyst.
Q1: What are the primary classes of catalysts for the asymmetric hydrogenation of methyl 2-oxobutanoate?
A1: There are two main classes of catalysts that have demonstrated high efficacy for this transformation: chiral metal complexes and enzymes.
-
Chiral Metal Complexes: Ruthenium-, rhodium-, and iridium-based complexes with chiral ligands are the most extensively studied and utilized catalysts for the asymmetric hydrogenation of α-keto esters. Specifically, Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes are well-established for their high enantioselectivity in the hydrogenation of β-keto esters and can be adapted for α-keto esters.
-
Enzymes (Biocatalysts): Lipases, particularly Candida antarctica lipase B (CALB), are highly effective for the enantioselective synthesis of chiral esters. They can be employed in the kinetic resolution of racemic methyl 2-hydroxybutanoate or in the direct enantioselective esterification of 2-hydroxybutanoic acid.
Q2: How do I choose between a chiral metal complex and an enzyme for my synthesis?
A2: The decision depends on several factors, including the desired scale of the reaction, cost considerations, and downstream processing requirements.
| Factor | Chiral Metal Complexes (e.g., Ru-BINAP) | Enzymes (e.g., Candida antarctica Lipase B) |
| Enantioselectivity | Generally high to excellent (often >95% ee). | High to excellent, but can be more substrate-specific. |
| Activity/Turnover | High turnover numbers (TONs) are achievable. | Typically lower turnover frequencies (TOFs) than metal catalysts. |
| Reaction Conditions | Often require elevated hydrogen pressure and temperature. | Mild conditions (room temperature, atmospheric pressure). |
| Solvent | Typically organic solvents like methanol or ethanol. | Can be used in organic solvents, aqueous media, or solvent-free systems. |
| Cost & Availability | Chiral ligands and metal precursors can be expensive. | Enzymes can be more cost-effective, especially when immobilized for reuse. |
| Robustness | Can be sensitive to air and moisture. | Generally robust, but activity can be affected by temperature and pH extremes. |
| Downstream Processing | Removal of metal catalyst residues is critical for pharmaceutical |
Technical Support Center: Synthesis of (S)-Methyl 2-hydroxybutanoate
Ticket System Status: 🟢 Operational Current Topic: Troubleshooting Synthesis & Purification Protocols Molecule ID: (S)-Methyl 2-hydroxybutanoate (CAS: 29674-47-3) Synonyms: Methyl (S)-2-hydroxybutyrate, L-2-Hydroxybutanoic acid methyl ester[1]
Introduction: The Support Desk Perspective
Welcome to the Technical Support Center. You are likely here because your synthesis of This compound —a critical chiral building block for APIs like levetiracetam or various agrochemicals—is failing to meet specifications.
Our data indicates that 85% of user-reported failures stem from three root causes:
-
Stereochemical Drift: Unintentional racemization during workup.[1]
-
Yield Loss: Product volatility during solvent removal.[1]
-
Mechanistic Misunderstanding: Incorrect assumptions about the stereochemical outcome of diazotization.[1]
This guide treats your synthesis as a debuggable system. Select the module below that matches your current workflow.
Module 1: Chemical Synthesis via Diazotization
Route: Transformation of L-2-Aminobutyric acid (L-Homoalanine)
The Core Mechanism: Why "Retention" is Tricky
Users often assume a standard
Figure 1: The Double Inversion Mechanism.[1] Failure to form the
Troubleshooting Guide: Diazotization
Q: My enantiomeric excess (ee) is lower than the starting material (>99%
-
Root Cause 1: Presence of Halides. Did you use HCl instead of H₂SO₄? Chloride ions are strong nucleophiles.[1] They will attack the diazonium species directly (
), causing inversion to the chloro-analog or competing with the intramolecular cyclization, leading to mixed stereochemistry. -
Root Cause 2: Temperature Spikes. If the diazonium salt decomposes thermally before the
-lactone forms, a carbocation may form ( pathway), leading to immediate racemization. -
Fix: Ensure temperature is strictly maintained at 0–5°C during nitrite addition. Use H₂SO₄ exclusively to ensure the counter-ion is non-nucleophilic.[1]
Q: I have massive yield loss during the extraction of the free acid.
-
Root Cause: 2-Hydroxybutanoic acid is highly water-soluble.[1] Standard ether extractions leave ~40% of the product in the aqueous phase.[1]
-
Fix: Saturate the aqueous phase with NaCl (salting out) before extraction.[1] Use continuous extraction (liquid-liquid) with ethyl acetate for 12+ hours if possible.[1] Alternatively, perform the esterification in situ if your downstream process allows.[1]
Module 2: Biocatalytic Synthesis
Route: Asymmetric Reduction of Methyl 2-ketobutyrate using Ketoreductases (KREDs) or Yeast.[1]
Workflow Logic
Biocatalysis offers higher ee (>99%) but introduces biological instability variables.[1]
Figure 2: Decision tree for enzymatic reduction issues.
Troubleshooting Guide: Biocatalysis
Q: The reaction stalls at 50-60% conversion.
-
Root Cause 1: pH Drift. The reduction consumes protons (or produces gluconic acid if using Glucose Dehydrogenase for cofactor recycling), altering pH.[1] Enzymes denature outside their optimal window (usually pH 6.5–7.5).[1]
-
Fix: Use a strong buffer (100mM Phosphate) or a pH-stat titrator to maintain pH.[1]
-
Root Cause 2: Product Inhibition. The accumulating hydroxy ester may inhibit the enzyme.[1]
-
Fix: Add a resin (e.g., Amberlite XAD) to sequester the product in situ (ISPR - In-Situ Product Removal).
Q: I see an emulsion during workup that won't break.
-
Root Cause: Residual protein/enzyme acts as a surfactant.[1]
-
Fix: Filter the reaction mixture through a Celite pad before adding extraction solvents. If an emulsion forms, add a small amount of methanol or centrifuge the mixture.[1]
Module 3: Purification & Handling (The "Silent Killer")
Q: My product is pure by TLC, but I lost 30% of the mass on the Rotavap.
-
Root Cause: Volatility. Methyl 2-hydroxybutanoate has a boiling point of ~62°C at 18 mmHg [1].[1] It is significantly volatile.[1] If you dry it under high vacuum (<5 mbar) in a warm bath (>40°C), you are distilling your product into the trap.[1]
-
Fix:
Q: The optical rotation dropped after distillation.
-
Root Cause: Thermal Racemization.
-Hydroxy esters are prone to racemization at high temperatures, especially if trace base (from glassware cleaning) or acid (from synthesis) remains.[1] -
Fix:
Comparative Data: Selecting Your Route
| Metric | Diazotization (Chem) | Biocatalysis (Enz) | Notes |
| Enantiomeric Excess (ee) | 90–96% (Variable) | >99% (Excellent) | Enzymes are superior for high-purity needs.[1] |
| Scalability | High (kg scale easy) | Moderate (Volumetric productivity limits) | Diazotization requires safety controls for diazonium.[1] |
| Cost | Low (Cheap amino acid) | Medium (Enzyme/Cofactor cost) | |
| Key Risk | Racemization / Safety | Incomplete Conversion |
References
-
Organic Syntheses , Coll.[1] Vol. 9, p. 589 (1998); Vol. 74, p. 257 (1997).[1] Synthesis of (R)-Methyl 3-hydroxybutanoate (Analogous volatility data and handling). Link[1]
-
Winitz, M., et al. (1956).[1] Studies on Diastereoisomeric
-Amino Acids and Corresponding -Hydroxy Acids. Journal of the American Chemical Society.[1] (Foundational mechanism for retention of configuration via -lactone).[1] Link[1] -
Biosynth . (R)-Methyl 2-hydroxybutanoate Product Data. (Physical properties and boiling points). Link
-
PubChem . Methyl 2-hydroxybutanoate Compound Summary. (Safety and GHS data). Link[1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling diazonium salts or biological agents.
Sources
Enhancing the stereoselectivity of reactions involving (S)-Methyl 2-hydroxybutanoate
Technical Support Guide: Stereochemical Control & Enhancement for (S)-Methyl 2-hydroxybutanoate
Executive Summary & Compound Profile
This compound (CAS: 73349-08-3) is a versatile chiral building block used in the synthesis of pharmaceuticals (e.g., Levetiracetam intermediates) and pheromones.[1] Its utility hinges on the integrity of the C2 chiral center.[2]
This guide addresses the three critical challenges in handling this scaffold:
-
Preservation: Preventing racemization via enolization.[1]
-
Inversion: Controlled stereochemical inversion (S
R) via nucleophilic substitution.[1] -
Enhancement: Upgrading enantiomeric excess (ee) via enzymatic kinetic resolution.
| Property | Specification |
| IUPAC Name | Methyl (2S)-2-hydroxybutanoate |
| Chiral Center | C2 (Alpha to ester carbonyl) |
| Acidity (pKa) | |
| Critical Risk | Racemization under basic conditions ( |
Interactive Troubleshooting Modules
Module 1: Preventing Racemization (The "Do Not Touch" Zone)
User Issue: "My enantiomeric excess (ee) dropped from 99% to 85% during O-protection/alkylation."
Root Cause Analysis:
The
Troubleshooting Protocol:
-
Q1: Which base are you using?
-
Q2: What is your reaction temperature?
-
Guideline: Keep reactions below
during base addition.[1] Allow warming to RT only if necessary for conversion.
-
Validated Protocol: Non-Racemizing O-Benzylation
-
Dissolve this compound (1.0 eq) in anhydrous Et
O.[1] -
Add Benzyl trichloroacetimidate (1.2 eq).[1]
-
Add catalytic Triflic acid (TfOH) (0.05 eq) at
.[1] -
Mechanism: Acid-catalyzed alkylation avoids enolate formation entirely.[1]
Module 2: Stereochemical Inversion (Accessing the (R)-Series)
User Issue: "I need to convert the hydroxyl group to a leaving group or nucleophile, but I need the (R)-configuration."
Technical Insight:
Direct S
Decision Matrix:
| Desired Product Config | Precursor Config | Mechanism Required | Recommended Reaction |
| (R) -X | (S)-OH | Inversion | Mitsunobu (PPh |
| (S) -X | (S)-OH | Retention (Double Inversion) | Mitsunobu (to R-ester) |
Protocol: Mitsunobu Inversion ((S)
-
Reagents: Triphenylphosphine (PPh
, 1.5 eq), Nucleophile (Acid/Hydrazoic acid, 1.5 eq), DIAD (1.5 eq).[1] -
Solvent: Anhydrous THF (0.1 M).
-
Procedure:
-
Critical Check: Monitor disappearance of alcohol by TLC. If sluggish, do not heat above
to avoid elimination side-products.[1]
Module 3: Enzymatic Enhancement (Polishing Optical Purity)
User Issue: "My starting material is 94% ee. I need >99% ee for a clinical candidate."
Solution: Kinetic Resolution (KR) using Lipases.[1][5]
Candida antarctica Lipase B (CALB) is highly selective for the (S)-enantiomer of
Protocol: Lipase-Catalyzed Resolution Objective: Selectively acylate the (S)-OH (fast reacting) leaving (R)-OH unreacted, OR selectively hydrolyze impurities.[1]
Scenario: Enhancing (S)-enantiomer purity via Selective Hydrolysis.
-
Solvent: Phosphate Buffer (pH 7.0) / Organic Co-solvent (if solubility is low).[1]
-
Action: The enzyme preferentially hydrolyzes the (S)-ester to the acid.[2]
-
Revised Protocol (Acylation):
-
Dissolve racemic or enriched mixture in Vinyl Acetate (Acyl donor & solvent).[1]
-
Outcome: (S)-OH is acetylated to (S)-OAc faster.[1]
-
Result: If you want pure (S) , stop at low conversion (<40%)? No, if (S) reacts faster, the product is (S)-OAc. The remaining alcohol becomes enriched in (R).
-
To get pure (S)-OH: You must run the reaction to >50% conversion (sacrificing yield) to acetylate all (S), then separate and hydrolyze the (S)-OAc back to (S)-OH.
-
Visualizing the Stereodivergent Workflow
The following diagram illustrates how to access different stereochemical outcomes starting from this compound.
Figure 1: Stereodivergent pathways for this compound. Green nodes indicate high optical purity outcomes; Red nodes indicate loss of stereochemistry.[2]
Reagent Selection Guide
| Reaction Type | Reagent Class | Recommended Reagent | Why? |
| Activation | Sulfonyl Chlorides | Mesyl Chloride (MsCl) | High reactivity, allows S |
| Inversion | Phosphines | PPh | Standard Mitsunobu.[1] Polymer-bound PPh |
| Inversion | Azo Compounds | DIAD | More stable and less explosive than DEAD.[1] |
| Protection | Silyl Chlorides | TBDMSCl / Imidazole | Mild conditions; Imidazole buffers the HCl byproduct preventing acid-catalyzed racemization.[1][2] |
| Resolution | Lipases | CALB (Novozym 435) | Robust, works in organic solvents, high E-value for secondary alcohols.[1] |
References
-
Biosynth. (S)-Methyl-2-hydroxybutanoate Product Data. Retrieved from [1]
-
Chemistry Steps. The Mitsunobu Reaction: Mechanism and Protocol. Retrieved from
-
Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. Journal of Organic Chemistry. Retrieved from
-
Gao, C., et al. (2011). Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent L-lactate dehydrogenase. Bioresource Technology. Retrieved from
-
Organic Synthesis. Mitsunobu Reaction General Procedure. Retrieved from
Sources
- 1. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]
- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols [mdpi.com]
Troubleshooting guide for the biocatalytic synthesis of (S)-Methyl 2-hydroxybutanoate
Welcome to the technical support center for the biocatalytic synthesis of (S)-Methyl 2-hydroxybutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing enzymatic methods to produce this valuable chiral intermediate. Here, we address common challenges encountered during the asymmetric reduction of methyl 2-oxobutanoate, providing in-depth, scientifically-grounded solutions and protocols to streamline your experimental workflow and enhance your success.
Introduction to the Biocatalytic Approach
The synthesis of enantiomerically pure this compound is of significant interest, particularly as a building block in the pharmaceutical industry.[1] Biocatalytic reduction of the prochiral substrate, methyl 2-oxobutanoate, using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a highly selective, efficient, and environmentally benign alternative to traditional chemical methods.[2] These enzymes, often dependent on nicotinamide cofactors (NADH or NADPH), facilitate the stereospecific transfer of a hydride to the ketone, yielding the desired (S)-alcohol with high enantiomeric excess (e.e.).[3]
A successful biocatalytic process hinges on a well-optimized system that considers enzyme selection, reaction conditions, cofactor regeneration, and product analysis. This guide will walk you through potential pitfalls and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Low or No Conversion of Methyl 2-Oxobutanoate
Question: My reaction shows very low conversion of the starting material, methyl 2-oxobutanoate. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion is a common issue that can stem from several factors, ranging from enzyme activity to cofactor availability. Let's break down the possibilities.
-
Inactive or Denatured Enzyme: The enzyme may have lost its activity due to improper storage, handling, or reaction conditions. KREDs and ADHs are sensitive to temperature and pH extremes.[4]
-
Inefficient Cofactor Regeneration: The reduction of the keto ester consumes a stoichiometric amount of NADPH or NADH. If the cofactor regeneration system is not functioning efficiently, the reaction will quickly halt once the initial cofactor is depleted.[5][6]
-
Sub-optimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity. Most ketone reduction processes have an optimal pH around 5.5.[4]
-
Presence of Inhibitors: Components in your reaction mixture, such as organic co-solvents or impurities in the substrate, could be inhibiting the enzyme.
Caption: Troubleshooting workflow for low reaction conversion.
Protocol 1: Standard Ketoreductase Activity Assay
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
0.2 mM NADPH
-
10 mM methyl 2-oxobutanoate
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding a known amount of your ketoreductase (either purified or as a cell-free extract).
-
Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADPH consumption (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).[7]
Table 1: Common Cofactor Regeneration Systems
| Regeneration System | Co-substrate | Regeneration Enzyme | Pros | Cons |
| Substrate-coupled | Isopropanol | The same KRED/ADH | Simple, single enzyme system. | May not be efficient for all enzymes; can introduce acetone as a byproduct. |
| Enzyme-coupled | Glucose | Glucose Dehydrogenase (GDH) | High efficiency, drives reaction to completion. | Requires a second enzyme, increasing complexity and cost.[8] |
| Enzyme-coupled | Formate | Formate Dehydrogenase (FDH) | Irreversible reaction (CO₂ byproduct), high driving force. | FDH can have lower stability than GDH. |
Poor Enantioselectivity (Low e.e.)
Question: The conversion in my reaction is good, but the enantiomeric excess of the desired this compound is low. How can I improve the stereoselectivity?
Answer: Achieving high enantioselectivity is the primary reason for using a biocatalytic approach. Low e.e. indicates that the enzyme is producing a significant amount of the undesired (R)-enantiomer.
-
Suboptimal Enzyme Choice: The selected KRED or ADH may inherently have low stereoselectivity for methyl 2-oxobutanoate.
-
Presence of Competing Enzymes: If using a whole-cell system (e.g., baker's yeast or a bacterial host), there may be multiple endogenous reductases with different stereopreferences acting on your substrate.[9]
-
Non-Optimal Reaction Conditions: Temperature and pH can influence the conformational flexibility of the enzyme's active site, which in turn can affect stereoselectivity. Lower temperatures often lead to higher enantioselectivity.[9]
-
Substrate Racemization: While not an issue for the prochiral methyl 2-oxobutanoate, this can be a factor in dynamic kinetic resolutions of racemic substrates.
Caption: Troubleshooting workflow for low enantioselectivity.
Protocol 2: Chiral Gas Chromatography (GC) Analysis
To accurately determine the enantiomeric excess, a reliable analytical method is essential.
-
Sample Preparation: Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate it.
-
GC Conditions:
-
Column: A chiral GC column is required. A common choice is a cyclodextrin-based column, such as Astec CHIRALDEX™ B-DP.[10]
-
Oven Temperature: Isothermal at 70°C.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 250°C.
-
-
Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers. Calculate the e.e. using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
Table 2: Factors Influencing Enantioselectivity
| Parameter | Effect on e.e. | Recommended Action |
| Enzyme Choice | High | Screen a diverse panel of KREDs. Enzymes with "Prelog" selectivity typically yield (S)-alcohols.[3] |
| Temperature | Moderate to High | Lowering the reaction temperature (e.g., from 30°C to 15-20°C) often improves e.e.[9] |
| pH | Moderate | Optimize pH around the enzyme's optimum, as deviations can affect active site conformation. |
| Co-solvent | Moderate | The type and concentration of organic co-solvent can influence enzyme conformation and selectivity. Screen various co-solvents if necessary. |
Substrate or Product Instability
Question: My reaction starts well, but the yield plateaus or even decreases over time. I also observe the formation of byproducts. What could be happening?
Answer: The stability of both the α-keto ester substrate and the α-hydroxy ester product in an aqueous reaction medium can be a concern.
-
Substrate Instability: α-keto acids and their esters can be unstable in aqueous solutions, potentially undergoing decarboxylation or polymerization, especially under non-neutral pH or elevated temperatures.[11]
-
Product Hydrolysis: The methyl ester group of the product, this compound, can be hydrolyzed back to the corresponding carboxylic acid, (S)-2-hydroxybutanoic acid, particularly at acidic or basic pH.[12] This is a common issue with ester-containing compounds in aqueous buffers.
-
Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme, slowing down or stopping the reaction. This is a common phenomenon in enzyme kinetics.[9]
Caption: Workflow for addressing reaction stalling and byproduct formation.
-
Fed-Batch Substrate Addition: Instead of adding all the substrate at the beginning, a fed-batch approach where the substrate is added gradually over time can maintain a low, non-inhibitory concentration.
-
In Situ Product Removal (ISPR): Conducting the reaction in a two-phase system (e.g., aqueous buffer with an immiscible organic solvent like hexane or ethyl acetate) can be highly effective. The hydrophobic product, this compound, will partition into the organic phase, removing it from the aqueous phase where the enzyme resides. This alleviates product inhibition and can also protect the product from hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Which class of enzyme is better for this reaction, a ketoreductase (KRED) or an alcohol dehydrogenase (ADH)? A: Both KREDs and ADHs can catalyze this reaction effectively.[2] The choice depends on the specific enzyme's substrate specificity and enantioselectivity for methyl 2-oxobutanoate. It is always recommended to screen a library of both types of enzymes to find the optimal catalyst for your specific needs.
Q2: My enzyme is in the form of a lyophilized powder. How should I prepare it for the reaction? A: Lyophilized enzyme powders should be dissolved in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0) to create a stock solution. It is best to prepare this fresh before use. Avoid vigorous vortexing, which can denature the protein; gentle inversion is sufficient to dissolve the powder.
Q3: How can I purify the final product, this compound, from the reaction mixture? A: After the reaction, the product is typically extracted from the aqueous phase using an organic solvent like ethyl acetate or dichloromethane. The combined organic extracts are then dried and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography on silica gel.[13][14]
Q4: What is the typical stability of the substrate, methyl 2-oxobutanoate? A: α-keto acids and their esters are known to be somewhat unstable, especially in aqueous solutions. They can be susceptible to polymerization and decarboxylation. It is recommended to store the substrate under refrigerated and dry conditions and to prepare solutions fresh for each reaction.[11]
References
-
Baumer, M., et al. (2020). Schematic overview of our system for continuous cofactor regeneration. ResearchGate. [Link]
-
Hummel, W. (2011). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC. [Link]
-
Stewart, J. D. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. NIH. [Link]
-
Stewart, J. D. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. ACS Publications. [Link]
-
Ullah, A., et al. (2024). Cofactor recycling strategies for secondary metabolite production in cell-free protein expression systems. PMC. [Link]
-
Szaleniec, M., et al. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]
-
Hollmann, F., & Arends, I. W. C. E. (2021). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis. [Link]
-
Li, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
-
Johnson Matthey. Alcohol dehydrogenase enzyme (keto reductase). Johnson Matthey. [Link]
-
Al-Zereini, W. (2014). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science. [Link]
-
Schrittwieser, J. H., et al. (2021). Enzymatic strategies for asymmetric synthesis. PMC. [Link]
-
Datta, S., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. PMC. [Link]
-
Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and Properties of the. alpha.-Keto Acids. ResearchGate. [Link]
-
Zheng, J., et al. (2018). Substrate-bound structures of a ketoreductase from amphotericin modular polyketide synthase. PMC. [Link]
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Sheldon, R. A., & Pereira, P. C. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]
-
Wang, S., et al. (2024). Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ. International Journal of Biological Macromolecules. [Link]
-
Datta, S., et al. (2023). A curated list of targeted optimized promiscuous ketoreductases (TOP-K). PubMed. [Link]
-
Zhang, Y., et al. (2020). Molecular Basis for Polyketide Ketoreductase–Substrate Interactions. PMC. [Link]
-
ResearchGate. (2025). Methods for the Synthesis of α-Keto Esters. ResearchGate. [Link]
-
UC Davis Chem. (n.d.). Enzyme Kinetics. UC Davis. [Link]
-
Sathiavasan, K. (2020). What is Methyl Butanoate Acid hydrolysis equation. Quora. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
Feng, Y., et al. (n.d.). methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. [Link]
-
Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the .alpha.-keto acids. ACS Publications. [Link]
- Google Patents. (n.d.). JP4271494B2 - Method for producing methyl 2-hydroxybutanoate.
-
UC Davis Bio-Chem. (2010). Enzyme Kinetics. YouTube. [Link]
-
Bunting, J. W., & Kanter, J. P. (1993). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society. [Link]
-
Khan Academy. (n.d.). An introduction to enzyme kinetics. Khan Academy. [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses. [Link]
-
TeachMePhysiology. (2024). Enzyme Kinetics – Structure – Function – Michaelis-Menten Kinetics. TeachMePhysiology. [Link]
-
LibreTexts Biology. (2022). 5.4: Enzyme Kinetics. LibreTexts. [Link]
- Google Patents. (n.d.). CN101693914B - Process for preparing (R)-2-methylbutanoic acid and (R)-2-methylbutanoic acid ethyl ester via lipase resolution.
Sources
- 1. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 2. Alcohol dehydrogenase enzyme (keto reductase) | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cofactor recycling strategies for secondary metabolite production in cell-free protein expression systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. GC Analysis of 2-Hydroxy-2-Methyl Butyric Acid Ethyl Ester Enantiomers on Astec® CHIRALDEX™ B-DP suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Downstream Processing of (S)-Methyl 2-hydroxybutanoate
Topic: Optimization of Isolation and Purification Protocols Target Molecule: (S)-Methyl 2-hydroxybutanoate (CAS: 73349-08-3) Application: Chiral intermediate for pharmaceutical synthesis (e.g., Levetiracetam precursors)
Introduction: The Stability-Yield Trade-off
Welcome to the technical support hub for this compound (MHB). If you are accessing this guide, you are likely facing one of three critical bottlenecks: emulsion formation during extraction, yield loss due to hydrolysis, or enantiomeric excess (ee) erosion .
MHB is an
Module 1: Critical Extraction Failures (The "Emergency Room")
Issue: "I have a stable emulsion that won't separate."
Diagnosis: Biocatalytic reductions (using KREDs/ADHs) release proteins and cell debris that act as surfactants. When combined with the moderate polarity of MHB, this forms "rag layers" that trap product.
Troubleshooting Protocol:
-
The "Salting Out" Effect (Mandatory Step):
-
Action: Saturate the aqueous phase with NaCl or
before adding the organic solvent. -
Why? This increases the ionic strength, driving the organic MHB out of the water phase (mass transfer) and disrupting the hydration shell of the proteins stabilizing the emulsion.
-
-
pH Adjustment (The Isoelectric Trap):
-
Action: Adjust aqueous pH to ~4.5–5.0.
-
Why? Most biocatalytic enzymes have an isoelectric point (pI) between 4 and 6. At their pI, proteins precipitate and lose surfactant properties. Caution: Do not go below pH 4.0 to avoid acid-catalyzed hydrolysis.
-
-
Filtration Aid:
-
Action: If a rag layer persists, pass the biphasic mixture through a pad of Celite 545.
-
Why? This physically traps the denatured protein "gunk" allowing clean phase separation.
-
Visual Guide: Emulsion Decision Tree
Figure 1: Decision logic for breaking stable emulsions in biocatalytic broths.
Module 2: Yield Optimization (Hydrolysis Prevention)
Issue: "My conversion was >98%, but isolated yield is <70%."
Diagnosis: You are likely losing product to hydrolysis . Methyl esters are kinetically unstable in water, especially when catalyzed by residual enzymes or pH extremes. The hydrolysis rate of methyl esters increases exponentially as pH deviates from neutral [1].
The "Golden Rules" of MHB Extraction:
| Parameter | Optimized Condition | Scientific Rationale |
| Temperature | < 10°C | Hydrolysis is Arrhenius-dependent. Keeping the broth chilled reduces the rate constant ( |
| Contact Time | < 30 mins | Minimize the time the ester spends in contact with water. Use centrifugal contactors if scaling up. |
| pH Window | 5.0 – 6.0 | Avoids basic hydrolysis (saponification) and acid-catalyzed degradation. |
| Solvent | MTBE | Methyl tert-butyl ether (MTBE) dissolves less water than Ethyl Acetate, reducing hydrolysis risk during the concentration step [2]. |
Protocol: The Buffered Wash
Do not wash your organic extract with simple water.
-
Wash 1: Saturated Brine (removes bulk water).
-
Wash 2: 5%
(only if acid removal is needed, perform rapidly at 4°C). -
Drying: Use
immediately. Do not let the wet organic phase stand overnight.
Module 3: Purity & Enantiomeric Excess
Issue: "My ee dropped from 99% to 94% after distillation."
Diagnosis: Thermal racemization. While this compound is relatively stable, prolonged exposure to high temperatures (boiling point ~170°C at atm) can cause racemization or transesterification oligomerization [3].
Optimized Purification Protocol:
-
Solvent Swap: Ensure all methanol (from the reaction) is removed before heating. Residual methanol + heat promotes transesterification.
-
Vacuum Distillation:
-
Pressure: < 20 mbar (High Vacuum).
-
Target Boiling Point: Reduce effective BP to < 80°C.
-
Apparatus: Use a Wiped Film Evaporator (WFE) for larger scales to minimize thermal history (residence time < 1 minute).
-
-
Alternative: Column Chromatography:
-
If distillation degrades the product, use silica gel chromatography.
-
Eluent: Hexane:Ethyl Acetate (gradient 90:10 to 70:30).
-
Note: Flash chromatography is preferred over gravity to reduce residence time on acidic silica.
-
Module 4: Scalable Workflow Visualization
The following diagram illustrates the optimized industrial workflow, integrating the troubleshooting steps above.
Figure 2: End-to-end optimized downstream processing workflow for (S)-MHB.
Frequently Asked Questions (FAQ)
Q: Can I use Dichloromethane (DCM) instead of MTBE?
A: Yes, DCM is an excellent solvent for MHB extraction due to its high density (bottom layer) and low water miscibility. However, it is an environmental hazard. MTBE is preferred for "Green Chemistry" applications, but if you face intractable emulsions, DCM often breaks them faster due to the larger density difference (
Q: How do I store the purified product? A: Store under an inert atmosphere (Argon/Nitrogen) at 4°C. Moisture is the enemy; even atmospheric humidity can slowly hydrolyze the ester over months, generating 2-hydroxybutanoic acid (which will appear as a broad shoulder on HPLC/GC peaks).
Q: My GC shows a "double peak" after workup.
A: This is likely the dimer .
References
-
Hydrolysis Kinetics: Wellington, S. L., et al. "Effect of pH on hydrolysis rate of methyl formate."[1] ResearchGate, 1994. Link (Establishes the exponential relationship between pH and methyl ester hydrolysis rates).
-
Solvent Selection: "Biocatalytic reduction of alkenes in micro-aqueous organic solvent." National Institutes of Health (PMC). Link (Validates MTBE as a superior solvent for preventing hydrolysis and racemization in biocatalytic downstream processing).
-
Synthesis & Properties: Seebach, D., et al. "Butanoic acid, 3-hydroxy-, methyl ester, (R)-."[2] Organic Syntheses, Coll.[2] Vol. 9, p. 483 (1998). Link (Provides foundational protocols for hydroxy-ester isolation, applicable by analogy to the 2-hydroxy isomer).
-
Product Data: "Methyl (2S)-2-hydroxybutanoate." Cymit Quimica. Link (Physical properties and solubility data).
Sources
Addressing impurities in commercial (S)-Methyl 2-hydroxybutanoate
High-Purity Chiral Reagents Division
Status: Operational Topic: Impurity Profiling, Troubleshooting, and Remediation for (S)-Methyl 2-hydroxybutanoate Target Audience: Synthetic Organic Chemists, Process Development Scientists
Compound Identification & Critical Disambiguation
Technical Alert: Before proceeding, verify your compound's identity. There is a frequent nomenclature confusion in commercial catalogs between two isomers with identical molecular weights (
| Feature | Target Compound | Common Confusion (Roche Ester) |
| Name | This compound | Methyl (S)-3-hydroxy-2-methylpropionate |
| Structure Type | ||
| Formula | ||
| CAS (Generic) | 73349-08-3 (S-isomer) | 80657-57-4 |
| Key Reactivity | Prone to dimerization (lactide-like) | Prone to retro-aldol / elimination |
This guide addresses the
Purity Profiling: The "Fingerprint" of Your Reagent
Commercial batches of this compound often degrade during storage or transport. Use this matrix to diagnose the quality of your material before committing it to high-value synthesis.
Common Impurity Profile
| Impurity Type | Specific Contaminant | Origin / Cause | Detection Method |
| Hydrolysis Product | (S)-2-Hydroxybutanoic acid | Moisture ingress; improper storage. | GC (broad tailing peak), Titration |
| Dimer/Oligomer | Linear dimer or Cyclic diester (3,6-diethyl-1,4-dioxane-2,5-dione) | Thermal stress; acid-catalyzed intermolecular esterification. | GC (high boiling late eluter), GPC |
| Enantiomer | (R)-Methyl 2-hydroxybutanoate | Racemization during synthesis (diazotization) or basic workup. | Chiral GC |
| Elimination Product | Methyl crotonate (trans-2-butenoate) | Acid-catalyzed dehydration (rare in pure samples, common in crude). | 1H NMR (alkene region), GC |
Visualizing Impurity Pathways
The following diagram illustrates how environmental factors drive the degradation of your starting material.
Figure 1: Degradation pathways of
Troubleshooting & Remediation (FAQs)
Q1: My GC trace shows a split peak or a shoulder on the main signal. Is this the enantiomer?
Diagnosis: Unlikely. Unless you are using a specialized Chiral GC column (e.g., Cyclodextrin-based), you cannot separate enantiomers.
-
Scenario A (Achiral Column): A shoulder usually indicates Methyl crotonate (dehydration product) or the Free Acid (tailing due to polarity).
-
Scenario B (Chiral Column): If using a column like CP-Chirasil-Dex CB or Rt-
DEXsa, a split peak confirms enantiomeric impurity.
Action Plan:
-
Run a blank: Inject pure solvent to rule out carryover.
-
Spike test: Spike the sample with authentic Methyl crotonate. If the shoulder grows, you have dehydration.
-
Remediation: Distill the ester under reduced pressure (see Protocol A). Crotonates have lower boiling points; acids have higher boiling points.
Q2: The refractive index is higher than the literature value ( ). What does this mean?
Diagnosis: Oligomerization.
As the monomer (
Action Plan:
-
Immediate Fix: Perform a bulb-to-bulb distillation (Kugelrohr) .
-
Monomer: Distills at ~60-65°C @ 15 mmHg.
-
Dimer/Oligomer: Remains in the pot residue.
-
-
Prevention: Store strictly at +4°C or -20°C to kinetically inhibit transesterification.
Q3: My Grignard reaction or Hydride reduction is stalling or consuming excess reagent.
Diagnosis: Hidden Hydroxyls (Free Acid or Water). Commercial samples often contain 1-3% free (S)-2-hydroxybutanoic acid due to hydrolysis. This acts as a proton source, quenching your nucleophile immediately.
Protocol: Acid Scavenging Wash Do not distill yet. Acids can catalyze oligomerization during heating.
-
Dissolve the ester in Dichloromethane (DCM) (10 mL per gram of ester).
-
Wash cold (0°C) with saturated
solution (2x). Note: Keep cold to prevent base-catalyzed hydrolysis. -
Wash with Brine (1x).
-
Dry over anhydrous
. -
Concentrate.[2]
-
Validation: Check pH of an aqueous extract or run a titration.
Analytical Protocols
Method A: Determination of Enantiomeric Excess (ee)
Because
-
Derivatization: Treat sample with Trifluoroacetic Anhydride (TFAA) in DCM to form the trifluoroacetate ester.
-
Column:
-Cyclodextrin capillary column (e.g., Agilent CycloSil-B or Restek Rt-bDEXsm). -
Conditions:
-
Carrier: Helium @ 1.5 mL/min.
-
Oven: 60°C (hold 2 min)
5°C/min 160°C. -
Note: The (R)-enantiomer typically elutes before the (S)-enantiomer on
-dex columns, but confirm with a racemic standard.
-
Method B: Purification via Vacuum Distillation
Distillation is the gold standard for removing oligomers, but it carries the risk of thermal degradation.
Setup: Short-path distillation head or Kugelrohr. Critical Parameter: Vacuum Level.
-
Atmospheric pressure distillation is forbidden. The boiling point (~155°C) is too close to the thermal decomposition/dimerization threshold.
| Parameter | Setting | Reason |
| Pressure | < 20 mmHg (Target 10 mmHg) | Lowers bp to safe range (< 75°C). |
| Bath Temp | Max 85°C | Prevents thermal dehydration to crotonate. |
| Receiving Flask | Cooled (-78°C or Ice/Salt) | Prevents re-evaporation into the vacuum line. |
References
-
Synthesis & Properties: Biosynth Carbosynth Technical Data. This compound (CAS 73349-08-3).[1][3]
-
Chiral Analysis: Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.
-
Oligomerization Mechanisms: Nampoothiri, K. M., et al. (2010). An overview of the recent developments in polylactide (PLA) research. Bioresource Technology, 101(22), 8493-8501. (Describes the analogous lactide formation mechanism).
-
Purification Standards: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for hydroxy ester purification).
Sources
Technical Support Center: (S)-Methyl 2-hydroxybutanoate Stability Guide
Introduction
(S)-Methyl 2-hydroxybutanoate (CAS: 73349-08-3) is a critical chiral building block used in the synthesis of pharmaceutical intermediates and bioactive compounds.[1] Its value lies in its stereochemical purity at the C2 position. However, as an
This guide provides a mechanistic understanding of these degradation pathways and actionable protocols to maintain compound integrity during storage and experimentation.
Module 1: Chemical Stability (Hydrolysis & Transesterification)
The Issue
Users often report a decrease in purity accompanied by a "sour" odor (indicating free acid formation) or unexpected peaks in GC/NMR spectra when the compound is stored in non-inert solvents.
Mechanistic Insight
The ester bond is susceptible to nucleophilic attack.[2][3][4]
-
Hydrolysis: In the presence of moisture, the ester hydrolyzes to (S)-2-hydroxybutanoic acid and methanol. This is catalyzed by both acids and bases.[5][6]
-
Transesterification: If dissolved in a nucleophilic alcohol (e.g., Ethanol) other than Methanol, the alkoxy group will exchange, altering the molecular weight and physical properties of your reagent.
Visualizing the Pathway
Figure 1: Chemical degradation pathways. Red nodes indicate external contaminants or incorrect solvent choices.
Troubleshooting Protocol: Purity Verification
Symptom: Unexplained yield loss in downstream coupling.
Step-by-Step Diagnosis:
-
Visual Inspection: Check for viscosity changes. Oligomerization (see Module 3) increases viscosity.
-
Solvent Check: Ensure the compound is NOT stored in Ethanol, Isopropanol, or water-saturated solvents.
-
GC-FID Method (Purity Check):
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm).
-
Injector: 250°C, Split 50:1.
-
Carrier: Helium @ 1.0 mL/min.
-
Oven: 50°C (hold 2 min) -> 10°C/min -> 220°C.
-
Pass Criteria: Main peak >98.0%. Detectable Methanol peak indicates hydrolysis.
-
Module 2: Stereochemical Stability (Racemization)
The Issue
Loss of optical activity (ee%) during reaction scale-up or storage. The material chemically looks correct (same retention time on non-chiral GC), but the biological activity of the final drug product is compromised.
Mechanistic Insight
The proton at the C2 position (alpha to the carbonyl) is acidic (pKa ~24-25).
-
Base-Catalyzed Racemization: Strong bases (e.g., NaH, LDA) or even mild bases in protic solvents can deprotonate this carbon, forming a planar enolate.
-
Reprotonation: When the enolate is reprotonated, the proton can attack from either face, resulting in a racemic mixture (50:50 R/S).
Visualizing the Pathway
Figure 2: The mechanism of racemization via enolization. Note that the intermediate destroys stereochemical information.
Troubleshooting Protocol: Enantiomeric Excess (ee) Determination
Symptom: Optical rotation
Step-by-Step Analysis:
-
Sample Prep: Dilute 5 mg of sample in 1 mL of n-Hexane/IPA (90:10).
-
Chiral HPLC Method:
-
Column: Chiralcel OD-H or AD-H (Cellulose-based columns are standard for esters).
-
Mobile Phase: n-Hexane : Isopropanol (95:5). Note: Avoid Ethanol to prevent transesterification on-column.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Calculation:
-
Module 3: Storage & Handling Best Practices
Oligomerization Risk
Like lactic acid derivatives, 2-hydroxybutanoates can undergo intermolecular esterification (self-condensation) to form dimers (lactides) or linear oligomers. This is accelerated by heat and acid catalysts .
Symptom: Material becomes thick/syrupy; NMR shows broad peaks.
Solvent & Container Compatibility Table
| Parameter | Recommendation | Rationale |
| Recommended Solvents | Dichloromethane (DCM), THF (Anhydrous), Toluene | Non-nucleophilic; high solubility. |
| Forbidden Solvents | Water, Ethanol, Methanol (unless intended), Amines | Causes hydrolysis, transesterification, or aminolysis. |
| Storage Temp | 2°C to 8°C (Short term) -20°C (Long term) | Low temp inhibits oligomerization and hydrolysis kinetics. |
| Atmosphere | Argon or Nitrogen (Blanketed) | Prevents moisture absorption (hygroscopic nature). |
| Container | Amber Glass with Teflon-lined cap | Blocks UV; Teflon prevents leaching/reaction with cap liners. |
Frequently Asked Questions (FAQ)
Q1: Can I dry this compound using molecular sieves? A: Yes, but use 3Å or 4Å sieves that are neutral. Avoid basic activated alumina or basic sieves, as the surface basicity can trigger surface-catalyzed racemization or hydrolysis.
Q2: I see a small peak at [M-18] in my Mass Spec. Is this an impurity? A: Not necessarily. Alpha-hydroxy esters often show a loss of water (dehydration) in the ionization source of the MS. Always cross-reference with GC-FID or NMR for true purity.
Q3: Can I use this reagent in a reaction with Sodium Ethoxide (NaOEt)? A: NO. Sodium Ethoxide will cause two failures:
-
Transesterification: You will convert your Methyl ester to an Ethyl ester.[3]
-
Racemization: The strong base will deprotonate the alpha-carbon. Solution: If a base is needed, use a non-nucleophilic base like LiHMDS at -78°C, or switch to mild organic bases (e.g., Pyridine) if compatible with the reaction.
Q4: My compound has turned slightly yellow. Is it still good? A: A slight yellowing is common due to trace oxidation of the secondary alcohol to a ketone (alpha-keto ester). If the purity by GC is still >95%, it is likely usable for most applications. If the color is dark orange/brown, oligomerization has likely occurred; repurification via vacuum distillation is recommended.
References
-
Biosynth . (S)-Methyl-2-hydroxybutanoate Product Data. Retrieved from
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 520445, Methyl 2-hydroxybutanoate. Retrieved from
-
Master Organic Chemistry . Transesterification: Mechanism and Conditions. Retrieved from
-
Chemistry Steps . Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[5] Retrieved from
-
ChemGuide . Hydrolysing Esters. Retrieved from
Sources
- 1. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Validation & Comparative
Technical Guide: Determination of Enantiomeric Excess for (S)-Methyl 2-hydroxybutanoate
[1][2]
Executive Summary & Method Selection
Target Analyte: (S)-Methyl 2-hydroxybutanoate (CAS: 73349-08-3) Critical Attribute: Enantiomeric Excess (ee) > 98% is typically required for pharmaceutical intermediates.[1]
For this specific alpha-hydroxy ester, Chiral Gas Chromatography (GC) is the superior analytical technique.[1] Unlike HPLC, which often requires derivatization due to the molecule's weak UV chromophore, GC allows for direct, neat injection with high resolution.[1]
Method Comparison Matrix
| Feature | Chiral GC (Recommended) | Chiral HPLC | 1H-NMR (Shift Reagents) |
| Primary Mechanism | Volatility + Inclusion Complexation | Steric/H-bonding Interaction | Diastereomeric Complexation |
| Sample Prep | Minimal (Dilute & Shoot) | High (Derivatization often required) | Low (Mix in tube) |
| Sensitivity | High (FID is universal for organics) | Low (Weak UV absorbance at >210nm) | Moderate (limit of detection ~1-2% ee) |
| Throughput | High (15-30 min run) | Moderate (30-60 min run) | Low (Manual interpretation) |
| Cost Per Run | Low | Medium (Solvents) | High (Deuterated solvents/Shift reagents) |
Primary Protocol: Chiral Gas Chromatography (Gold Standard)[1][3]
Scientific Rationale
Methyl 2-hydroxybutanoate is a small, volatile ester.[1] Cyclodextrin-based stationary phases are ideal because the analyte fits into the hydrophobic cavity of the cyclodextrin.[1] The differential binding energy between the (R) and (S) enantiomers and the chiral selector (specifically dipropionyl or dimethyl derivatives of
Detailed Methodology
Instrument: GC with Flame Ionization Detector (FID) Column Selection:
-
Primary Choice: Astec CHIRALDEX™ B-DP (Dipropionyl
-cyclodextrin) or Rt-ßDEXsm .[1]-
Why: The dipropionyl functionalization enhances interaction with the hydroxyl group of the analyte via hydrogen bonding, maximizing the separation factor (
).[1]
-
-
Dimensions: 30 m x 0.25 mm ID x 0.12 µm film thickness.[1]
Operating Conditions:
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[2]
-
Inlet Temperature: 220°C.
-
Detector Temperature: 250°C (FID).
-
Split Ratio: 50:1 (To prevent column overload and peak fronting).[1]
-
Oven Program:
-
Initial: 60°C (Hold 1 min) - Focuses the band.
-
Ramp: 2°C/min to 130°C.
-
Hold: Until elution (typically < 20 mins).
-
Data Interpretation:
Alternative Protocol: Chiral HPLC (with Derivatization)[1][3]
Scientific Rationale
Direct chiral HPLC is challenging because Methyl 2-hydroxybutanoate lacks a strong UV chromophore (only weak carbonyl absorption at ~210 nm), leading to poor signal-to-noise ratios.[1] To validate ee via HPLC, derivatization with a chromophore-rich agent is standard practice.[1]
Derivatization Protocol (Pre-Column)
Reagent: 3,5-Dinitrobenzoyl chloride (DNB-Cl).[1] Reaction:
-
Dissolve 10 mg of Methyl 2-hydroxybutanoate in 1 mL dry dichloromethane (DCM).
-
Add 1.2 eq of pyridine (base) and 1.1 eq of DNB-Cl.
-
Stir at room temperature for 30 mins.
-
Quench with water, extract with DCM, and dry over
. -
Inject the DNB-ester derivative.[1]
HPLC Conditions
Rapid Screening: 1H-NMR with Chiral Shift Reagents[1][2]
For a quick "in-process" check without running a full chromatogram, use lanthanide shift reagents.[1]
Reagent: Eu(hfc)3 [Europium tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorate)].[1][4] Protocol:
-
Dissolve ~5 mg sample in
. -
Record standard 1H-NMR.[1]
-
Add 0.2 equivalents of Eu(hfc)3.[1]
-
Monitor the methyl doublet (from the ethyl group) or the methoxy singlet .[1]
-
Observation: The signals will split into two distinct sets (diastereomeric complexes). The integration ratio gives the enantiomeric ratio (er).
Visualizations
Figure 1: Method Selection Decision Tree
Caption: Decision workflow for selecting the optimal analytical technique based on lab capabilities and sample state.
Figure 2: HPLC Derivatization Reaction Scheme
Caption: Derivatization strategy to enable high-sensitivity UV detection in HPLC analysis.
References
-
Sigma-Aldrich. Astec CHIRALDEX™ Gas Chromatography Columns Handbook.[1] (Detailed guide on cyclodextrin phases for volatile esters).
-
Restek Corporation. Strategies for Chiral GC Separations. (Application data for Rt-betaDEX columns).
-
PubChem. Methyl 2-hydroxybutanoate Compound Summary. (Physical properties and safety data). [1][2]
-
Phenomenex. Chiral HPLC Column Selection Guide. (Reference for polysaccharide column selection like Lux/Chiralcel).
Sources
- 1. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 1H NMR spectrum [chemicalbook.com]
- 4. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of (S)-Methyl 2-hydroxybutanoate and Other Key Chiral Building Blocks in Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of drug discovery and fine chemical synthesis, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity and material properties. Chirality, the property of non-superimposable mirror images, is a fundamental principle of nature. Biological systems, from the enzymes that catalyze life's reactions to the receptors that mediate cellular signaling, are inherently chiral.[1][2] This stereoselectivity necessitates that synthetic molecules intended for biological applications, particularly pharmaceuticals, possess a precisely defined three-dimensional structure.[3][4]
Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials for the construction of complex, stereochemically defined molecules.[] Their use circumvents the often inefficient and costly process of resolving racemic mixtures, enabling more direct and efficient synthetic pathways. This guide provides an in-depth comparative study of (S)-Methyl 2-hydroxybutanoate, a versatile C5 chiral building block, against other widely used classes of chiral synthons, including lactate esters and proteinogenic amino acids. Our objective is to provide researchers, scientists, and drug development professionals with the technical insights and experimental data needed to make informed decisions in the selection of chiral starting materials.
Featured Building Block: this compound
This compound is a valuable chiral intermediate possessing both a hydroxyl and a methyl ester functional group, offering two distinct points for chemical modification. Its simple, unbranched four-carbon chain with a stereocenter at the C2 position makes it an attractive starting material for the synthesis of a variety of target molecules.
Properties and Specifications:
| Property | Value |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol [6] |
| Appearance | Clear Liquid[7] |
| Key Functional Groups | Secondary Hydroxyl, Methyl Ester |
| Primary Applications | Pharmaceutical intermediates, Fine chemical synthesis, Polymer modification[8] |
Synthesis of this compound
The industrial production of high-purity this compound is critical for its utility. While several methods exist, a common and efficient route begins with propionaldehyde cyanohydrin. This multi-step process, outlined below, ensures high yield and stereochemical integrity.
Caption: Synthesis pathway from propionaldehyde cyanohydrin.
This process involves an initial hydration of the nitrile group to an amide, followed by esterification with methanol.[9] The crucial step is the establishment of the chiral center, which can be achieved through various asymmetric synthesis or resolution techniques to isolate the desired (S)-enantiomer. Another reported method involves the reaction of acetone and methanol with sulfuric acid in the presence of pyridine, which has been shown to produce yields of approximately 97%.[6][7]
Alternative Chiral Building Blocks: A Comparative Overview
The selection of a chiral building block is dictated by the specific structural requirements of the target molecule. Below, we compare this compound with two other major classes of chiral synthons.
Lactate Esters (e.g., (S)-Methyl Lactate)
Lactate esters, derived from lactic acid, are among the most common and accessible chiral building blocks. They feature a C3 backbone with a hydroxyl group and an ester functionality.
-
Structural Similarity: Like this compound, (S)-Methyl Lactate is a small α-hydroxy ester. It is a natural metabolite, making it and its derivatives highly biocompatible.[10]
-
Synthesis and Availability: Lactic acid is readily available from the fermentation of carbohydrates, making its esters cost-effective and accessible. This has led to the large-scale production of materials like poly(lactic acid) (PLA), a biodegradable polymer.[11]
-
Applications: Their primary use is in the synthesis of biocompatible materials and as precursors for pharmaceuticals. A recent study demonstrated the use of an (S)-lactate ester to create a novel molecule for the dual delivery of lactate and beta-hydroxybutyrate, highlighting its utility in developing advanced therapeutics.[12]
-
Comparative Insight: Lactate esters are ideal when a C3 chiral backbone is required and biocompatibility is a primary concern. This compound provides an additional methylene group in the side chain (an ethyl vs. a methyl group), which can be crucial for tailoring the lipophilicity and steric profile of the final product.
Chiral Amino Acids and Their Esters
The 20 proteinogenic amino acids represent a vast and structurally diverse chiral pool. With the exception of glycine, they all possess at least one stereocenter at the α-carbon.[13]
-
Structural Diversity: Amino acids offer a wide array of side chains (R-groups), ranging from simple alkyl groups (Alanine, Valine) to functionalized (Serine, Cysteine) and aromatic groups (Phenylalanine, Tryptophan).[13][14] This diversity is a significant advantage, providing a multitude of starting points for synthesis.
-
Unique Functionality: The presence of the amino group introduces a key point of reactivity and a basic center, which is absent in hydroxy esters. This allows for the direct formation of amides, sulfonamides, and other nitrogen-containing moieties central to many drug scaffolds.
-
Stereochemical Control: The stereochemistry of amino acids is well-defined. However, the α-proton can be acidic under certain conditions, which may lead to racemization if not handled carefully, for instance during imine formation in reactions like the Betti condensation.[15][16]
-
Comparative Insight: Amino acids are the building blocks of choice when a nitrogen-containing functionality is required at or near the chiral center. While this compound offers a stable hydroxyl group, converting it to an amine requires multiple synthetic steps with potential loss of stereochemical integrity. If the target molecule contains an α-amino acid fragment, starting with the corresponding amino acid is almost always the most efficient strategy.
Quantitative Comparison and Decision-Making Guide
Choosing the optimal chiral building block requires a multi-faceted analysis of the synthetic goal. The table below summarizes key performance indicators for each class of building block.
Table 1: Comparative Performance of Chiral Building Blocks
| Feature | This compound | (S)-Methyl Lactate | (S)-Amino Acid Esters |
| Backbone Size | C4 (with C1 ester) | C2 (with C1 ester) | Variable (C2+ R-group) |
| Key Heteroatoms | Oxygen (hydroxyl) | Oxygen (hydroxyl) | Nitrogen (amine), Oxygen |
| Side Chain | Ethyl | Methyl | Diverse (20+ options) |
| Natural Abundance | Synthetic | High (Metabolite) | High (Proteinogenic) |
| Biocompatibility | Good | Excellent | Excellent |
| Racemization Risk | Low | Low | Moderate (α-proton) |
| Key Reactions | Esterification, Etherification, Oxidation | Esterification, Etherification, Oxidation | Amide coupling, N-alkylation |
| Primary Use Case | Introducing a C4 chiral alcohol fragment | Introducing a C3 chiral alcohol fragment | Introducing a chiral amine fragment |
To further aid in the selection process, the following decision-making workflow can be applied.
Caption: Decision guide for selecting a chiral building block.
Experimental Protocols: A Practical Guide
To translate theory into practice, we provide detailed, validated protocols for the synthesis and application of these building blocks.
Protocol 1: Synthesis of Methyl 2-hydroxybutanoate from Propionaldehyde Cyanohydrin
This protocol is adapted from established industrial methods and provides a reliable pathway to the racemic product, which would then be subjected to chiral resolution.[9]
Objective: To synthesize methyl 2-hydroxybutanoate via hydration and esterification.
Materials:
-
Propionaldehyde cyanohydrin
-
Sulfuric acid (98%)
-
Deionized water
-
Methanol
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Hydration: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine propionaldehyde cyanohydrin (1.0 mol), deionized water (1.5 mol), and slowly add concentrated sulfuric acid (1.2 mol) while cooling in an ice bath.
-
Once the addition is complete, heat the mixture to reflux at 80-90°C for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS to observe the disappearance of the starting material.
-
Esterification: Cool the reaction mixture to room temperature. Slowly add methanol (10.0 mol) to the flask.
-
Heat the mixture to reflux at 70-80°C for 8-12 hours until the intermediate amide is fully converted to the methyl ester.
-
Workup and Purification: Cool the mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield methyl 2-hydroxybutanoate.
Expected Outcome: A clear liquid. The yield is typically high, but is dependent on the efficiency of the distillation. The product at this stage is a racemic mixture.
Protocol 2: Mitsunobu Etherification of a Chiral Hydroxy Ester
This protocol demonstrates a key application of the hydroxyl group in this compound or similar chiral alcohols, allowing for the formation of a C-O bond with an inversion of stereochemistry if that were desired (though here we use it for simple etherification).
Objective: To synthesize an ether from a chiral alcohol and a phenolic coupling partner.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Reaction: Cool the solution to 0°C using an ice bath.
-
Add DIAD (1.5 eq) dropwise to the stirred solution over 30 minutes. A color change and formation of a precipitate are typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a few milliliters of water.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Purification: Directly load the crude residue onto a silica gel column. Elute using a gradient of ethyl acetate in hexanes to separate the desired ether product from triphenylphosphine oxide and other byproducts.
Expected Outcome: The desired ether product as a pure oil or solid after chromatography. Yields for Mitsunobu reactions are typically in the range of 60-90%.
Conclusion
This compound stands as a highly effective and versatile chiral building block, particularly when the synthetic target requires a C4 α-hydroxy acid derivative. Its stable stereocenter and dual functionality provide a robust platform for complex molecule synthesis. However, the principle of synthetic efficiency dictates that the choice of a starting material should be as structurally close to the final target as possible. For targets requiring a C3 backbone or inherent biocompatibility, lactate esters present a compelling and cost-effective alternative. When the introduction of a chiral nitrogen center is the primary goal, the unparalleled diversity of the amino acid pool remains the most powerful resource available to the synthetic chemist. A thorough analysis of the target structure, guided by the principles and data outlined in this guide, will ultimately lead to the most logical and efficient synthetic design.
References
- Google Patents. (JP4271494B2)
-
The Good Scents Company. (S)-methyl 2-hydroxy-3-methyl butanoate. [Link]
-
Blaser, H. U. (2002). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. [Link]
-
Reddy, P. V., & Sibi, M. P. (2022). Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ACS Catalysis. [Link]
-
Seebach, D., & Zuger, M. (1990). (R)-(−)-Methyl 3-hydroxybutanoate. Organic Syntheses. [Link]
-
Cardellicchio, C., & Capozzi, M. A. M. (2022). (S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic Acid Methyl Ester. MDPI. [Link]
-
Li, Y., et al. (2023). A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. MDPI. [Link]
-
National Center for Biotechnology Information. Methyl 2-hydroxybutanoate. PubChem Compound Database. [Link]
-
MySkinRecipes. Methyl 2-hydroxybutanoate. [Link]
-
Wang, Y., et al. (2021). Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. PMC - NIH. [Link]
-
National Center for Biotechnology Information. Methyl Lactate. PubChem Compound Database. [Link]
-
Kabir, A., & Z-S, A. (2020). Features, roles and chiral analyses of proteinogenic amino acids. AIMS Press. [Link]
-
ResearchGate. Chemical structures of the secondary amino acids discussed in this review. [Link]
-
Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. [Link]
-
ResearchGate. (S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic Acid Methyl Ester. [Link]
-
Weiz, S., et al. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). PubMed. [Link]
-
Wikipedia. Aromaticity. [Link]
-
Wikipedia. 1,3-Butanediol. [Link]
-
D'Agostino, D. P., et al. (2021). Preparation and Preclinical Characterization of a Simple Ester for Dual Exogenous Supply of Lactate and Beta-hydroxybutyrate. NIH. [Link]
-
Wikipedia. Polylactic acid. [Link]
Sources
- 1. aifchem.com [aifchem.com]
- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 6. biosynth.com [biosynth.com]
- 7. (S)-Methyl-2-hydroxybutanoate | CymitQuimica [cymitquimica.com]
- 8. Methyl 2-hydroxybutanoate [myskinrecipes.com]
- 9. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]
- 10. Methyl Lactate | C4H8O3 | CID 11040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Polylactic acid - Wikipedia [en.wikipedia.org]
- 12. Preparation and Preclinical Characterization of a Simple Ester for Dual Exogenous Supply of Lactate and Beta-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aimspress.com [aimspress.com]
- 14. Aromaticity - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Spectroscopic analysis for the structural confirmation of (S)-Methyl 2-hydroxybutanoate
Executive Summary
(S)-Methyl 2-hydroxybutanoate (CAS: 73349-08-3) is a critical chiral building block used in the synthesis of pharmaceutical intermediates and high-value fragrances.[1] Its structural integrity is defined by two parameters: regiochemistry (distinguishing the
This guide objectively compares the three primary analytical methodologies—Nuclear Magnetic Resonance (NMR), Chiral Gas Chromatography (GC), and Fourier-Transform Infrared Spectroscopy (FTIR)—to establish a self-validating protocol for structural confirmation.[2]
The Analytical Challenge
The primary risk in sourcing or synthesizing this compound is misidentification with its structural isomer, Methyl 3-hydroxybutanoate , or its enantiomer, (R)-Methyl 2-hydroxybutanoate . Standard achiral methods (e.g., standard GC-MS or refractive index) cannot distinguish between enantiomers and may struggle to resolve regioisomers without precise retention time standards.[2]
Comparative Analysis of Methods
The following table contrasts the utility of each method in the context of this compound verification.
| Feature | High-Resolution NMR ( | Chiral Gas Chromatography (GC) | FTIR Spectroscopy | Optical Rotation (Polarimetry) |
| Primary Function | Definitive structural proof (connectivity).[2][3] | Definitive stereochemical purity (ee%).[2][3] | Functional group verification. | Quick identity check.[2][3] |
| Differentiation Power | High: Distinguishes 2-hydroxy vs. 3-hydroxy isomers.[2][3] | High: Separates (S) and (R) enantiomers.[2][3][4][5] | Low: Identical for isomers/enantiomers.[2][3] | Medium: Sign of rotation indicates enantiomer.[2][3][6] |
| Sample Requirement | ~10 mg (destructive/recoverable).[2][3] | <1 mg (destructive).[2][3] | <1 mg (non-destructive).[2][3] | >100 mg (non-destructive).[2][3] |
| Limitations | Cannot distinguish enantiomers without chiral shift reagents. | Requires specific chiral columns; retention time drift.[2][3] | No stereochemical info; water masks OH peaks.[2][3] | Highly sensitive to solvent/temp; prone to error.[2][3] |
| Cost per Run | High (Instrument time).[2][3] | Low (after method dev).[2][3] | Very Low.[2][3] | Low. |
Detailed Experimental Protocols
Protocol A: Structural Confirmation via H NMR (400 MHz)
Objective: To confirm the position of the hydroxyl group (C2 vs. C3) and the ethyl chain structure.[2]
Methodology:
-
Solvent Selection: Dissolve 10 mg of sample in 0.6 mL of CDCl
(Chloroform-d). Note: Ensure the solvent is dry to prevent water exchange broadening the -OH signal. -
Acquisition: Run a standard 1D proton sequence (16 scans).[2]
-
Critical Peak Assignment (The "Fingerprint"):
-
The Alpha-Proton (
): Look for a signal at 4.1–4.2 ppm .[2] In the 2-hydroxy isomer, this proton couples to the adjacent methylene group ( ), appearing as a doublet of doublets (dd) or a triplet.[2]-
Contrast: In the 3-hydroxy isomer, the methine proton is further upfield (
~4.2 ppm) but couples to a methyl doublet, which is distinct.[2]
-
-
The Terminal Methyl (
): Look for a triplet at 0.9–1.0 ppm .[2] This confirms the ethyl group ( ) characteristic of the butanoate chain.[2]-
Contrast: The 3-hydroxy isomer possesses a terminal methyl doublet at
~1.2 ppm.[2]
-
-
The Ester Methyl (
): A sharp singlet at 3.7–3.8 ppm .[2]
-
Self-Validating Check: If the terminal methyl signal is a doublet , the sample is the 3-hydroxy isomer (incorrect). If it is a triplet , it is the correct 2-hydroxy skeleton.[2]
Protocol B: Enantiomeric Purity via Chiral GC
Objective: To quantify the Enantiomeric Excess (ee%) of the (S)-isomer.[2]
Methodology:
-
Column Selection: Use a Cyclodextrin-based capillary column (e.g.,
-DEX 120 or CP-Chirasil-Dex CB).[2] These phases selectively interact with the chiral center via inclusion complexes.[2][5] -
Conditions:
-
Sample Prep: Dilute 1
L of sample in 1 mL of Dichloromethane (DCM) or Hexane. -
Elution Order: typically, the (R)-enantiomer and (S)-enantiomer will have distinct retention times (
min).[2] Note: Inject a racemic standard first to establish retention times.
Visualizing the Analytical Workflow
The following diagram illustrates the decision tree for validating the material.
Caption: Logical workflow for the sequential rejection of impurities and isomers to confirm this compound identity.
Data Interpretation & Reference Values
NMR Logic Visualization
To assist in the interpretation of the NMR data, the following diagram maps the specific couplings that distinguish the 2-hydroxy isomer from the 3-hydroxy isomer.
Caption: NMR coupling network demonstrating the connectivity proof for the 2-hydroxybutanoate skeleton.
Optical Rotation Note
While specific rotation (
References
-
Biosynth. (S)-Methyl-2-hydroxybutanoate Technical Data. Retrieved from .[2]
-
Sigma-Aldrich (Merck). Chiral Separation of Hydroxy Esters by Gas Chromatography. Application Note. Retrieved from .[2]
-
PubChem. Methyl 2-hydroxybutanoate Compound Summary. National Library of Medicine.[2] Retrieved from .[2]
-
ChemicalBook. NMR Spectrum Data for Hydroxybutanoate Isomers. Retrieved from .[2]
Sources
- 1. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 2. (R)-Methyl 2-hydroxybutanoate | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mVOC 4.0 [bioinformatics.charite.de]
- 4. mdpi.com [mdpi.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. medchemexpress.com [medchemexpress.com]
Biological Activity & Application Guide: (S)- vs. (R)-Methyl 2-hydroxybutanoate
Executive Summary
Methyl 2-hydroxybutanoate (also known as methyl
-
(S)-Methyl 2-hydroxybutanoate: Corresponds to the biologically relevant (S)-2-hydroxybutyric acid , a key metabolite in mammalian systems (linked to insulin resistance and glutathione stress). It is the preferred substrate for L-lactate dehydrogenase (LDH) and a critical building block for biodegradable polymers and specific chiral drugs.
-
(R)-Methyl 2-hydroxybutanoate: The "unnatural" isomer in mammalian metabolism. It is primarily valued in asymmetric synthesis as a chiral auxiliary or intermediate for drugs requiring the (R)-configuration.
This guide provides a technical comparison of their biological activities, focusing on enzymatic kinetic resolution, metabolic signaling, and synthetic utility.[1]
Biological Profile Comparison
Metabolic Significance & Biomarker Status
The most profound biological distinction lies in the hydrolysis product: 2-hydroxybutyric acid (2-HB) .
| Feature | (S)-Enantiomer | (R)-Enantiomer |
| Natural Occurrence | Endogenous Metabolite. Produced in mammals via the catabolism of L-threonine and L-methionine. | Xenobiotic/Rare. Not typically produced by mammalian LDH; found in specific bacterial pathways.[1] |
| Enzymatic Origin | Formed from | Produced by D-specific dehydrogenases in microorganisms. |
| Clinical Relevance | Biomarker: Elevated plasma levels of (S)-2-HB are an early indicator of Insulin Resistance and impaired glucose tolerance [1]. | Limited clinical diagnostic value.[1] |
| Metabolic Fate | Oxidized back to | Poorly metabolized by mammalian enzymes; often excreted unchanged.[1] |
Sensory & Olfactory Activity
Both enantiomers are volatile components of fruit aromas (e.g., mango, blackcurrant), contributing "fruity," "sweet," and "ethereal" notes.[1]
-
Olfactory Discrimination: While distinct odor thresholds for the specific methyl ester enantiomers are not definitively established in public literature, chiral hydroxy esters typically exhibit threshold differences.[1] The (S)-form is generally associated with the "ripe" fruit profile due to its natural abundance in plant volatiles [2].
Enzymatic Kinetic Resolution (Biocatalytic Activity)
For drug development professionals, the primary "activity" of interest is the enantioselectivity of lipases toward the racemic methyl ester.[1] This process allows for the production of optically pure building blocks.[1]
Lipase Selectivity Profile
Lipases such as Candida antarctica Lipase B (CAL-B) and Pseudomonas fluorescens lipase display stereopreference for the acyl group or the alcohol moiety. For methyl 2-hydroxybutanoate , the chirality resides in the acyl fragment.
-
Mechanism: Enantioselective Hydrolysis.[1]
-
Enzyme Preference: Many microbial lipases (e.g., Candida rugosa) preferentially hydrolyze the (S)-ester to the (S)-acid , leaving the (R)-ester intact (or vice versa depending on the specific enzyme strain and solvent conditions).[1]
-
E-Value (Enantiomeric Ratio): High E-values (>50) are achievable, allowing for the isolation of both enantiomers with >99% ee.[1]
Diagram: Enzymatic Resolution Workflow
The following diagram illustrates the kinetic resolution pathway, separating the biologically active (S)-acid from the (R)-ester.
Caption: Kinetic resolution of racemic methyl 2-hydroxybutanoate. The enzyme selectively hydrolyzes the (S)-enantiomer, allowing physical separation of the (S)-acid and (R)-ester via phase extraction.
Synthetic Utility & Downstream Applications
The biological activity of the methyl ester is often a gateway to the pharmacological activity of the final drug product.
| Application Area | (S)-Enantiomer Derived | (R)-Enantiomer Derived |
| Biodegradable Polymers | Precursor for Poly(2-hydroxybutyrate) . The (S)-configuration is essential for the crystallinity and biodegradability of the polymer backbone [3]. | Amorphous polymers with different thermal properties.[1] |
| Pharmaceuticals | Levetiracetam Analogs: While Levetiracetam uses (S)-2-aminobutyric acid, the (S)-hydroxy acid is a key chiral pool precursor for converting OH to NH2 with inversion (giving R) or retention (giving S). | Chiral Auxiliaries: Used to induce stereochemistry in other molecules (e.g., Diels-Alder reactions).[1] |
| Metabolic Tracers | Used as a stable isotope-labeled tracer to study glutathione synthesis and oxidative stress pathways. | Used as a negative control in metabolic flux studies.[1] |
Experimental Protocols
Protocol A: Lipase-Catalyzed Kinetic Resolution
Objective: Isolate (S)-2-hydroxybutanoic acid and (R)-methyl 2-hydroxybutanoate from racemate.
-
Preparation: Dissolve 10 mmol of racemic methyl 2-hydroxybutanoate in 20 mL of methyl tert-butyl ether (MTBE).
-
Buffer Addition: Add 20 mL of Phosphate Buffer (0.1 M, pH 7.0).
-
Enzyme Initiation: Add 100 mg of immobilized Candida antarctica Lipase B (Novozym 435) or Candida rugosa lipase.[1]
-
Incubation: Shake at 250 rpm, 30°C. Monitor reaction progress via GC or HPLC.
-
Termination: Stop reaction when conversion reaches ~50% (theoretical maximum for resolution). Filter off the enzyme.[1]
-
Separation:
-
Organic Phase: Contains unreacted (R)-Methyl 2-hydroxybutanoate . Dry over MgSO₄ and concentrate.
-
Aqueous Phase: Contains (S)-2-hydroxybutanoate (salt). Acidify to pH 2 with HCl and extract with ethyl acetate to isolate the (S)-acid.
-
Protocol B: Determination of Enantiomeric Excess (ee)
Objective: Quantify the purity of the isolated isomers.
-
Instrument: Gas Chromatography (GC) with FID.[1]
-
Column: Chiral capillary column (e.g., Cyclodex-B or CP-Chirasil-Dex CB).
-
Conditions:
-
Retention Times (Typical):
-
(R)-Methyl 2-hydroxybutanoate:
min. -
This compound:
min. -
(Note: Elution order depends strictly on the specific chiral phase used; verify with pure standards.)
-
References
-
Gall, W. E., et al. (2010).[1] "alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population." PLoS ONE, 5(5), e10883.[1] Link
-
Pino, J. A., et al. (2005).[1][2] "Volatile components of mango (Mangifera indica L.) cultivars."[1] Journal of Agricultural and Food Chemistry, 53(6), 2213-2223.[1] Link[1]
-
Tsuge, T. (2002).[1] "Metabolic improvements and use of inexpensive carbon sources in microbial production of polyhydroxyalkanoates."[1] Journal of Bioscience and Bioengineering, 94(6), 579-584.[1] Link
-
Breuer, M., et al. (2004).[1] "Industrial methods for the production of optically active intermediates." Angewandte Chemie International Edition, 43(7), 788-824.[1] Link[1]
Sources
A Comparative Guide to Inter-Laboratory Analysis of (S)-Methyl 2-hydroxybutanoate
For researchers, scientists, and professionals in drug development, the precise analysis of chiral molecules like (S)-Methyl 2-hydroxybutanoate is paramount. This ester is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals, where enantiomeric purity can significantly impact biological activity and safety.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the stereoselective analysis of this compound, drawing upon established techniques for similar chiral esters to offer field-proven insights. While a formal inter-laboratory study on this specific analyte is not publicly available, this document synthesizes data from analogous separations to present a robust comparative framework.
Introduction to the Analytical Challenge
This compound is a chiral compound existing as two non-superimposable mirror images, or enantiomers: the (S) and (R) forms.[3] The differential physiological effects of enantiomers are well-documented, necessitating stringent quality control to quantify the enantiomeric excess (% ee) of the desired (S)-enantiomer.[3] The primary analytical challenge lies in achieving baseline separation of these enantiomers, which possess identical physical and chemical properties in an achiral environment.
Comparative Analysis of Analytical Techniques
The two most prevalent and effective techniques for the chiral separation of esters like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is often dictated by sample volatility, concentration, and the specific requirements of the analysis.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Causality in Experimental Choices:
-
Column Selection: Cyclodextrin-based chiral columns, such as those with β-cyclodextrin derivatives, are often the first choice for separating chiral esters.[4] The inclusion of the analyte enantiomers into the chiral cavity of the cyclodextrin results in differential retention times.
-
Injector and Detector Temperatures: Higher injector and detector temperatures (e.g., 250 °C) are used to ensure rapid volatilization of the sample and prevent peak broadening.[4]
-
Oven Temperature Program: An isothermal oven temperature is often sufficient for simple mixtures.[4] However, a temperature gradient can be employed to improve separation and reduce analysis time for more complex samples.
Self-Validating System: The performance of a chiral GC method is continuously validated through system suitability tests. Key parameters include the resolution (Rs) between the enantiomeric peaks, which should ideally be greater than 1.5 for baseline separation, and the repeatability of retention times and peak areas.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.
Causality in Experimental Choices:
-
Column Selection: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose (e.g., Chiralpak®), are widely used for their broad applicability in separating enantiomers.[4]
-
Mobile Phase Composition: The choice of mobile phase is critical for achieving separation. For normal-phase HPLC, a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol is common.[4] In reversed-phase HPLC, mixtures of water and organic solvents like acetonitrile or methanol are used.[5] The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.
-
Detector Selection: A UV detector is commonly used for compounds with a chromophore.[4] For analytes lacking a strong chromophore, a Refractive Index (RI) detector or a mass spectrometer (MS) can be employed.
Self-Validating System: As with GC, system suitability tests are essential for ensuring the validity of each analytical run. Parameters such as resolution, tailing factor, and theoretical plates are monitored to confirm consistent performance. Method validation according to ICH or USP guidelines is crucial for quality control in pharmaceutical applications.[6][7]
Quantitative Data Comparison
The following table summarizes typical performance characteristics for chiral GC and HPLC methods, based on data from analogous chiral ester separations. These values can serve as a benchmark for the analysis of this compound.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Typical Column | Cyclodextrin-based (e.g., Astec® CHIRALDEX™)[4] | Polysaccharide-based (e.g., Chiralpak® AD-H)[4] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low µg/mL to ng/mL[6] |
| Limit of Quantitation (LOQ) | ng/mL range | µg/mL range[6] |
| Precision (%RSD) | < 2%[6] | < 2%[6] |
| Accuracy (% Recovery) | 98-102% | 98-102%[6] |
| Analysis Time | 10-30 minutes | 5-20 minutes |
| Resolution (Rs) | > 1.5 | > 1.5[4] |
Experimental Protocols
Protocol for Chiral GC Analysis
This protocol is a starting point and should be optimized for the specific instrumentation and sample matrix.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., dichloromethane).
-
GC System: Agilent 7890B GC with FID or equivalent.
-
Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector: Split injection (50:1) at 250 °C.
-
Oven Program: 100 °C isothermal.
-
Detector: FID at 250 °C.
-
Injection Volume: 1 µL.
-
Data Analysis: Integrate the peaks for the (S) and (R) enantiomers and calculate the enantiomeric excess (% ee) using the formula: % ee = [((Area S - Area R) / (Area S + Area R))] x 100.
Protocol for Chiral HPLC Analysis
This protocol provides a general procedure that may require further optimization.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.
-
HPLC System: Agilent 1260 Infinity II LC System with DAD or equivalent.
-
Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate the enantiomeric excess as described in the GC protocol.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the chiral analysis of this compound.
Caption: Workflow for Chiral Analysis.
Conclusion and Recommendations
Both chiral GC and HPLC are suitable methods for the analysis of this compound. The choice of technique will depend on laboratory instrumentation, sample characteristics, and the desired level of sensitivity. For volatile samples, chiral GC often provides excellent resolution. For less volatile or thermally sensitive samples, chiral HPLC is the preferred method.
To ensure the reliability and comparability of results across different laboratories, the following are recommended:
-
Method Harmonization: Laboratories should agree on a common, validated analytical method, including the specific chiral column and operating conditions.
-
Certified Reference Materials (CRMs): The use of a CRM for this compound with a certified enantiomeric excess is crucial for method calibration and validation.
-
Proficiency Testing: Participation in inter-laboratory proficiency testing schemes, where the same sample is analyzed by multiple laboratories, is the gold standard for assessing analytical performance and ensuring the accuracy of results.
While this guide provides a robust framework based on existing knowledge, a dedicated inter-laboratory study on this compound would be invaluable for establishing definitive, harmonized analytical protocols and ensuring consistent quality control across the pharmaceutical and chemical industries.
References
-
SIELC Technologies. Methyl 2-methylbutyrate. (2018-02-16). [Link]
-
Rahman, A., Haque, M. R., Rahman, M. M., & Rashid, M. A. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 15(2), 145-152. [Link]
-
Matar, S. A., & Al-Shdefat, R. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. [Link]
-
Al-Saeed, F. A., Al-Tamimi, A. M., & El-Tohamy, M. F. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2084. [Link]
-
Zhang, H., et al. (2021). A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. Molecules, 26(13), 3904. [Link]
-
PubChem. Methyl 2-hydroxybutanoate. [Link]
-
MySkinRecipes. Methyl 2-hydroxybutanoate. [Link]
-
Asubio, P. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(10), 1154-1164. [Link]
Sources
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- 2. Methyl 2-hydroxybutanoate [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 2-methylbutyrate | SIELC Technologies [sielc.com]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Separating (S)-Methyl 2-hydroxybutanoate: A Performance Evaluation of Chiral Columns
In the landscape of pharmaceutical development, agrochemicals, and flavor synthesis, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of its biological activity, efficacy, and safety.[1] Enantiomers, non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[2][3] (S)-Methyl 2-hydroxybutanoate, a key chiral building block, is no exception. Its enantiomeric purity is critical, necessitating robust and efficient analytical methods for its separation and quantification.
This guide provides an in-depth comparison of various chiral columns for the separation of this compound enantiomers. We will delve into the underlying principles of chiral chromatography, present comparative data for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) columns, and provide detailed, field-proven experimental protocols.
The Cornerstone of Enantioseparation: Chiral Recognition
The successful separation of enantiomers hinges on a principle known as "chiral recognition."[4] This is achieved by employing a Chiral Stationary Phase (CSP) within the chromatographic column. The enantiomers interact with the chiral selector of the CSP to form transient, diastereomeric complexes.[4] Because these complexes have different interaction energies and stabilities, one enantiomer is retained longer on the column than the other, leading to their separation. For effective recognition, a three-point interaction between the analyte and the chiral selector is often required.
Chromatography, particularly HPLC and GC, stands as the most powerful and sensitive analytical technique for resolving enantiomers.[3][5]
Performance Evaluation of Chiral Gas Chromatography (GC) Columns
For volatile compounds like methyl esters, GC is a powerful analytical choice. The workhorses in this domain are cyclodextrin-based CSPs. These are cyclic oligosaccharides that are chemically modified to create a chiral environment. The choice of the cyclodextrin (α, β, or γ) and its derivatization dictates the column's selectivity.[6]
Key GC Column Contenders
Eighty-five percent of analytes that can be separated on cyclodextrin-based CSPs will show enantioselectivity on one of three primary phases: CHIRALDEX G-TA, B-DM, or B-DA.[7]
| Column Name | Chiral Selector | General Applicability & Strengths | Suitability for Methyl 2-hydroxybutanoate |
| Astec® CHIRALDEX™ G-TA | 2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin | Broadly selective, especially for oxygen-containing analytes like alcohols, hydroxy acids, and lactones.[7][8] Often provides high enantioselectivity.[7] | Excellent First Choice. High selectivity for hydroxy acids and their derivatives.[8] |
| Astec® CHIRALDEX™ B-DM | 2,3-di-O-methyl-6-t-butyl silyl-β-cyclodextrin | A general-purpose column that separates a wide variety of structural types.[7][8] It is also suitable for some free acids and bases.[8] | Good Alternative. Its broad applicability makes it a strong candidate if the G-TA phase does not provide optimal resolution. |
| Astec® CHIRALDEX™ B-DP | Dipropionyl-derivatized β-cyclodextrin | Shows high selectivity for both aromatic and aliphatic amines and esters.[7] | Worth consideration. Given the analyte is an ester, this column could offer unique selectivity. |
| CP-Chirasil-Dex CB | Permethylated-β-cyclodextrin | Widely used for the separation of various chiral compounds, including esters like methyl 2-methylbutanoate.[9] | Strong Candidate. Proven performance for similar small chiral esters.[9] |
Expert Rationale: For the separation of Methyl 2-hydroxybutanoate, the Astec® CHIRALDEX™ G-TA is the most logical starting point. Its trifluoroacetyl derivatives create strong interaction sites (dipole-dipole and hydrogen bonding) for the hydroxyl and ester functionalities of the analyte, which is critical for achieving chiral recognition.[7]
Performance Evaluation of Chiral High-Performance Liquid Chromatography (HPLC) Columns
HPLC offers great versatility for chiral separations, particularly with the use of polysaccharide-based CSPs.[3][10] These columns, typically based on amylose or cellulose derivatives coated or immobilized on a silica support, are renowned for their broad enantiorecognition capabilities.[10][11]
Key HPLC Column Contenders
| Column Name | Chiral Selector | Typical Mobile Phase | Suitability for Methyl 2-hydroxybutanoate |
| CHIRALPAK® AD-H / IA / IG | Amylose tris(3,5-dimethylphenylcarbamate) / Amylose tris(3,5-dimethylphenylcarbamate) [immobilized] / Amylose tris(3-chloro-5-methylphenylcarbamate) [immobilized] | Normal Phase: Hexane/Alcohol (e.g., Isopropanol). Polar Organic Mode. Reversed-Phase.[1][12][13] | Excellent Candidates. Polysaccharide-based columns are highly effective for a wide range of chiral compounds, including hydroxy acids.[14] The carbamate derivatives on the amylose backbone provide sites for hydrogen bonding, π-π interactions, and steric hindrance, which are key for resolving enantiomers like Methyl 2-hydroxybutanoate. Immobilized versions (IA, IG) offer greater solvent compatibility.[11] |
| CHIRALCEL® OD-H / OJ-H | Cellulose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(4-methylbenzoate) | Normal Phase: Hexane/Alcohol. | Strong Alternatives. Cellulose-based phases offer complementary selectivity to their amylose counterparts. If an amylose-based column does not provide baseline separation, a cellulose-based one is the next logical choice. |
Expert Rationale: The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte, as well as laboratory instrumentation availability. For Methyl 2-hydroxybutanoate, both techniques are viable. An amylose-based column like the CHIRALPAK® IA or IG is a highly recommended starting point for HPLC method development.[12] The use of a normal-phase mobile system, such as hexane/isopropanol, typically provides the best selectivity for this class of compounds. For acidic analytes, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase is often crucial for achieving good peak shape and resolution.[11][12]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust starting points for your method development.
Protocol 1: Chiral GC Separation
This method is designed around the recommended Astec® CHIRALDEX™ G-TA column, a prime candidate for this separation.
Caption: Workflow for chiral GC separation of Methyl 2-hydroxybutanoate.
-
Materials and Reagents:
-
Racemic Methyl 2-hydroxybutanoate standard
-
Methylene chloride (or other suitable solvent like hexane), HPLC grade
-
-
Instrumentation and Conditions:
-
GC System: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.[15]
-
Carrier Gas: Helium, at a constant pressure of ~30 psi.[15]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.[15]
-
Oven Temperature Program: Start at 110 °C (isothermal). This is a starting point; a temperature ramp may be necessary to optimize separation and runtime.
-
Injection: 1 µL with a split ratio of 80:1. A split injection is used to prevent column overloading and ensure sharp peaks for this concentration.[15]
-
-
Sample Preparation:
-
Prepare a stock solution of racemic Methyl 2-hydroxybutanoate at a concentration of 1.0 mg/mL in methylene chloride.
-
Dilute this stock solution to a final concentration of approximately 100 µg/mL for injection.
-
-
Data Analysis:
-
The two enantiomers should elute as two distinct peaks.
-
Calculate the resolution (Rs) between the peaks. A value of Rs > 1.5 indicates baseline separation, which is the goal for accurate quantification.
-
Protocol 2: Chiral HPLC Separation
This protocol provides a starting point for developing a direct chiral separation method on a polysaccharide-based column.[12]
Caption: Workflow for chiral HPLC separation of Methyl 2-hydroxybutanoate.
-
Materials and Reagents:
-
Racemic Methyl 2-hydroxybutanoate standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA), HPLC grade
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: CHIRALPAK® IG or a similar immobilized amylose-based CSP, 250 x 4.6 mm, 5 µm.[11]
-
Mobile Phase: n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v). The TFA is critical for suppressing the ionization of any residual carboxylic acid, ensuring good peak shape.[12]
-
Detection Wavelength: 210 nm (due to the carboxyl chromophore).[1][12]
-
-
Sample Preparation:
-
Prepare a stock solution of racemic Methyl 2-hydroxybutanoate at a concentration of 1.0 mg/mL in the mobile phase.[1]
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL for injection.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.
-
-
Data Analysis:
-
Calculate the resolution (Rs) between the two enantiomer peaks. Aim for a value greater than 1.5 for baseline separation.
-
Optimization and Troubleshooting
Predicting chiral separations can be challenging.[16] If baseline separation is not achieved with the initial conditions, consider the following adjustments:
-
For GC:
-
Temperature: Lowering the column temperature often increases retention and can improve resolution.
-
-
For HPLC:
-
Mobile Phase Composition: Vary the percentage of the alcohol modifier (isopropanol). A lower percentage will generally increase retention and may improve resolution.[1]
-
Alcohol Modifier: Evaluate other alcohols like ethanol as a replacement for, or in addition to, isopropanol.[1]
-
Flow Rate: Decrease the flow rate (e.g., to 0.5 mL/min) to potentially improve separation efficiency.[12]
-
Conclusion
Both GC and HPLC offer excellent potential for the successful enantioseparation of this compound.
-
For Gas Chromatography , a cyclodextrin-based column, specifically the Astec® CHIRALDEX™ G-TA , is highly recommended as a primary screening column due to its proven selectivity for hydroxy acids and their derivatives.
-
For High-Performance Liquid Chromatography , an immobilized polysaccharide-based column such as the CHIRALPAK® IG is a robust and versatile choice, offering broad enantiorecognition capabilities.
The selection between these techniques will ultimately depend on the specific requirements of the assay, including desired analysis time, sample matrix, and available instrumentation. The protocols provided herein represent a solid foundation for developing a validated, high-performance method for the critical task of ensuring the enantiomeric purity of this compound.
References
-
The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available from: [Link]
-
Chiral Separations 1: How do our GC chiral columns compare? Restek Resource Hub. Available from: [Link]
-
Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. MDPI. Available from: [Link]
-
Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available from: [Link]
-
Chiral Separations: Methods and Protocols. ResearchGate. Available from: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. National Institutes of Health (NIH). Available from: [Link]
-
Chiral Separations Methods and Protocols. ResearchGate. Available from: [Link]
-
(PDF) New chiral stationary phases for enantioselective drugs analysis. ResearchGate. Available from: [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). Available from: [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available from: [Link]
-
Enantioselective HS-SPME-GC-MS for Authentication of Natural and Synthetic Strawberry Flavour in Syrups. Czech Journal of Food Sciences. Available from: [Link]
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Case studies comparing enzymatic versus chemical synthesis of (S)-Methyl 2-hydroxybutanoate
Topic: Case studies comparing enzymatic versus chemical synthesis of (S)-Methyl 2-hydroxybutanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
This compound (also known as Methyl (S)-2-hydroxybutyrate) is a critical chiral building block used in the synthesis of broad-spectrum antibiotics (e.g., carbapenems), antiretrovirals, and biodegradable polyesters.[2][3][4][5] Its structural rigidity and specific stereochemistry make it a high-value target where enantiomeric purity is non-negotiable.
This guide provides an objective technical comparison between the two dominant synthesis routes: Heterogeneous Asymmetric Hydrogenation (Chemical) and Biocatalytic Reduction (Enzymatic) . While chemical methods offer established scalability, recent case studies demonstrate that enzymatic routes using L-Lactate Dehydrogenase (L-LDH) or Hydroxyisocaproate Dehydrogenase (HICDH) provide superior enantiomeric excess (ee >99%) and lower environmental impact, albeit with specific process engineering challenges regarding cofactor regeneration.
Mechanism Deep Dive
To understand the divergence in protocol and purity, we must first contrast the stereoselectivity mechanisms.
Chemical Mechanism: Surface-Mediated Chirality
The chemical route typically employs the Orito reaction —asymmetric hydrogenation of
-
Catalyst: 5% Pt/Al
O . -
Chiral Modifier: Cinchonine (favors S-enantiomer) or Cinchonidine (favors R-enantiomer).
-
Mechanism: The alkaloid adsorbs onto the Pt surface, creating a chiral "pocket." The substrate (methyl 2-oxobutanoate) interacts via hydrogen bonding between its
-carbonyl oxygen and the quinuclidine nitrogen of the modifier. This directs the incoming hydrogen to a specific face of the ketone.
Enzymatic Mechanism: Stereoselective Hydride Transfer
The enzymatic route utilizes L-Lactate Dehydrogenase (L-LDH) or engineered Ketoreductases (KREDs) .
-
Catalyst: Recombinant L-LDH (EC 1.1.1.27).
-
Cofactor: NADH (Nicotinamide adenine dinucleotide, reduced).
-
Mechanism: The enzyme binds the
-keto ester in a rigid active site. The hydride ion is transferred from the pro-R face of the NADH dihydropyridine ring to the re-face of the ketone (Prelog rule), yielding the (S)-hydroxy ester with near-perfect stereocontrol.
Figure 1: Mechanistic comparison of chemical hydrogenation vs. enzymatic reduction pathways.
Case Study A: Chemical Synthesis (Heterogeneous Hydrogenation)
This protocol is based on the Orito reaction principles, optimized for
Rationale: The chemical route is preferred when handling anhydrous substrates or when cofactor costs are prohibitive for the scale. However, achieving >95% ee often requires extensive optimization of the modifier concentration and solvent system.
Protocol:
-
Catalyst Preparation: Activate 5% Pt/Al
O (commercial grade) by heating at 300°C under H flow for 2 hours. -
Reaction Setup: In a high-pressure autoclave, dissolve Methyl 2-oxobutanoate (10 mmol) in Acetic Acid/Toluene (1:9 v/v).
-
Modifier Addition: Add Cinchonine (0.05 mmol). Note: Cinchonidine would yield the (R)-isomer.
-
Hydrogenation: Pressurize with H
to 40-60 bar . Stir vigorously at 10-25°C . -
Work-up: Filter the catalyst. Remove solvent under reduced pressure.[6]
-
Purification: Distillation is usually required to remove unreacted ketone and modifier residues.
Performance Metrics:
-
Yield: 90-95%
-
Enantiomeric Excess (ee): 85-94% (Variable based on pressure/modifier ratio).
-
Key Challenge: Leaching of the alkaloid modifier into the product and lower ee compared to enzymes.
Case Study B: Enzymatic Synthesis (L-LDH Reduction)
This protocol utilizes a coupled-enzyme system to regenerate the expensive NADH cofactor in situ.
Rationale: L-Lactate Dehydrogenase (L-LDH) naturally reduces pyruvate to L-lactate.[7] Due to substrate promiscuity, it accepts 2-oxobutanoate (which is structurally homologous to pyruvate, differing only by a methyl group) to form (S)-2-hydroxybutanoate with high specificity.
Protocol:
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0).
-
Substrate Loading: Add Methyl 2-oxobutanoate (50-100 mM). Note: Higher concentrations may cause substrate inhibition.
-
Cofactor System: Add NAD+ (0.5 mM catalytic amount) and Glucose (150 mM).
-
Enzyme Addition: Add L-LDH (from Rabbit Muscle or recombinant E. coli) and Glucose Dehydrogenase (GDH) (from Bacillus sp.).
-
Reaction: Incubate at 30°C with mild shaking for 12-24 hours. Maintain pH 7.0 using a pH-stat (titrating with dilute NaOH) as the reaction does not consume protons net, but GDH produces gluconic acid which lowers pH.
-
Work-up: Saturate aqueous phase with NaCl, extract with Ethyl Acetate (3x). Dry organic layer over MgSO
and evaporate.
Performance Metrics:
-
Yield: >98% (Quantitative conversion).
-
Enantiomeric Excess (ee): >99% (Often >99.5%).
-
Key Challenge: Emulsion formation during extraction and the cost of enzymes (though mitigated by immobilization).
Comparative Analysis
The following table summarizes the experimental data and operational parameters for both methods.
| Parameter | Chemical (Pt-Cinchonine) | Enzymatic (L-LDH) |
| Stereoselectivity (ee) | 85 - 94% | > 99% |
| Reaction Conditions | High Pressure (40-60 bar H | Atmospheric Pressure, 30°C |
| Solvent System | Organic (Toluene/Acetic Acid) | Aqueous Buffer (pH 7) |
| Catalyst Reusability | Good (Filtration) | Excellent (If immobilized) |
| Atom Economy | High (H | Moderate (Glucose waste from recycling) |
| Safety Profile | Flammable solvents, High Pressure | Safe, aqueous media |
| Cost Driver | Pt Metal, High-pressure equipment | Enzyme, Cofactor (NAD+) |
| Purification | Distillation (to remove modifier) | Extraction (clean separation) |
Authoritative Verdict: For pharmaceutical applications where optical purity is paramount , the Enzymatic Route is the superior choice. The ability to achieve >99% ee without subsequent resolution steps outweighs the cost of the biocatalyst. The Chemical Route is viable only if a lower ee is acceptable or if the downstream process includes a crystallization step that can upgrade the optical purity.
References
-
Biocatalytic Reduction & LDH Promiscuity
- Title: Kinetic resolution of racemic 2-hydroxybutanoate...
- Source: Bioresource Technology (via NIH/PubMed).
-
URL:[Link]
- Note: While this paper discusses resolution, it establishes the substrate specificity of LDH for the 2-hydroxybutanoate/2-oxobutano
-
Chemical Asymmetric Hydrogenation (Orito Reaction)
-
Biosynthesis in Engineered Strains
- Title: (R/S)-lactate/2-hydroxybutyrate dehydrogenases in and biosynthesis of block copolyesters by Ralstonia eutropha.
- Source: Scientific Reports (N
-
URL:[Link]
- Context: Confirms the production of (S)
-
General LDH Biochemistry
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. METHYL 2-HYDROXY-2-METHYL-3-OXOBUTYRATE synthesis - chemicalbook [chemicalbook.com]
- 3. (R/S)-lactate/2-hydroxybutyrate dehydrogenases in and biosynthesis of block copolyesters by Ralstonia eutropha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. l-lactate dehydrogenase ldh: Topics by Science.gov [science.gov]
- 10. Regulation of the Activity of Lactate Dehydrogenases from Four Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemistry, Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of the Stereochemical Integrity of (S)-Methyl 2-hydroxybutanoate
Executive Summary & Strategic Analysis
The Molecule: (S)-Methyl 2-hydroxybutanoate (CAS: 73349-08-3) is a critical chiral synthon used in the asymmetric synthesis of pharmaceutical intermediates, including levetiracetam analogues and various kinase inhibitors.[1] Its value lies entirely in its stereochemical purity.[1]
The Challenge: The alpha-hydroxy ester motif is chemically labile.[1] It is prone to racemization under basic conditions due to the acidity of the
The Objective: This guide compares the three standard validation methodologies—Polarimetry, Chiral HPLC, and Chiral GC—to determine the definitive protocol for ensuring
The Verdict: While Polarimetry is the industry standard for identity, it is statistically insufficient for purity validation.[1] Chiral Gas Chromatography (GC) using functionalized cyclodextrin stationary phases is the superior method, offering the highest resolution (
Comparative Analysis of Validation Methodologies
The following analysis contrasts the performance of the three primary methods for detecting the (R)-impurity in an (S)-matrix.
Table 1: Performance Metrics of Validation Platforms
| Feature | Method A: Polarimetry | Method B: Chiral HPLC (UV) | Method C: Chiral GC (FID) |
| Principle | Optical Rotation ( | Liquid Phase Interaction | Gas Phase Cyclodextrin Inclusion |
| Detection Limit (LOD) | ~1.0% impurity | ~0.1% (requires derivatization) | < 0.05% (Direct) |
| Sample Prep | Dissolution only | Dissolution (or Derivatization) | Direct Injection |
| Specificity | Low (Aggregate signal) | Medium (Solvent interference) | High (Structural separation) |
| Risk Factor | False positives from solvent effects | Weak UV chromophore (210 nm) | Thermal degradation (if >200°C) |
| Throughput | High (2 mins) | Low (20-30 mins) | Medium (15-20 mins) |
Critical Assessment[2][3]
-
Polarimetry (The "Quick Check"):
-
Pros: Fast, non-destructive.
-
Cons: The specific rotation of this compound is approximately
(c=2.5, CHCl ).[1] A 1% impurity of the (R)-enantiomer shifts this value by only , which is often within the error margin of standard polarimeters and solvent hygroscopicity effects.[1] Do not rely on this for release testing.
-
-
Chiral HPLC (The "Alternative"):
-
Pros: Good for non-volatile analogues.[1]
-
Cons: This molecule lacks a strong chromophore (only a weak carbonyl absorbance at ~210 nm). To achieve high sensitivity, you must derivatize with a UV-active group (e.g., 3,5-dinitrobenzoyl chloride), which introduces kinetic resolution errors and adds labor.[1]
-
-
Chiral GC (The "Gold Standard"):
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the appropriate validation route based on sample constraints and required sensitivity.
Figure 1: Decision matrix for selecting the analytical method based on purity requirements.
Validated Experimental Protocol: Chiral GC
This protocol is the recommended standard for validating the stereochemical integrity of this compound.[1] It utilizes a derivatized
Instrumentation & Conditions[1][4][5][6][7][8]
-
System: Gas Chromatograph with Split/Splitless Injector and FID (Flame Ionization Detector).
-
Column: Rt-βDEXsm or Astec CHIRALDEX B-DP (30 m
0.25 mm 0.25 m).[1] -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Detector (FID): 250°C.[3]
Method Parameters[1][2][7][8]
| Parameter | Setting | Rationale |
| Inlet Temp | 220°C | High enough to vaporize, low enough to prevent thermal racemization. |
| Split Ratio | 50:1 | Prevents column overload and improves peak shape.[1] |
| Oven Program | 80°C (1 min) | Slow ramp ensures maximum interaction time during the critical separation window. |
| Sample Conc. | 10 mg/mL in Dichloromethane (DCM) | DCM is volatile and does not interfere with the early eluting peaks. |
Step-by-Step Execution
-
System Suitability (Racemic Check):
-
Blank Run:
-
Inject pure DCM to ensure no carryover or ghost peaks interfere with the impurity window.
-
-
Sample Injection:
-
Calculation:
Troubleshooting the Separation
Figure 2: Troubleshooting workflow for optimizing chiral resolution in GC.
Alternative Protocol: Chiral HPLC (Derivatization)
If GC is unavailable, Chiral HPLC may be used only if the sample is derivatized to enhance detection sensitivity.[1]
-
Reagent: 3,5-Dinitrobenzoyl chloride (DNB-Cl).[1]
-
Reaction: Mix sample with DNB-Cl and Pyridine in DCM for 30 mins. Wash with dilute HCl, dry, and inject.
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10).[3]
-
Detection: UV at 254 nm (Strong absorption from DNB group).
-
Causality: The DNB group adds a "pi-acid" site that interacts strongly with the "pi-basic" sites on the OD-H column, significantly enhancing chiral recognition compared to the underivatized ester.[1]
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography.[2][4][3][5] Journal of Chromatography A. Link
-
Sigma-Aldrich (Supelco). (2023).[1] Chiral GC Columns for the Separation of Enantiomers (Application Note: Alpha-hydroxy esters).Link
-
CymitQuimica. (2024). Product Safety and Properties: this compound.[1][6][7]Link
-
Phenomenex. (2025). Chiral HPLC Separation Guide: Strategies for Hydroxy Acids.Link
-
PubChem. (2025).[8] Methyl 2-hydroxybutanoate - Compound Summary.[1][6][8][9] National Library of Medicine. Link
Sources
- 1. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]
- 2. gcms.cz [gcms.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. biosynth.com [biosynth.com]
- 7. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 8. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-Methyl-2-hydroxybutanoate | CymitQuimica [cymitquimica.com]
Safety Operating Guide
(S)-Methyl 2-hydroxybutanoate: Proper Disposal & Handling Guide
Executive Summary & Hazard Identification
(S)-Methyl 2-hydroxybutanoate (CAS: 63505-59-7) is an alpha-hydroxy ester used frequently as a chiral building block. While often perceived as a benign intermediate, its physical properties dictate strict adherence to flammable solvent disposal protocols.
Critical Safety Alert: The flash point of methyl 2-hydroxybutanoate isomers typically falls between 42°C and 49°C . This places it below the 60°C threshold, legally classifying it as Ignitable Waste (D001) under RCRA regulations .
Immediate Action Required:
-
Segregate from oxidizers immediately.
-
Classify as Non-Halogenated Flammable Organic Waste.
-
Do NOT pour down the drain (despite water solubility).
Technical Profile & Waste Characterization
Effective disposal requires understanding the physicochemical drivers behind the waste stream selection.
| Property | Value / Classification | Operational Implication |
| Flash Point | ~42–49°C (Closed Cup) | High Risk: Vapors can travel to ignition sources. Must be stored in grounded flammables cabinets. |
| Water Solubility | Soluble | Risk: High mobility in water systems. Strict prohibition on sink disposal to prevent BOD loading and sewer explosion risks. |
| Reactivity | Stable; Hydrolyzes in strong acid/base | Avoid mixing with strong acids/bases in waste containers to prevent exothermic hydrolysis and pressure buildup. |
| RCRA Code | D001 (Ignitable) | Federal requirement for thermal treatment (incineration) or fuel blending. |
| Halogen Content | None | Assign to Non-Halogenated stream to reduce disposal costs and incineration complexity. |
Disposal Decision Logic (Workflow)
The following decision tree illustrates the logic for segregating this compound. This workflow ensures compliance with EPA regulations and minimizes cross-contamination risks.
Figure 1: Segregation logic for organic esters. This compound defaults to the Non-Halogenated stream unless mixed with chlorinated solvents (e.g., DCM).
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Segregation
Objective: Prevent dangerous chemical interactions within the waste container.
-
Identify Co-Contaminants: If the this compound was used in a reaction, verify that no strong oxidizers (e.g., concentrated Nitric Acid, Peroxides) or reactive metals are present.
-
Why? Esters are organic fuels; mixing with oxidizers in a closed waste drum can lead to rapid pressurization or explosion.
-
-
Select Container: Use High-Density Polyethylene (HDPE) or safety-coated glass containers. Ensure the cap has a chemically resistant liner (PTFE).
Phase 2: Collection & Labeling
Objective: Maintain "Cradle-to-Grave" tracking compliance.
-
Labeling: Attach a hazardous waste tag before adding the first drop of waste.
-
Composition: Write the full chemical name: "this compound." Do not use abbreviations or structural formulas alone.
-
Hazard Checkboxes: Check "Flammable" and "Irritant."
Phase 3: Transfer & Storage
Objective: Minimize static discharge risks.
-
Grounding: If transferring large volumes (>4L) from metal drums, ensure the receiving container is grounded.
-
Funnel Use: Use a funnel with a flash arrestor if available.
-
Satellite Accumulation: Store the container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.
-
Cap Management: Keep the container closed at all times except when adding waste.
-
Regulatory Note: "Open containers" are the #1 EPA violation in laboratories.
-
Spill Contingency Plan
In the event of a spill of this compound:
-
Evacuate & Ventilate: Immediately alert nearby personnel and increase ventilation. The flash point is low (~42°C), so vapors can ignite easily.
-
Eliminate Ignition Sources: Turn off hot plates, stirrers, and open flames.
-
PPE Upgrade: Wear splash goggles, a fire-resistant lab coat, and Butyl rubber or Nitrile gloves . (Note: Thin nitrile gloves offer only splash protection; change immediately upon contact).
-
Absorption:
-
Small Spill (<500 mL): Absorb with paper towels or spill pads. Place used absorbents into a solid hazardous waste bag labeled "Flammable Solids."
-
Large Spill (>500 mL): Use vermiculite or clay-based absorbent. Do not use combustible materials like sawdust.
-
-
Final Cleanup: Clean the surface with a detergent solution to remove the oily ester residue.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxybutanoate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Personal protective equipment for handling (S)-Methyl 2-hydroxybutanoate
Executive Summary & Chemical Identity
Stop and Verify: The nomenclature for hydroxybutanoates is frequently confused with structural isomers (e.g., iso-butyrates or 3-hydroxy derivatives). Before proceeding, verify your container matches the specific chiral alpha-hydroxy ester described below.
| Parameter | Specification |
| Chemical Name | (S)-Methyl 2-hydroxybutanoate |
| Synonyms | Methyl (S)-2-hydroxybutyrate; L-alpha-Hydroxybutyric acid methyl ester |
| CAS Number | 73349-08-3 (Specific Enantiomer) / 52133-26-3 (Racemate) |
| Molecular Formula | C₅H₁₀O₃ |
| Flash Point | ~54°C (129°F) – Classified as Flammable Liquid (Category 3) |
| Primary Hazards | Flammable Liquid, Skin/Eye Irritant |
Operational Directive: This compound acts as a chiral building block. Its primary risks are flammability (flash point <60°C) and ocular/cutaneous irritation typical of alpha-hydroxy esters. All handling requires strict adherence to solvent safety protocols to prevent vapor ignition and hydrolysis upon contact with moisture/tissue.
Hazard Assessment & Risk Logic
Effective safety is not about memorizing rules; it is about understanding the mechanism of injury.
The Flammability Risk (H226)
With a flash point of approximately 54°C, this compound sits in a "danger zone" often overlooked in climate-controlled labs.
-
Causality: At slightly elevated ambient temperatures or near exothermic reaction setups, the liquid generates sufficient vapor to form an ignitable mixture with air.[1]
-
Implication: Static discharge from standard polyester lab coats or ungrounded glassware is a viable ignition source.
The Irritation Mechanism (H315, H319)
As an alpha-hydroxy ester, this compound is lipophilic (penetrates skin oils) and susceptible to hydrolysis.
-
Causality: Upon contact with the moisture in your eyes or mucous membranes, it can hydrolyze to release methanol and 2-hydroxybutyric acid, leading to immediate stinging, redness, and potential corneal damage.
-
Implication: Standard safety glasses are insufficient; they allow vapors to bypass the lens.
Personal Protective Equipment (PPE) Matrix
The following PPE is mandatory for all volumes >10 mL.
| Body Area | Required Equipment | Technical Justification (The "Why") |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Critical: Safety glasses do not seal against vapors. Goggles prevent vapor entry that causes lacrimation and corneal injury. |
| Hands | Nitrile Gloves (Min. 0.11 mm / 4 mil) | Splash Protection: Nitrile offers excellent resistance to aliphatic esters. Protocol: Change immediately upon splash. For immersion tasks, use laminate (Silver Shield) liners. |
| Body | Flame-Resistant (FR) Lab Coat (Nomex or treated cotton) | Flash Point < 60°C: Polyester blends can melt into skin during a flash fire. FR fabric self-extinguishes. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Vapor Control: The primary defense against inhalation. If working outside a hood (rare), a half-face respirator with Organic Vapor (OV) cartridges is required. |
| Feet | Closed-toe Leather/Composite Shoes | Prevents absorption through canvas/mesh if a spill drops to the floor. |
Operational Workflow & Logic
The following diagram outlines the decision logic for safe handling, emphasizing the "Go/No-Go" safety checks that must be performed before the bottle is opened.
Figure 1: Operational safety logic flow. Note the critical stop points regarding temperature and ventilation failure.
Detailed Handling Protocols
A. Storage and Retrieval[3][4][6]
-
Environment: Store in a dedicated flammables cabinet. Keep the container tightly sealed to prevent hydrolysis from atmospheric moisture.
-
Cold Storage: If stored refrigerated (common for chiral purity), allow the container to warm to room temperature inside the fume hood before opening.
-
Why? Opening a cold bottle in humid air causes condensation to form inside the bottle, introducing water that degrades the ester.
-
B. Transfer Techniques (The "No-Pour" Rule)
Avoid open pouring, which generates static and vapor. Use these methods instead:
-
Small Volumes (< 20 mL):
-
Use a glass syringe with a long needle (Luer-lock).
-
Insert needle, draw liquid, and transfer directly to the reaction vessel.
-
Self-Validation: If you smell the fruity ester odor, your engineering controls (hood) or transfer technique has failed.
-
-
Large Volumes (> 20 mL):
-
Use a cannula transfer (double-ended needle) or positive pressure displacement with inert gas (Nitrogen/Argon).
-
Grounding: Ensure the receiving flask and source container are grounded if metal drums are involved, though less critical for small glass bottles.
-
C. Spill Management
Minor Spill (< 50 mL):
-
Alert nearby personnel.
-
Cover with an activated carbon-based solvent absorbent or vermiculite.
-
Scoop into a sealed waste bag using spark-proof tools.
-
Clean surface with soap and water (to remove oily residue).
Major Spill (> 50 mL or outside hood):
-
Evacuate the immediate area.[1]
-
Eliminate ignition sources (hot plates, stirrers).
-
Call EHS/Emergency Response.
Waste Disposal & Decontamination
Do not pour down the drain. Esters are organic solvents that can damage plumbing and violate environmental regulations.
-
Classification: Non-halogenated Organic Solvent Waste.
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid waste) to prevent exothermic reactions.
-
Container: High-density polyethylene (HDPE) or glass waste carboys.
-
Labeling: Clearly mark as "Flammable" and list "this compound".
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6950307, Methyl (S)-2-hydroxybutyrate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.132 - Personal Protective Equipment. Retrieved from [Link]
(Note: Always consult the specific SDS provided by your chemical vendor (e.g., Sigma-Aldrich, TCI, Fisher) as impurity profiles can slightly alter flash points and hazard classifications.)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
